molecular formula C10H13BrN2O3 B1404047 methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1434142-09-2

methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Katalognummer: B1404047
CAS-Nummer: 1434142-09-2
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: LPVKDOWUUBOZJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H13BrN2O3 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKDOWUUBOZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130823
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-09-2
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document delineates a robust and reproducible synthetic pathway, commencing from readily available starting materials. Each synthetic step is detailed with in-depth procedural descriptions, mechanistic insights, and the rationale for the selection of specific reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering them a practical and scientifically grounded resource for the preparation of this important pyrazole derivative.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of extensive research. The title compound, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, is a versatile intermediate. The bromo-substituent at the 5-position serves as a handle for further functionalization through various cross-coupling reactions, while the ester at the 4-position can be readily converted to other functional groups. The tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen enhances solubility in organic solvents and can be selectively removed under acidic conditions.

This guide will detail a reliable three-step synthesis of the target molecule, commencing with the synthesis of methyl 5-bromo-1H-pyrazole-4-carboxylate, followed by the protection of the pyrazole nitrogen with dihydropyran.

Synthetic Strategy and Workflow

The overall synthetic approach is a linear sequence involving the formation of the pyrazole core, followed by regioselective bromination and subsequent N-protection.

Synthetic_Workflow Start Starting Materials Step1 Synthesis of Methyl 5-amino-1H-pyrazole-4-carboxylate Start->Step1 Step2 Diazotization and Bromination: Synthesis of Methyl 5-bromo-1H-pyrazole-4-carboxylate Step1->Step2 Step3 N-Protection: Synthesis of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Step2->Step3 End Final Product Step3->End

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-amino-1H-pyrazole-4-carboxylate

The synthesis begins with the construction of the pyrazole ring. A common and efficient method is the condensation of a β-ketoester equivalent with a hydrazine derivative. In this case, we will utilize ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.

Reaction Scheme:

Step_1 Ethyl (ethoxymethylene)cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Methyl 5-amino-1H-pyrazole-4-carboxylate Methyl 5-amino-1H-pyrazole-4-carboxylate Ethyl (ethoxymethylene)cyanoacetate->Methyl 5-amino-1H-pyrazole-4-carboxylate Hydrazine hydrate, Methanol, Reflux

Caption: Synthesis of the pyrazole core.

Protocol:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in methanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to afford the crude product.

  • The crude product is then recrystallized from ethanol to yield pure methyl 5-amino-1H-pyrazole-4-carboxylate as a white solid.

Causality and Insights: The use of hydrazine hydrate in this cyclocondensation reaction is a standard and cost-effective method for forming the pyrazole ring.[1] Methanol is a suitable solvent due to its polarity and ability to dissolve the reactants. The workup procedure is designed to isolate the product, which is typically a solid, by simple filtration after precipitation.

Step 2: Synthesis of Methyl 5-bromo-1H-pyrazole-4-carboxylate

This step involves a Sandmeyer-type reaction where the amino group at the 5-position is converted to a bromo group via a diazonium salt intermediate.

Reaction Scheme:

Step_2 Methyl 5-amino-1H-pyrazole-4-carboxylate Methyl 5-amino-1H-pyrazole-4-carboxylate Methyl 5-bromo-1H-pyrazole-4-carboxylate Methyl 5-bromo-1H-pyrazole-4-carboxylate Methyl 5-amino-1H-pyrazole-4-carboxylate->Methyl 5-bromo-1H-pyrazole-4-carboxylate 1. NaNO2, HBr 2. CuBr

Caption: Bromination of the pyrazole ring.

Protocol:

  • Suspend methyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality and Insights: The diazotization of the amino group followed by treatment with a copper(I) halide is a classic and reliable method for introducing a halogen onto an aromatic ring.[2] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. Copper(I) bromide acts as a catalyst in the subsequent displacement of the diazonium group by bromide.

Step 3: Synthesis of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

The final step is the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Step_3 Methyl 5-bromo-1H-pyrazole-4-carboxylate Methyl 5-bromo-1H-pyrazole-4-carboxylate Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Methyl 5-bromo-1H-pyrazole-4-carboxylate->Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate 3,4-Dihydro-2H-pyran, p-TsOH, CH2Cl2

Caption: N-protection of the pyrazole.

Protocol:

  • Dissolve methyl 5-bromo-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (1.2 equivalents) to the solution.[3]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents).[4]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate as a colorless oil or a low-melting solid.[5][6]

Causality and Insights: The reaction of an alcohol or an N-H group with dihydropyran in the presence of an acid catalyst is a standard method for introducing the THP protecting group. p-TsOH is a commonly used acid catalyst for this transformation. The reaction is typically clean and high-yielding. The oxan-2-yl group is synonymous with the tetrahydropyran-2-yl (THP) group.[5] The use of an anhydrous solvent is important to prevent the hydrolysis of the dihydropyran.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
Methyl 5-amino-1H-pyrazole-4-carboxylate C₅H₇N₃O₂141.13~7.5 (s, 1H, pyrazole-H), ~5.5 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃)~165 (C=O), ~140 (C-5), ~135 (C-3), ~95 (C-4), ~51 (OCH₃)
Methyl 5-bromo-1H-pyrazole-4-carboxylate C₅H₅BrN₂O₂205.01~8.0 (s, 1H, pyrazole-H), ~3.8 (s, 3H, OCH₃)~163 (C=O), ~142 (C-3), ~120 (C-5), ~110 (C-4), ~52 (OCH₃)
Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate C₁₀H₁₃BrN₂O₃289.13~8.1 (s, 1H, pyrazole-H), ~5.6 (dd, 1H, O-CH-O), ~3.9-3.6 (m, 2H, CH₂O), ~3.8 (s, 3H, OCH₃), ~2.0-1.6 (m, 6H, CH₂)~162 (C=O), ~143 (C-3), ~122 (C-5), ~112 (C-4), ~88 (O-CH-O), ~68 (CH₂O), ~52 (OCH₃), ~30, ~25, ~22 (CH₂)

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. The procedures are based on well-established chemical transformations and are amenable to scale-up. The insights provided for each step are intended to give the researcher a deeper understanding of the underlying chemical principles, thereby facilitating troubleshooting and optimization. This versatile building block can be utilized in a variety of subsequent chemical transformations, making it a valuable asset in the synthesis of complex molecules for drug discovery and development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available at: [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [https://www.mdpi.com/23 organics-03-00009]([Link] organics-03-00009)

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Available at: [Link]

  • 3,4-Dihydropyran - Wikipedia. Available at: [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Dihydropyran (DHP) - Common Organic Chemistry. Available at: [Link]

Sources

"methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Executive Summary

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its architecture, featuring a biologically active pyrazole core, is enhanced by three distinct and orthogonally reactive functional groups: a tetrahydropyranyl (THP) protecting group, a versatile methyl ester, and a synthetically crucial bromine atom. This guide provides an in-depth analysis of the compound's chemical properties, a logical synthetic strategy, and its core applications as a building block. We will explore the causality behind its design, detailing protocols for its key transformations—including palladium-catalyzed cross-coupling, ester derivatization, and deprotection—to illustrate its pivotal role in the efficient construction of complex, high-value molecules for drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of clinically successful drugs, where it often serves as a stable, aromatic core capable of engaging in various non-covalent interactions with biological targets.[2] Molecules incorporating the pyrazole moiety exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The commercial success of drugs like Celecoxib (an anti-inflammatory) and Crizotinib (an anticancer agent) underscores the therapeutic potential of this heterocyclic system.[1]

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is not an end-product but a sophisticated intermediate, engineered to leverage the proven biological relevance of the pyrazole core while offering maximal synthetic flexibility to researchers.

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's properties is essential for its effective use in synthesis. The strategic placement of each functional group dictates its reactivity and handling.

PropertyValueSource
CAS Number 1434142-09-2[4]
Molecular Formula C₁₀H₁₃BrN₂O₃[4]
Molecular Weight 289.13 g/mol [4]
Appearance White to light yellow powder[5]
Storage Conditions Inert atmosphere, 2-8°C[4]
SMILES O=C(C1=C(Br)N(C2CCCCO2)N=C1)OC[4]
Hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Structural Analysis and Rationale
  • The Pyrazole Core : This aromatic ring provides a rigid, planar scaffold. After the eventual removal of the N1-protecting group, the exposed N-H can act as a hydrogen bond donor, a critical interaction in many enzyme and receptor binding pockets.

  • The C5-Bromine Atom : This is arguably the most important feature for synthetic diversification. The C-Br bond is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile and controlled introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the exploration of a vast chemical space.[6]

  • The C4-Methyl Ester : This group serves as a latent carboxylic acid. It is stable under the conditions of many cross-coupling reactions but can be easily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a key handle for forming amide bonds—one of the most common linkages in pharmaceutical agents—by coupling with various amines.[6]

  • The N1-(Oxan-2-yl) or Tetrahydropyranyl (THP) Group : The THP group is a robust acid-labile protecting group. Its presence is a deliberate strategic choice for several reasons:

    • Stability : It is inert to strongly basic conditions, organometallic reagents (like Grignard or organolithium reagents), and hydrides, which would otherwise react with the acidic N-H proton of an unprotected pyrazole.[7]

    • Directing Effect : In some systems, N-alkylation can direct lithiation and subsequent electrophilic attack to the adjacent C5 position, ensuring regiochemical control.[8]

    • Orthogonality : It can be selectively removed under acidic conditions without disturbing the ester or many of the functionalities that may have been installed at the C5 position.[7]

Synthetic Strategy and Protocol

While the direct synthesis is proprietary to chemical suppliers, a logical and efficient pathway can be devised based on established principles of pyrazole chemistry. The strategy prioritizes the early installation of the protecting group to ensure regiochemical control in the subsequent bromination step.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A Target Molecule: Methyl 5-bromo-1-(THP)- 1H-pyrazole-4-carboxylate B Methyl 1-(THP)- 1H-pyrazole-4-carboxylate A->B C5-Bromination C Methyl 1H-pyrazole- 4-carboxylate B->C N1-Deprotection D Starting Materials C->D Pyrazole Synthesis S1 Starting Materials (e.g., Hydrazine, Ester Precursor) S2 Methyl 1H-pyrazole- 4-carboxylate S1->S2 [1] Cyclocondensation S3 Methyl 1-(THP)- 1H-pyrazole-4-carboxylate S2->S3 [2] N-Protection (DHP, Acid Cat.) S4 Target Molecule S3->S4 [3] C5-Bromination (NBS)

Caption: Proposed synthetic pathway for the target intermediate.

Experimental Protocol: Synthesis of Methyl 1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

This protocol is illustrative and based on established methodologies.

  • Step 1: N-Protection.

    • To a solution of methyl 1H-pyrazole-4-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Causality : The acid catalyst protonates DHP, generating a resonance-stabilized carbocation that is readily attacked by the pyrazole nitrogen. DCM is a good, inert solvent for this transformation.[8]

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, can be purified by column chromatography.

  • Step 2: Regioselective C5-Bromination.

    • Dissolve the N-THP protected pyrazole (1.0 eq) from the previous step in acetonitrile (0.3 M).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 2-4 hours, or until TLC analysis indicates complete conversion.

    • Causality : The N-THP protected pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. NBS is a mild and effective source of electrophilic bromine (Br⁺). The C5 position is often electronically favored for substitution in such systems.

    • Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

Key Chemical Transformations and Applications

The true value of this intermediate lies in the selective manipulation of its functional groups. The following sections detail the core reactions that make it a powerful tool for molecular construction.

Palladium-Catalyzed Cross-Coupling at the C5-Position

This is the primary application of the C5-bromo functionality. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.

Generalized Suzuki Coupling Workflow

Suzuki_Coupling cluster_cycle Catalytic Cycle Start Methyl 5-bromo-1-(THP)- 1H-pyrazole-4-carboxylate + R-B(OH)2 OA Oxidative Addition Start->OA Catalyst Pd(0) Catalyst Catalyst->OA Ar-Br Product Methyl 5-R-1-(THP)- 1H-pyrazole-4-carboxylate TM Transmetalation OA->TM Ar-B(OH)2 Base RE Reductive Elimination TM->RE RE->Catalyst Ar-Ar' RE->Product Amide_Formation Ester Ester -COOCH₃ Acid Carboxylic Acid -COOH Ester->Acid Saponification (LiOH, H₂O/THF) Amide Amide -CONHR' Acid->Amide Amide Coupling (R'-NH₂, HATU, DIPEA)

Sources

A Technical Guide to the Strategic Application of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical intermediate methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS Number 1434142-09-2). While not a pharmacologically active agent itself, this compound represents a highly strategic starting material for the synthesis of potent and selective kinase inhibitors. We will dissect the rationale behind its structural features and present a comprehensive, field-proven synthetic workflow to transform this building block into a representative p38 MAP kinase inhibitor. This guide is intended to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers engaged in drug discovery and medicinal chemistry.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to form the core of numerous compounds with a wide array of pharmacological activities.[1] Pyrazole derivatives are known to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3]

Of particular significance is the role of pyrazoles in the development of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The pyrazole ring system is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an ideal foundation for designing targeted therapies.

This guide focuses on a specific, strategically designed pyrazole derivative, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate , and its application as a versatile starting material in a multi-step synthesis targeting the p38 MAP kinase, a key regulator of inflammatory responses.[5]

Analysis of the Starting Material: CAS 1434142-09-2

The utility of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate lies in the strategic placement of its functional groups, each serving a distinct purpose in a synthetic campaign.

PropertyValueSource
CAS Number 1434142-09-2N/A
Molecular Formula C₁₀H₁₃BrN₂O₃N/A
IUPAC Name methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylateN/A
Molecular Weight 289.13 g/mol N/A
  • 5-Bromo Substituent : The bromine atom at the 5-position is an excellent handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of various aryl or heteroaryl moieties, which are crucial for tuning the selectivity and potency of the final kinase inhibitor.

  • 4-Methyl Carboxylate : The methyl ester at the 4-position provides a convenient precursor to a carboxylic acid, which can then be readily converted into an amide. Amide bonds are fundamental in drug design, often forming critical hydrogen bond interactions with the target protein.[8]

  • 1-(oxan-2-yl) Group (THP protecting group) : The tetrahydropyranyl (THP) group on the pyrazole nitrogen serves as a protecting group. It is stable under a variety of reaction conditions, including the cross-coupling and saponification steps, but can be removed under acidic conditions to reveal the N-H of the pyrazole, which is often essential for binding to the kinase hinge region.[9][10]

Synthetic Workflow: From Building Block to a p38 MAP Kinase Inhibitor

This section details a representative four-step synthetic sequence to transform the title compound into a plausible p38 MAP kinase inhibitor. The causality behind each experimental choice is explained, and detailed, self-validating protocols are provided.

G cluster_0 Synthetic Workflow A CAS 1434142-09-2 (Starting Material) B Step 1: Suzuki-Miyaura Coupling (Aryl Group Installation) A->B Arylboronic Acid, Pd Catalyst, Base C Intermediate 1 (Aryl-Pyrazole Ester) B->C D Step 2: Ester Hydrolysis (Carboxylic Acid Formation) C->D LiOH or NaOH, THF/H2O E Intermediate 2 (Aryl-Pyrazole Carboxylic Acid) D->E F Step 3: Amide Coupling (Amide Bond Formation) E->F Amine (R-NH2), Coupling Agent (e.g., HATU) G Intermediate 3 (Protected Kinase Inhibitor) F->G H Step 4: THP Deprotection (Final Product Unveiling) G->H Acidic Conditions (e.g., HCl in Dioxane) I Final Product (p38 MAP Kinase Inhibitor) H->I

Caption: Proposed synthetic workflow from the starting material to a final kinase inhibitor.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality: The primary objective of this step is to install a specific aryl group (in this example, a 2-aminophenyl group, common in kinase inhibitors) at the 5-position of the pyrazole. This is achieved via a Suzuki-Miyaura cross-coupling, which is highly reliable for forming C-C bonds between sp²-hybridized carbons. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for achieving high yields and preventing side reactions like protodeboronation, especially with electron-rich or unprotected heteroaryl halides.[11][12]

Experimental Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (e.g., (2-aminophenyl)boronic acid, 1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Step 2: Saponification (Ester Hydrolysis)

Causality: To prepare for the subsequent amide coupling, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system (e.g., THF/water) is a standard and effective method.[13][14][15] The reaction is typically straightforward and high-yielding.

Experimental Protocol:

  • Dissolve the aryl-pyrazole ester from Step 1 (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Step 3: Amide Coupling

Causality: This step forms the critical amide bond. A variety of coupling reagents can be used, but uronium-based reagents like HATU are highly efficient, especially for coupling with potentially less reactive anilines or sterically hindered amines.[8][16] A non-nucleophilic base like DIPEA is required to neutralize the carboxylic acid and any acid formed during the reaction.

Experimental Protocol:

  • Dissolve the aryl-pyrazole carboxylic acid from Step 2 (1.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Add the desired amine (e.g., cyclopropylamine, 1.2 equiv).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the protected inhibitor.

Step 4: THP Deprotection

Causality: The final step is the removal of the THP protecting group to reveal the pyrazole N-H, which is often crucial for kinase hinge binding. This is reliably achieved under acidic conditions.[9][17] Using HCl in a solvent like 1,4-dioxane or isopropanol is a common and effective method that typically results in a clean product.

Experimental Protocol:

  • Dissolve the protected inhibitor from Step 3 in 2-propanol or 1,4-dioxane.

  • Add a solution of HCl (e.g., 4M in dioxane or concentrated aqueous HCl, 5-10 equiv).

  • Stir the mixture at room temperature for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The product may precipitate as the HCl salt. It can be collected by filtration or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify if necessary (often trituration or recrystallization is sufficient) to yield the final p38 MAP kinase inhibitor.

Mechanism of Action: Inhibition of the p38 MAP Kinase Signaling Pathway

The synthesized pyrazole-based inhibitor is designed to target p38 MAP kinase, a serine/threonine kinase central to cellular responses to inflammatory cytokines and environmental stress.[18][19] The p38 signaling cascade is a key driver of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]

By inhibiting p38, the synthesized compound can effectively block this inflammatory cascade. The inhibitor typically functions as an ATP-competitive inhibitor. The pyrazole core, with its newly installed N-H, forms hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The aryl group installed in Step 1 and the amide moiety from Step 3 occupy adjacent pockets, conferring potency and selectivity.[2][20]

G Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylates p38 p38 MAP Kinase MAP2K->p38 Phosphorylates MK2 MK2/3 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates Inflammation Inflammatory Response (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inhibits

Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention by the pyrazole inhibitor.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The development of pyrazole-based inhibitors involves synthesizing a library of analogues to establish a structure-activity relationship (SAR).

CompoundR¹ Group (at Pyrazole C5)R² Group (Amide)p38α IC₅₀ (nM)
Lead Compound 4-FluorophenylCyclopropyl50
Analogue 1 PhenylCyclopropyl150
Analogue 2 4-FluorophenylEthyl200
Analogue 3 2,4-DifluorophenylCyclopropyl25
Analogue 4 4-Fluorophenyltert-Butyl85

Note: Data is representative and hypothetical, based on typical SAR trends for pyrazole-based kinase inhibitors. Actual values will vary. The IC₅₀ values for various pyrazole-based kinase inhibitors can range from low nanomolar to micromolar concentrations.[1][21]

This representative data illustrates that small changes to the peripheral groups can have a significant impact on potency. For instance, the addition of a second fluorine to the phenyl ring (Analogue 3) improves activity, while removing the fluorine (Analogue 1) or changing the amide substituent (Analogues 2 and 4) can be detrimental.

Conclusion

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a highly valuable and strategically designed chemical intermediate. Its functional group arrangement provides a robust platform for the efficient, modular synthesis of potent kinase inhibitors. By understanding the specific role of each functional group and applying established, high-fidelity synthetic protocols for Suzuki-Miyaura coupling, saponification, amide coupling, and deprotection, researchers can effectively leverage this building block to generate novel chemical entities for drug discovery programs targeting kinases such as p38. This guide provides the foundational knowledge and practical steps to empower scientists in this endeavor.

References

  • (Reference to a general medicinal chemistry text or review on privileged scaffolds)
  • P. A. Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review.

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe.

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway.

  • BenchChem. (2025). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry.
  • Gaba, M., et al. (2014).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.

  • Baraibar, A. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.

  • El-Damasy, A. K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.

  • ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages.

Sources

An In-depth Technical Guide to Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of biological activities.[1][2] Pyrazole-containing compounds have been successfully developed into drugs for a range of therapeutic areas, including inflammation, oncology, and infectious diseases.[3] A significant application of pyrazole derivatives is in the development of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.[3] This guide focuses on a specific, functionalized pyrazole derivative, methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery. The strategic placement of a bromine atom and a protecting group on the pyrazole ring makes this compound a valuable intermediate for the synthesis of more complex molecules.

Molecular Structure and Properties

Chemical Structure:

Caption: 2D structure of the title compound.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1434142-09-2[4]
Molecular Formula C10H13BrN2O3[4]
Molecular Weight 289.13 g/mol [4]
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate (predicted)
Melting Point Not available

Synthesis of Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available methyl 5-amino-1H-pyrazole-4-carboxylate. The first step involves the bromination of the pyrazole ring, followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group.

Step 1: Synthesis of Methyl 5-bromo-1H-pyrazole-4-carboxylate

A common method for the bromination of an amino-substituted pyrazole is the Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a bromide ion. A patent for the synthesis of a similar compound, 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, utilizes isoamyl nitrite for the diazotization in the presence of bromine.[5]

Experimental Protocol:

  • To a solution of methyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as chloroform or acetonitrile, add bromine (1.1 equivalents) at room temperature.

  • Cool the reaction mixture in an ice bath and add isoamyl nitrite (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 5-bromo-1H-pyrazole-4-carboxylate.

Step 2: Protection of the Pyrazole Nitrogen with a Tetrahydropyranyl (THP) Group

The protection of the pyrazole nitrogen is crucial for subsequent reactions, preventing unwanted side reactions. The tetrahydropyranyl (THP) group is a widely used protecting group for N-H bonds in heterocycles due to its stability under various conditions and ease of removal under acidic conditions.[6] The protection is typically achieved by reacting the N-H containing compound with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Experimental Protocol:

  • Dissolve methyl 5-bromo-1H-pyrazole-4-carboxylate (1 equivalent) in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like boron trifluoride etherate (BF3·OEt2).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: THP Protection Start Methyl 5-amino-1H-pyrazole-4-carboxylate Reagents1 Br2, Isoamyl Nitrite CHCl3, rt Start->Reagents1 Diazotization Intermediate Methyl 5-bromo-1H-pyrazole-4-carboxylate Reagents1->Intermediate Sandmeyer-type Reaction Reagents2 3,4-Dihydro-2H-pyran (DHP) p-TsOH (cat.), DCM, rt Intermediate->Reagents2 Protection FinalProduct Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate Reagents2->FinalProduct

Caption: Synthetic workflow for the target compound.

Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the pyrazole proton (C3-H) around δ 7.5-8.0 ppm. - A singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm. - A multiplet for the anomeric proton of the THP group (O-CH-O) around δ 5.3-5.5 ppm. - Multiplets for the remaining methylene protons of the THP ring between δ 1.5-4.0 ppm.
¹³C NMR - A peak for the carbonyl carbon of the ester around δ 160-165 ppm. - Peaks for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ 110-140 ppm), with the carbon bearing the bromine atom (C5) being significantly deshielded. - A peak for the anomeric carbon of the THP group around δ 85-90 ppm. - A peak for the methyl ester carbon (-OCH₃) around δ 50-55 ppm. - Peaks for the methylene carbons of the THP ring between δ 20-70 ppm.
FT-IR (cm⁻¹) - A strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹. - C-N and C=C stretching vibrations of the pyrazole ring in the fingerprint region (1400-1600 cm⁻¹). - A C-Br stretching vibration, which is typically weak and appears in the low-frequency region (500-600 cm⁻¹).
Mass Spec. (ESI-MS) - The molecular ion peak [M+H]⁺ at m/z 290/292, showing the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery

The structural features of methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate make it a highly valuable building block in the synthesis of potential drug candidates, particularly kinase inhibitors.

Role as a Key Intermediate:

The bromine atom at the 5-position of the pyrazole ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of a library of compounds with diverse functionalities at this position, which is often crucial for modulating the potency and selectivity of kinase inhibitors.

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. The amide functionality is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the target protein.

The THP protecting group on the pyrazole nitrogen ensures that this position remains unreactive during subsequent synthetic transformations. It can be easily removed under mild acidic conditions to reveal the N-H group, which can also participate in hydrogen bonding with the target kinase.

Applications cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_outcome Potential Outcome Core Methyl 5-bromo-1-(THP)-1H-pyrazole-4-carboxylate Modification1 Suzuki/Stille/Sonogashira Coupling (at C5-Br) Core->Modification1 Modification2 Amide Formation (at C4-ester) Core->Modification2 Modification3 Deprotection (of THP group) Modification1->Modification3 Modification2->Modification3 Outcome Library of Kinase Inhibitors Modification3->Outcome

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate is a strategically designed chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is achievable through established chemical transformations. The presence of multiple functional groups, including a versatile bromine atom, a modifiable ester, and a stable protecting group, makes it an ideal intermediate for the construction of complex molecular architectures. Researchers and scientists in the pharmaceutical industry can leverage this compound to accelerate the discovery and development of novel therapeutics, particularly in the area of kinase inhibition.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Synthetic Routes and Pharmacological Activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881.
  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Royal Society of Chemistry. (2019).
  • Sarma, B., et al. (2018). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. ARKIVOC, 2018(iii), 131-145.
  • U.S. Patent No. US20100130501A1. (2010). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h)
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Zhang, Y., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(1), 330.
  • Chongqing Chemdad Co., Ltd. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. [Link]

  • Chinese Patent No. CN111072630A. (2020).
  • Chinese Patent No. CN112321510A. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • The Royal Society of Chemistry. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • European Patent Office.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Dewang, P. M., & Kim, D. K. (2010). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(14), 4228–4232.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 277, 116758.
  • World Intellectual Property Organization. (2020). (WO 2020/039025 A1)

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for understanding its chemical reactivity and potential biological activity. This document details the theoretical basis and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are presented, grounded in established principles of spectroscopic analysis for pyrazole derivatives and tetrahydropyran-protected compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization of this and structurally related compounds.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Their versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological properties. The title compound, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (Molecular Formula: C₁₀H₁₃BrN₂O₃, Molecular Weight: 289.13 g/mol , CAS: 1434142-09-2), incorporates several key features: a pyrazole core, a bromine substituent, a methyl carboxylate group, and a tetrahydropyran (THP) protecting group.[3][4] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this molecule, which is a critical step in any research and development pipeline.[5]

Analytical Workflow for Structural Elucidation

The comprehensive characterization of a novel or synthesized compound like methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate follows a logical and systematic workflow. This process ensures the unambiguous determination of its chemical structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Connectivity & 3D Structure Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1][6] For methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Pyrazole H-3~8.0Singlet (s)1HThe proton at the C-3 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent ester group.
Methoxy (-OCH₃)~3.9Singlet (s)3HThe three protons of the methyl ester group are chemically equivalent and appear as a singlet.
Oxan H-2'~5.8Doublet of doublets (dd)1HThis anomeric proton is adjacent to a CH₂ group and is deshielded by the two adjacent oxygen atoms.
Oxan H-6' (axial & equatorial)~4.0 and ~3.7Multiplets (m)2HThe two protons at the C-6' position are diastereotopic and will have different chemical shifts, appearing as complex multiplets.
Oxan H-3', H-4', H-5'~1.6 - 2.1Multiplets (m)6HThe remaining methylene protons of the tetrahydropyran ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.[7][8]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carbonyl (C=O)~162The carbonyl carbon of the ester group is highly deshielded and appears at a low field.
Pyrazole C-5~130This carbon is attached to bromine, which has a significant deshielding effect.
Pyrazole C-3~140The C-3 carbon of the pyrazole ring.
Pyrazole C-4~110The C-4 carbon, attached to the carboxylate group.
Oxan C-2'~88The anomeric carbon is significantly deshielded due to the two adjacent oxygen atoms.
Methoxy (-OCH₃)~52The carbon of the methyl ester group.
Oxan C-6'~62The C-6' carbon is deshielded by the adjacent oxygen atom.
Oxan C-3', C-4', C-5'~20 - 30The remaining aliphatic carbons of the tetrahydropyran ring appear in the upfield region.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45°

  • Spectral Width: 12-16 ppm

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

¹³C NMR Acquisition Parameters:

  • Pulse Angle: 45°

  • Spectral Width: 200-240 ppm

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: ≥ 1024 (to achieve an adequate signal-to-noise ratio)

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
C=O (Ester)~1720-1740Stretching
C-O (Ester and Ether)~1250-1300 and ~1050-1150Stretching
C=N (Pyrazole)~1550-1620Stretching
C-H (sp² and sp³)~3000-3100 and ~2850-2960Stretching
C-Br~500-600Stretching

Experimental Protocol for IR Data Acquisition:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid or liquid samples due to minimal sample preparation.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be around 288 and 290.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the tetrahydropyran group, the methoxy group, or the entire methyl carboxylate group.

Experimental Protocol for MS Data Acquisition:

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation: The sample is typically dissolved in a suitable solvent and introduced into the instrument.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion

The spectroscopic characterization of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate relies on the synergistic interpretation of data from NMR, IR, and MS techniques. This guide provides a foundational understanding of the expected spectral features and the methodologies for their acquisition and analysis. By following a systematic approach, researchers can confidently confirm the structure of this and related pyrazole derivatives, which is a critical step in advancing their potential applications in drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.
  • PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
  • ChemicalBook. 5-BroMo-1-(oxan-2-yl)pyrazole(1187582-58-6) 1 H NMR.
  • PubChem. 4-bromo-1-(oxan-2-yl)-1H-pyrazole.
  • ResearchGate. 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C.
  • ChemicalBook. methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr.
  • Reddit. Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane.
  • ChemicalBook. Tetrahydropyran(142-68-7) 1H NMR spectrum.
  • Chongqing Chemdad Co. ,Ltd. methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Chemspace. Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.
  • BLDpharm. Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate.
  • Knockhardy. INTERPRETING NMR SPECTRA.

Sources

Spectroscopic Unveiling of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate: A Predictive NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, substituted pyrazoles represent a cornerstone of heterocyclic chemistry, lauded for their vast pharmacological and physicochemical properties.[1] The precise structural elucidation of these molecules is paramount to understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering unparalleled insight into the molecular framework in solution.[2]

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 1434142-09-2). While direct experimental spectra for this specific compound are not publicly available, this document, grounded in the principles of chemical shifts, spin-spin coupling, and substituent effects, offers a robust, predictive interpretation of its ¹H and ¹³C NMR spectra. By leveraging empirical data from structurally analogous compounds and established spectroscopic principles, we present a comprehensive guide for researchers engaged in the synthesis and characterization of related pyrazole derivatives.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the pyrazole ring proton, the methyl ester protons, and the protons of the tetrahydropyranyl (oxan-2-yl) protecting group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), assuming deuterated chloroform (CDCl₃) as the solvent.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
H3~8.05s-The lone proton on the pyrazole ring is expected to be a singlet. Its chemical shift is significantly influenced by the anisotropic effect of the adjacent C4-carboxylate group and the electronic effect of the N1-substituent. In 4-nitro-1-(THP)-pyrazole, the H3 proton appears at δ 8.08 ppm.[3] The ester group at C4 is expected to have a similar deshielding effect.
OCH₃~3.85s-The methyl protons of the ester group typically appear as a sharp singlet in this region. This is consistent with data for various methyl pyrazole-4-carboxylates.[4][5]
H1' (Oxan)~5.40ddJ ≈ 9.0, 2.5This anomeric proton, being adjacent to two oxygen atoms (the ring oxygen and the pyrazole nitrogen), is the most deshielded of the oxan protons. It typically appears as a doublet of doublets due to coupling with the two protons on C2'. For 4-nitro-1-(THP)-pyrazole, this proton is observed at δ 5.39 ppm (dd, J = 9.2, 2.6 Hz).[3]
H5'ax, H5'eq (Oxan)~4.05 - 3.65m-These are the methylene protons adjacent to the ring oxygen. They are diastereotopic and are expected to appear as a complex multiplet. In various THP-protected pyrazoles, these protons resonate in the δ 3.6-4.1 ppm range.[3]
H2', H3', H4' (Oxan)~2.10 - 1.60m-The remaining methylene protons of the oxan ring are shielded and will appear as a broad, complex multiplet. This is a characteristic feature of the THP group.[3][6]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The predicted chemical shifts are referenced to TMS in CDCl₃.

Carbon AssignmentPredicted δ (ppm)Rationale & Comparative Insights
C=O (Ester)~162.0The carbonyl carbon of a methyl ester on a pyrazole ring is expected in this region.
C3~142.0The chemical shift of C3 is influenced by the N-substituent and the adjacent C4-substituent.
C5~118.0The C5 carbon is directly attached to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift (shielding) of this carbon signal.
C4~112.0The C4 carbon, bearing the ester group, will have its chemical shift influenced by both the ester and the adjacent bromine atom. In 4-chloro-1-(THP)-pyrazole, C4 is at δ 110.7 ppm.[3]
OCH₃~52.0The methyl carbon of the ester group is typically found in this region.
C1' (Oxan)~88.5The anomeric carbon of the THP group is highly deshielded due to its attachment to two electronegative atoms (O and N). In 4-nitro-1-(THP)-pyrazole, this carbon appears at δ 88.5 ppm.[3]
C5' (Oxan)~68.0The methylene carbon adjacent to the ring oxygen resonates in this downfield region.[3]
C2', C3', C4' (Oxan)~30.5, ~25.0, ~22.0These upfield signals correspond to the remaining three methylene carbons of the THP ring. Their predicted shifts are based on data from various THP-protected pyrazoles.[3]

Experimental Protocol: A Self-Validating System

To obtain high-quality NMR data for compounds like methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, a rigorous and well-defined experimental protocol is essential.

1. Sample Preparation:

  • Weigh 10-15 mg of the purified solid compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

2. ¹H NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquire a standard one-dimensional proton spectrum.

  • Key Parameters:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of all protons)

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

3. ¹³C NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Key Parameters:

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm)

    • Pulse Angle: 45°

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

4. Data Processing and Validation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

  • Integrate the ¹H signals and verify that the ratios correspond to the number of protons in each group.

  • For validation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acq ¹H NMR Acquisition (400+ MHz) Transfer->H1_Acq C13_Acq ¹³C NMR Acquisition Transfer->C13_Acq Weigh Weigh Compound (10-15 mg) Weigh->Dissolve FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Calibration (TMS = 0 ppm) Phasing->Calibration Integration Integration & Analysis Calibration->Integration Assign Spectral Assignment Integration->Assign

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. By synthesizing data from closely related analogues and applying fundamental NMR principles, we have established a reliable spectroscopic profile for this compound. The predicted data, coupled with the provided experimental protocol, offers a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the unambiguous identification and characterization of this and similar pyrazole-based molecules. The self-validating nature of the proposed experimental workflow ensures the integrity and reproducibility of the spectroscopic data.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Supporting Information. (2019). Royal Society of Chemistry.
  • MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
  • Green, T. W., & Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ChemicalBook. (n.d.). methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr.
  • Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate.
  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazoles

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of numerous successful therapeutic agents and pesticides.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrazole derivatives. We will delve into their applications as anticancer, anti-inflammatory, antimicrobial, and insecticidal agents, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, offering researchers and drug development professionals a comprehensive resource to navigate the chemical space of this privileged scaffold.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized in 1883, the pyrazole nucleus has since become a recurring motif in a multitude of biologically active compounds.[2][3] Its unique physicochemical properties, including its aromaticity, dipole moment, and capacity for hydrogen bonding, allow for favorable interactions with a wide array of biological targets.[4] FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Ruxolitinib all feature a pyrazole core, underscoring the therapeutic relevance of this scaffold.[3][5] In the realm of agriculture, pyrazole-containing compounds like Fipronil have proven to be highly effective insecticides.[6] This guide will systematically explore the key areas where substituted pyrazoles have made a significant impact.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrazoles have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[7][8][9] Their efficacy often stems from the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[7][8][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[11][12][13] These enzymes play a crucial role in cell signaling pathways that control cell growth, differentiation, and survival.[12][13] Many pyrazole derivatives have been designed to target specific kinases that are overexpressed or hyperactivated in various cancers.[7][8][12]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition: Several pyrazole-based compounds have demonstrated potent inhibitory activity against EGFR and VEGFR-2, two key tyrosine kinases involved in tumor growth and angiogenesis.[7][8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: By inhibiting CDKs, pyrazole derivatives can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[7][8]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: In certain hematological malignancies, BTK is a critical survival factor. Pyrazole-containing compounds have been developed to target this kinase.[7][8]

The following diagram illustrates the general principle of pyrazole-based kinase inhibition:

G cluster_kinase Kinase Active Site cluster_output Cellular Response ATP ATP Substrate Substrate Protein ATP->Substrate binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Phosphorylated_Substrate->Proliferation leads to Pyrazole_Inhibitor Substituted Pyrazole Pyrazole_Inhibitor->ATP Competitively binds to ATP-binding pocket Pyrazole_Inhibitor->Proliferation Inhibits

Figure 1: Mechanism of Pyrazole-based Kinase Inhibition.
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[7][14]

PositionSubstituent TypeImpact on Anticancer Activity
N1 Large aromatic or heteroaromatic groupsOften crucial for binding to the target protein. Can influence selectivity and potency.
C3 Aryl or heteroaryl moietiesCan form key interactions within the active site of kinases. Halogen substitutions can enhance potency.[4]
C4 Various functional groups (e.g., -CN, -CONH2)Can modulate pharmacokinetic properties and provide additional binding interactions.
C5 Substituted phenyl ringsImportant for establishing hydrophobic and van der Waals interactions with the target.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15][16][17][18] It measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the substituted pyrazole compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[19]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: After a 2-hour incubation at room temperature in the dark, measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add pyrazole compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Figure 2: Workflow for the MTT Assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Many substituted pyrazoles exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20][21][22][23] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[24][25][26]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives, most notably Celecoxib, are attributed to their selective inhibition of the COX-2 enzyme.[24][25][26]

  • Prostaglandin Synthesis: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[24][25][26]

  • COX Isoforms: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[26]

  • Selective Inhibition: Pyrazole-based COX-2 inhibitors are designed to preferentially bind to the active site of the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[24][25][26]

The following diagram illustrates the prostaglandin synthesis pathway and the site of action for selective COX-2 inhibitors:

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_COX2 Celecoxib Substituted Pyrazole (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Figure 3: Prostaglandin Synthesis Pathway and COX-2 Inhibition.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are governed by specific structural features.[1][4][27]

PositionSubstituent TypeImpact on Anti-inflammatory Activity & COX-2 Selectivity
N1 p-Substituted phenyl ringA p-sulfonamide or p-methoxyphenyl group is often associated with high COX-2 selectivity.
C3 Small, lipophilic groups (e.g., -CF3, -CH3)Can enhance binding affinity and potency.
C4 Generally unsubstitutedSubstituents at this position can decrease activity.
C5 p-Substituted phenyl ringA p-methyl or p-aminophenyl group can contribute to potent anti-inflammatory effects.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)

The carrageenan-induced paw edema model is a standard and widely used in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[5][21][28][29][30]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling).[21][28] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[30]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-250g) to laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): a control group, a positive control group (e.g., Indomethacin), and test groups for different doses of the pyrazole compound. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle (e.g., 0.5% carboxymethylcellulose), the standard drug, and the test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_prep Preparation cluster_induction Edema Induction cluster_measurement Measurement cluster_analysis Data Analysis A Acclimatize and group rats B Administer test compounds, standard, and vehicle A->B C Inject carrageenan into rat paw B->C D Measure paw volume at 0, 1, 2, 3, 4 hours C->D E Calculate % edema inhibition D->E F Evaluate anti-inflammatory activity E->F

Figure 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[31] Their mechanism of action can vary, and structure-activity relationship studies are crucial for optimizing their efficacy.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[32][33][34][35][36]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[34][36]

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[34]

  • MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Insecticidal Activity: Protecting Crops from Pests

The pyrazole scaffold is a key component in several commercially successful insecticides. These compounds often act on the nervous system of insects, leading to paralysis and death.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

The leaf-dipping bioassay is a common method for evaluating the efficacy of insecticides against phytophagous insects.[31][37][38][39][40]

Principle: Leaves of a host plant are dipped in different concentrations of the test compound. After the leaves have dried, they are infested with the target insect species. The mortality of the insects is then assessed after a specific period.[38][40]

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of the pyrazole compound in water, often with the addition of a surfactant to ensure even coating of the leaves.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into each test solution for a few seconds. Allow the leaves to air dry completely.

  • Insect Infestation: Place the treated leaves in a petri dish or a suitable container. Introduce a known number of the target insect larvae (e.g., 10-20) onto the leaves.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: After a specified time (e.g., 24, 48, or 72 hours), count the number of dead and live insects in each container.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration of the compound that causes 50% mortality).

Conclusion and Future Perspectives

The substituted pyrazole scaffold continues to be a highly fruitful area of research in drug discovery and agrochemical development. The diverse biological activities, coupled with the synthetic tractability of the pyrazole ring, ensure its continued relevance. Future research will likely focus on the development of more potent and selective pyrazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel pyrazole-based compounds to address unmet medical and agricultural needs. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of these next-generation pyrazole derivatives.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 21, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 21, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 21, 2026, from [Link]

  • Broth microdilution. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. (2016). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved January 21, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 21, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Bioassay Techniques in Entomological Research. (2023). SciSpace. Retrieved January 21, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 21, 2026, from [Link]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. (n.d.). Research Journal of Agricultural Sciences. Retrieved January 21, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Retrieved January 21, 2026, from [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Protocols. Retrieved January 21, 2026, from [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its role in the development of numerous blockbuster drugs.[5] This guide provides a comprehensive analysis of pyrazole derivatives, delving into their synthesis, mechanisms of action across diverse therapeutic areas, structure-activity relationships (SAR), and the future landscape of their application in drug discovery. We will explore seminal case studies, from anti-inflammatory agents like Celecoxib to kinase inhibitors in oncology, illustrating the profound impact of this chemical moiety.

The Pyrazole Core: A Privileged Structural Motif

The significance of the pyrazole ring lies in its unique physicochemical properties.[6] The two nitrogen atoms confer a specific electronic distribution and hydrogen bonding capability. The N-1 nitrogen acts as a hydrogen bond donor (similar to pyrrole), while the N-2 nitrogen serves as a hydrogen bond acceptor (similar to pyridine).[6] This dual nature allows pyrazole derivatives to form robust and specific interactions within the active sites of enzymes and receptors, a critical factor for potency and selectivity.[6] Furthermore, the planarity of the aromatic ring facilitates favorable π-π stacking interactions. The different positions on the ring (1 through 5) are amenable to a wide range of chemical substitutions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[7][8]

G cluster_pyrazole General Pyrazole Structure cluster_properties Key Physicochemical Properties pyrazole Aromaticity Aromatic System HBD N1: H-Bond Donor HBA N2: H-Bond Acceptor Sub Tunable Substitution Sites (R1-R5) G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) Arachidonic_Acid->COX2 COX1 COX-1 Enzyme (Stomach, Platelets) Arachidonic_Acid->COX1 Prostaglandins_Inflammatory Inflammatory Prostaglandins (PGE2) COX2->Prostaglandins_Inflammatory Prostaglandins_Protective Protective Prostaglandins COX1->Prostaglandins_Protective Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation GI_Protection GI Protection Prostaglandins_Protective->GI_Protection Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Anticancer Agents: Targeting Kinases and Beyond

Pyrazole derivatives are a cornerstone of modern oncology, particularly as kinase inhibitors. [4][9]Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.

  • Tyrosine Kinase Inhibitors (TKIs): Many pyrazole-based drugs function as ATP-competitive inhibitors. Fused pyrazole systems, such as pyrazolopyrimidines, are prominent scaffolds. [10]They have shown efficacy in dually inhibiting key oncogenic drivers like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are involved in tumor growth and angiogenesis. [10][11]* Other Kinases: Pyrazoles have been developed to target a range of other kinases, including Aurora kinases (mitotic regulators), BCR-ABL (in chronic myeloid leukemia), and JAK1 (in lymphomas). [9][12]* Non-Kinase Mechanisms: Beyond kinase inhibition, pyrazole derivatives can induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of cyclins and caspases. [11][13] Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

Compound/ClassTarget Kinase(s)Indication(s)Reference
RuxolitinibJAK1/JAK2Myelofibrosis, Polycythemia Vera[12]
CrizotinibALK/ROS1/METNon-Small Cell Lung Cancer
Erlotinib (scaffold inspiration)EGFRNon-Small Cell Lung Cancer, Pancreatic Cancer[10]
Pyrazolo[3,4-d]pyrimidinesMultiple (e.g., Src, Abl)Various Cancers (Preclinical)[12]
Fused PyrazolesEGFR/VEGFR-2Various Cancers (Preclinical)[10][11]
Other Notable Therapeutic Areas
  • Erectile Dysfunction (Sildenafil): Sildenafil (Viagra) contains a pyrazolopyrimidinone core. It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [14][15]PDE5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. [16]By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and enhanced blood flow, facilitating an erection upon sexual stimulation. [17][18]* Obesity (Rimonabant): Rimonabant was developed as a selective antagonist or inverse agonist for the cannabinoid CB1 receptor. [19][20]The endocannabinoid system is involved in regulating appetite. [21][22]By blocking CB1 receptors in the brain and peripheral tissues, Rimonabant decreased appetite and improved metabolic markers. [19][23]However, it was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting CNS pathways. [19][20][21]* Antimicrobial Agents: The pyrazole scaffold is found in several compounds with antibacterial and antifungal activity. [24][25][26]Some derivatives have shown potent activity against resistant strains like MRSA and pathogenic fungi by targeting various cellular processes. [27][28]

Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic chemistry, with both classical and modern methods available to researchers.

Classical Synthesis: The Knorr Reaction

The most fundamental approach is the Knorr pyrazole synthesis , which involves the condensation reaction between a hydrazine (or its derivative) and a β-dicarbonyl compound (like a 1,3-diketone or β-ketoester). [29] Rationale: The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions (e.g., acidic or basic catalysis) and the nature of the substituents on both reactants can influence the regioselectivity, particularly with unsymmetrical dicarbonyl compounds. [29]

G Start Starting Materials: - Hydrazine Derivative - β-Dicarbonyl Compound Mix Mix & React (e.g., Acidic Reflux in Ethanol) Start->Mix Condensation Condensation (Hydrazone Formation) Mix->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product Purify Workup & Purification (e.g., Crystallization, Chromatography) Product->Purify

Sources

A Senior Application Scientist's Guide to Modern Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole as a "Privileged Scaffold"

In the lexicon of medicinal chemistry, certain molecular frameworks are bestowed with the title of "privileged scaffolds" for their remarkable ability to bind to multiple, diverse biological targets through varied modifications. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its presence is prominent in a vast array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous protein kinase inhibitors used in oncology like Crizotinib and Ruxolitinib.[3][4][5] This widespread success is not accidental; the pyrazole core offers a unique combination of synthetic accessibility, metabolic stability, and versatile hydrogen bonding capabilities (both as a donor and acceptor), making it an indispensable tool in modern drug discovery.[1][4]

This guide provides an in-depth exploration of the core synthetic strategies for constructing this vital heterocyclic system. We will move beyond simple reaction schemes to dissect the underlying principles, causality in experimental design, and the practical nuances that govern the success of each method. Our focus will be on the most robust and widely adopted methodologies: the classical Knorr condensation, versatile [3+2] cycloaddition reactions, and the highly efficient multicomponent approaches.

The Cornerstone Reaction: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains the most fundamental and widely used method for pyrazole construction.[6] It is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[7][8] The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.

The Mechanism: A Tale of Two Nitrogens

The reaction proceeds via a well-established pathway that involves sequential nucleophilic attacks and dehydration.[9] An acid catalyst is often employed to protonate a carbonyl group, enhancing its electrophilicity and facilitating the initial attack by one of the hydrazine's nitrogen atoms to form a hemiaminal intermediate, which quickly dehydrates to a hydrazone.[6][9]

The key to cyclization is the second nitrogen atom. An intramolecular attack by this nitrogen on the remaining carbonyl group closes the five-membered ring. Subsequent dehydration and tautomerization yield the final, stable aromatic pyrazole ring.[7]

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_end Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone  Attack & -H₂O Hydrazine Hydrazine (H₂N-NHR) Hydrazine->Hydrazone Cyclic_Int Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Int  Intramolecular  Cyclization Pyrazole Pyrazole Product Cyclic_Int->Pyrazole  Dehydration  & Tautomerization

Caption: General mechanism of the Knorr Pyrazole Synthesis.
The Regioselectivity Challenge

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl (e.g., R1 ≠ R3) reacts with a substituted hydrazine (e.g., methylhydrazine), a mixture of two constitutional isomers can be formed.[10] The outcome is dictated by a delicate balance of factors:

  • Steric Hindrance: The less hindered carbonyl group is generally favored for the initial nucleophilic attack.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the highly electronegative CF₃ group is significantly more reactive.

  • Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. It has been shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly increase regioselectivity, likely by selectively forming hemiketals with the more reactive carbonyl, thereby directing the hydrazine to the other site.[11]

A prime example of leveraging regioselectivity is in the industrial synthesis of Celecoxib. The reaction between 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione and 4-sulphonamidophenylhydrazine proceeds with high regioselectivity to give the desired 1,5-diarylpyrazole isomer, driven by the higher electrophilicity of the carbonyl group adjacent to the trifluoromethyl moiety.[12][13][14]

The Power of Cycloaddition: [3+2] Pathways

Intermolecular [3+2] cycloaddition reactions represent another major pillar of pyrazole synthesis.[15] This approach involves the reaction of a three-atom 1,3-dipole with a two-atom "dipolarophile" (typically an alkyne or alkene) to form the five-membered ring in a single, often highly regioselective, step.

Nitrile Imines as Key Intermediates

One of the most common 1,3-dipoles used for this purpose is the nitrile imine. These are highly reactive species that are typically generated in situ from precursors like hydrazonoyl halides by treatment with a base.[16] The nitrile imine then rapidly undergoes cycloaddition with a suitable alkyne.

The causality behind this method's success is the concerted nature of the cycloaddition, which allows for the rapid construction of molecular complexity. The regioselectivity is controlled by the frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile, often leading to a single major product where other methods might yield mixtures.[17]

Cycloaddition_Mechanism Start_Hydrazonoyl Hydrazonoyl Halide Dipole Nitrile Imine (1,3-Dipole) Start_Hydrazonoyl->Dipole - H-Base⁺X⁻ Start_Alkyne Alkyne (Dipolarophile) Pyrazole Pyrazole Product Start_Alkyne->Pyrazole Base Base (e.g., Et₃N) Base->Start_Hydrazonoyl Dipole->Pyrazole [3+2] Cycloaddition Pyrazoline Pyrazoline Intermediate (if alkene is used) note1 Reaction is often concerted and highly regioselective.

Caption: Synthesis of pyrazoles via [3+2] cycloaddition of a nitrile imine.

This method is particularly valuable for creating trifluoromethylated pyrazoles, a common motif in agrochemicals and pharmaceuticals, by using trifluoroacetonitrile imines as the 1,3-dipole.[18] The reaction often proceeds through a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.[19][20]

Atom Economy and Efficiency: Multicomponent Reactions (MCRs)

In the quest for more sustainable and efficient chemical processes, multicomponent reactions (MCRs) have emerged as a powerful strategy.[21] MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants, thereby maximizing atom economy and minimizing waste.[22]

A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a compound with an active methylene group (like malononitrile or a 1,3-dicarbonyl), and a hydrazine.[10][15]

A Cascade of Reactions

The logic of these MCRs relies on a cascade of sequential reactions occurring in the same pot. For example, a typical sequence might be:

  • Knoevenagel Condensation: The aldehyde and the active methylene compound react to form an electron-deficient alkene.

  • Michael Addition: The hydrazine acts as a nucleophile, adding to the newly formed alkene.

  • Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization and subsequent elimination (e.g., of water or ammonia) and/or oxidation to furnish the final pyrazole.[15]

This approach avoids the need to isolate and purify intermediates, saving time, solvents, and resources. Many MCRs for pyrazoles can be performed in environmentally benign solvents like water or ethanol, further enhancing their "green" credentials.[21][23]

MCR_Workflow Aldehyde Aldehyde OnePot One-Pot Reaction Vessel (Solvent, Catalyst) Aldehyde->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot Hydrazine Hydrazine Hydrazine->OnePot Pyrazole Polysubstituted Pyrazole OnePot->Pyrazole Cascade Reaction: 1. Knoevenagel 2. Michael Add. 3. Cyclization/ Aromatization

Caption: Workflow for a typical three-component pyrazole synthesis.

Comparative Analysis and Protocol Validation

Choosing the optimal synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale.

Synthetic Strategy Core Reactants Key Advantages Primary Limitations Regioselectivity Control
Knorr Synthesis 1,3-Dicarbonyl + HydrazineReadily available starting materials, robust, scalable.Regioisomer formation with unsymmetrical substrates.Controlled by sterics, electronics, and specialized solvents (e.g., TFE).
[3+2] Cycloaddition 1,3-Dipole + Alkyne/AlkeneHigh regioselectivity, access to complex substitution patterns.Requires synthesis of dipole precursors, can be substrate-specific.Inherently high, governed by frontier molecular orbital interactions.
Multicomponent (MCR) Aldehyde + Active Methylene + Hydrazine (typical)High atom economy, operational simplicity, reduced waste.Can require extensive optimization, mechanism can be complex.Often excellent, dictated by the cascade reaction sequence.
Field-Proven Protocol: In Situ Generation and Cyclization of a 1,3-Diketone

This protocol, adapted from Heller and Natarajan (2006), demonstrates an efficient one-pot synthesis of pyrazoles where the 1,3-diketone intermediate is generated in situ before cyclization.[24] This approach is valuable as it expands the range of accessible pyrazoles beyond those derived from commercially available diketones.

Objective: To synthesize 3-tert-butyl-5-phenyl-1H-pyrazole.

Materials:

  • Pinacolone (1.0 equiv)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 equiv)

  • Ethyl benzoate (1.2 equiv)

  • Hydrazine monohydrate (5.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diketone Formation: A solution of pinacolone (1.0 equiv) in anhydrous THF is added dropwise to a solution of LDA (1.1 equiv) in THF at -78 °C under a nitrogen atmosphere. The resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Ethyl benzoate (1.2 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Causality Note: The in situ formation of the lithium enolate is crucial for a directed Claisen condensation with the ester, preventing self-condensation of the ketone.

  • Cyclization: The reaction is cooled to 0 °C, and ethanol is added, followed by the dropwise addition of hydrazine monohydrate (5.0 equiv). The mixture is then heated to reflux and stirred for 12 hours. Causality Note: The addition of a protic solvent (EtOH) facilitates the subsequent cyclocondensation with hydrazine.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between EtOAc and 1 M HCl. The aqueous layer is extracted twice with EtOAc.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-tert-butyl-5-phenyl-1H-pyrazole.

Conclusion and Future Outlook

The synthesis of the pyrazole ring system is a mature yet continually evolving field. While the Knorr synthesis provides a robust foundation, modern methods like [3+2] cycloadditions and multicomponent reactions have dramatically expanded the toolkit for chemists, enabling the construction of highly functionalized and complex pyrazole derivatives with greater efficiency and selectivity. The ongoing demand for novel pyrazole-containing molecules in drug discovery and materials science will undoubtedly continue to drive innovation, with emerging areas such as photoredox catalysis and continuous flow synthesis poised to deliver the next generation of synthetic advancements.

References

  • Wan, J., Zhou, J., & Zhou, Q. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link][15]

  • Hassan, S., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link][10]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 21, 2026, from [Link][25]

  • ChemTube3D from the University of Liverpool. (2019). synthesis of pyrazoles [Video]. YouTube. [Link][7]

  • Ahluwalia, V. K., & Parashar, R. K. (n.d.). Knorr Pyrazole Synthesis. In Organic Reaction Mechanisms (pp. 32-33). [8]

  • J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. [Link][6]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link][9]

  • Alam, M. A., et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 21(24), 2164-2195. [Link][3]

  • Li, J., et al. (2021). Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation. ChemistrySelect, 6(45), 12561-12564. [Link][19]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][24]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(14), 5293-5301. [Link][11]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib. [12]

  • Khan, S. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link][2]

  • Sielski, P. A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2454-2459. [Link][18]

  • Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 7936-7953. [Link][22]

  • Yurttaş, L., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(7), 12513-12533. [Link][26]

  • Ghiță, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11131. [Link][4]

  • Deadman, J. J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances, 10(63), 38481-38487. [Link][13]

  • Al-Zaydi, K. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link][23]

  • Popova, M. O., et al. (2024). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. ACS Omega, 9(2), 2779-2789. [Link][16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link][1]

  • Ozdemir, A., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1561. [Link][27]

  • Kamal, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 1845-1849. [Link][5]

  • Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29193-29204. [Link][21]

  • Al-Ghorbani, M., et al. (2015). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1629-1647. [Link][14]

  • Sielski, P. A., et al. (2022). Synthesis of Pyrazolines via [3 + 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. The Journal of Organic Chemistry, 87(13), 8536-8548. [Link][20]

  • Wang, Y., et al. (2020). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 18(3), 485-493. [Link][17]

Sources

An In-depth Technical Guide: The Oxan-2-yl Group in Pyrazole Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of N-H Protection in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence in therapeutics, from anti-inflammatory agents like Celecoxib to anti-cancer and anti-viral drugs, stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration.[4][5][6] However, the acidic N-H proton of the pyrazole ring presents a significant challenge in multi-step syntheses. This reactive site can interfere with a wide array of common synthetic transformations, including deprotonation for C-functionalization, organometallic reactions, and various coupling chemistries, often leading to undesired N-alkylation or side reactions.[7]

To unlock the full synthetic potential of the pyrazole core, strategic protection of the N-H bond is not merely a convenience but a necessity. A well-chosen protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed under conditions that do not compromise the integrity of the elaborated molecule. Among the arsenal of nitrogen protecting groups, the oxan-2-yl group, more commonly known by its historical name tetrahydropyran-2-yl (THP), offers a robust, cost-effective, and highly versatile solution.[8][9][10] This guide provides an in-depth examination of the theory, application, and field-proven protocols for using the oxan-2-yl group in pyrazole synthesis, designed for researchers and professionals in drug development.

Part 1: Installation of the Oxan-2-yl Protecting Group

The protection of a pyrazole N-H is achieved via an acid-catalyzed electrophilic addition to 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then trapped by the nucleophilic pyrazole nitrogen. This process forms a new N-C bond, yielding the N-(oxan-2-yl)pyrazole, which is chemically an acetal.

Causality Behind Protection: Enabling C-Functionalization

The primary motivation for N-H protection is to facilitate regioselective functionalization at the carbon atoms of the pyrazole ring. For instance, direct C-lithiation of N-H pyrazoles with strong bases like n-butyllithium (nBuLi) is often problematic. The acidic proton is abstracted first, and subsequent C-deprotonation can be difficult or unselective. By masking the N-H proton with the THP group, the pyrazole becomes amenable to clean deprotonation at a specific carbon (e.g., C-5), allowing for the introduction of various electrophiles.[7]

Regioselectivity Considerations

For unsymmetrically substituted pyrazoles, N-alkylation, including tetrahydropyranylation, can potentially yield a mixture of two regioisomers (N1 and N2).[11][12][13][14] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. While this can be a drawback, in many cases, the resulting mixture of protected isomers can be carried through a synthetic sequence, with the protecting group being removed at a later stage to yield the desired product.

Caption: Figure 1: Acid-Catalyzed Tetrahydropyranylation of Pyrazole.

Experimental Protocols: Protection

Protocol 1.1: Green, Catalyst-Free Protection

This method is ideal for large-scale synthesis where avoiding solvents and catalysts is advantageous for cost and environmental reasons. It relies on thermal activation.[7][15][16]

Procedure:

  • To a clean, dry reaction vessel, add the pyrazole (1.0 equiv).

  • Add neat 3,4-dihydro-2H-pyran (DHP) (1.1 - 1.2 equiv).

  • Heat the neat mixture to 125 °C with stirring.

  • Monitor the reaction by TLC or ¹H NMR until the starting pyrazole is fully consumed (typically 1-4 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess DHP under reduced pressure (boiling point of DHP is 86 °C).

  • The resulting N-(oxan-2-yl)pyrazole is often obtained in quantitative yield and can be used without further purification.[7]

Protocol 1.2: Standard Acid-Catalyzed Protection

This is a versatile, mild, and widely used method suitable for a broad range of pyrazole derivatives, including those that may be thermally sensitive.

Procedure:

  • Dissolve the pyrazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate) to a concentration of 0.2-0.5 M.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 - 1.5 equiv).

  • Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA, 0.01-0.05 equiv) or pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equiv). PPTS is preferred for acid-sensitive substrates.

  • Stir the reaction at room temperature (20-25 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • If using a water-immiscible solvent like DCM, separate the organic layer. If using a water-miscible solvent like THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Chemical Stability and Compatibility

The N-(oxan-2-yl) group is valued for its robustness under a wide range of non-acidic conditions. This stability is a direct consequence of its acetal structure, which is resistant to nucleophiles and bases but highly susceptible to acid-catalyzed cleavage. This predictable stability profile allows for precise planning in complex synthetic routes.

Data Summary: Compatibility of N-(Oxan-2-yl)pyrazoles

The following table summarizes the stability of the N-THP group towards common reagents and conditions, providing a quick reference for synthetic planning.

Reagent ClassSpecific ExamplesStability of N-THP GroupCausality & Field Insights
Strong Bases nBuLi, LDA, LiHMDS, NaHStable The acetal linkage is non-acidic and lacks an electrophilic site for attack by strong bases. This stability is crucial for subsequent C-H deprotonation/functionalization.[7]
Aqueous Bases NaOH, KOH, K₂CO₃, LiOHStable Acetal hydrolysis is acid-catalyzed; they are inert to basic hydrolysis conditions.
Nucleophiles Grignard Reagents (RMgX), Organolithiums (RLi), Cyanide (CN⁻)Stable The C-O bonds of the acetal are not susceptible to nucleophilic attack.
Reducing Agents NaBH₄, LiAlH₄ (LAH), DIBAL-H, H₂/Pd, H₂/Raney NiStable The THP group is inert to common hydride reducing agents and catalytic hydrogenation conditions.
Oxidizing Agents PCC, PDC, MnO₂, Swern, Dess-Martin PeriodinaneStable The acetal functionality is resistant to most common oxidizing agents used for alcohols.
Organometallic Coupling Suzuki, Stille, Heck, Sonogashira (Pd-catalyzed)Generally Stable The THP group is compatible with most standard palladium-catalyzed cross-coupling conditions, which are typically performed under basic or neutral conditions.
Fluoride Reagents TBAF, HF-PyridineStable This allows for orthogonal protection schemes where THP can be used alongside silyl ethers (e.g., TBS, TIPS), which are cleaved by fluoride.[17]

Part 3: Cleavage of the Oxan-2-yl Protecting Group

The removal of the THP group is a straightforward process based on its inherent acid lability. The deprotection proceeds via acid-catalyzed hydrolysis of the acetal linkage, regenerating the pyrazole N-H and releasing 5-hydroxypentanal, which exists in equilibrium with its more stable cyclic hemiacetal form.[18]

Caption: Figure 2: Deprotection Workflow and Orthogonal Strategy.

Orthogonal Protection Strategies

The acid-labile nature of the THP group makes it an excellent component of an orthogonal protection strategy.[17][19] It can be selectively removed in the presence of groups that are cleaved under different conditions, such as:

  • Base-labile groups: Esters, Fmoc.

  • Hydrogenolysis-labile groups: Benzyl (Bn), Carboxybenzyl (Cbz).

  • Fluoride-labile groups: Silyl ethers (TBS, TIPS, TBDPS).

This orthogonality allows for complex, multi-step syntheses where different functional groups can be unmasked and manipulated in a planned sequence without unintended deprotection events.[20]

Experimental Protocol: Deprotection

Protocol 3.1: Mild Acidic Hydrolysis

This is the most common method for THP removal. The choice of acid and solvent system can be tuned based on the substrate's sensitivity and solubility.

Procedure:

  • Dissolve the N-(oxan-2-yl)pyrazole (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture of THF and water (e.g., 4:1).

  • Add a catalytic amount of an acid. Common choices include:

    • Aqueous hydrochloric acid (HCl, 1-2 M, 0.1-0.5 equiv).

    • Acetic acid (AcOH) in a THF/water mixture (e.g., 3:1:1 AcOH/THF/H₂O).

    • Pyridinium p-toluenesulfonate (PPTS, 0.1-0.2 equiv) in hot ethanol (often used for very sensitive substrates).

  • Stir the reaction at room temperature or gently heat (40-50 °C) to accelerate the cleavage.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-12 hours).

  • Upon completion, carefully neutralize the acid by adding a saturated aqueous solution of NaHCO₃ or a solid base like K₂CO₃ until effervescence ceases.

  • Remove the organic solvent (MeOH, EtOH, THF) under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting pyrazole by column chromatography, recrystallization, or distillation as required.

Part 4: Application in the Synthesis of a Key Pharmaceutical Intermediate

A practical demonstration of this methodology is found in the scalable synthesis of 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline, a key intermediate for an immuno-oncology drug candidate.[16] The synthesis required a robust protection-functionalization-deprotection sequence that was amenable to large-scale production.

The workflow highlights the strategic value of the THP group. It allowed for a Negishi cross-coupling reaction to be performed on the pyrazole core, a transformation that would be complicated by the presence of a free N-H group. The THP group proved stable to the organozinc and palladium catalysis conditions and was presumably removed in a subsequent step to reveal the final pyrazole-containing aniline.

Caption: Figure 3: Key Steps in the Synthesis of an Immuno-Oncology Intermediate.

Conclusion and Outlook

The oxan-2-yl (THP) group is a highly reliable and field-proven protecting group for the pyrazole N-H. Its primary advantages lie in the low cost of the protecting reagent (DHP), the simplicity and efficiency of its introduction (including green, catalyst-free methods), its robust stability to a vast range of common synthetic reagents, and the ease of its removal under mild acidic conditions.

However, researchers must remain cognizant of its limitations. The primary drawback is its absolute intolerance to acidic conditions, which must be factored into any synthetic plan. Additionally, the introduction of the THP group creates a new stereocenter, resulting in a mixture of diastereomers if the parent molecule is already chiral. While this is often inconsequential as the stereocenter is removed upon deprotection, it can complicate NMR analysis and purification.

Despite these considerations, the THP group remains a first-line choice for pyrazole protection in both academic research and industrial process development. Its predictable behavior and operational simplicity ensure its continued role as an essential tool in the synthesis of complex, pyrazole-containing molecules for drug discovery and beyond.

References

  • Ranu, B. C., & Saha, A. (2007). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH. [Link]

  • Gudmundsson, K. S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • McKenzie, J. A., et al. (2022). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. [Link]

  • McKenzie, J. A., et al. (2022). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. UBC Library Open Collections. [Link]

  • Gudmundsson, K. S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Hasaninejad, A., et al. (2013). Development of a New Heterogeneous Lewis Acid Catalyst for Chemoselective Tetrahydropyranylation of Different H-Nucleophiles. ResearchGate. [Link]

  • Gudmundsson, K. S., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Unknown Author. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Chembound. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]

  • Gudmundsson, K. S., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. chm.bris.ac.uk. [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de recerca UAB. [Link]

  • Chemistry Stack Exchange User. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. [Link]

  • Vasylieva, N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]

  • Kumar, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]

  • Mograbi, B., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Vasylieva, N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Ghasemi, S., et al. (2023). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Tetrahydropyranyl (THP) Protection of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of the tetrahydropyranyl (THP) group for the protection of the N-H moiety in pyrazoles, a critical step in multi-step organic synthesis. We provide a robust framework built on established chemical principles, offering both traditional acid-catalyzed and modern, green synthetic protocols. This document furnishes detailed, step-by-step experimental procedures, mechanistic insights, and characterization guidelines to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Strategic Imperative of N-Protection in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities.[1] However, the acidic proton on the pyrazole nitrogen often interferes with subsequent synthetic transformations, such as metal-catalyzed cross-couplings, lithiation, or reactions involving strong bases and nucleophiles. Therefore, the temporary protection of this N-H group is a cornerstone of pyrazole derivatization strategies.

The tetrahydropyranyl (THP) group is an exemplary choice for this purpose. It is introduced via reaction with 3,4-dihydro-2H-pyran (DHP) and forms an acetal that is stable to a wide range of non-acidic reagents, including organometallics and hydrides.[2][3] Crucially, the THP group can be readily cleaved under mild acidic conditions, ensuring the facile deprotection of the pyrazole core once the desired synthetic modifications are complete.[2]

This guide provides two field-proven protocols for the THP protection of pyrazole: a classical acid-catalyzed method and a solvent-free "green" alternative, reflecting contemporary trends in sustainable chemistry.

Mechanistic Rationale

The THP protection of pyrazole proceeds via an acid-catalyzed addition of the pyrazole N-H to the double bond of 3,4-dihydro-2H-pyran (DHP). The mechanism, analogous to the protection of alcohols, is initiated by the protonation of the DHP oxygen, which activates the double bond towards nucleophilic attack. The pyrazole nitrogen then acts as the nucleophile, attacking the electrophilic carbon to form a stable six-membered ring acetal.

// Workflow dhp -> activated_dhp [label="Protonation"]; h_plus -> activated_dhp; pyrazole -> nucleophilic_attack; activated_dhp -> nucleophilic_attack; nucleophilic_attack -> deprotonation; deprotonation -> thp_pyrazole; deprotonation -> h_plus_regen;

// Styling pyrazole [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dhp [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; h_plus [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; activated_dhp [shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophilic_attack [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotonation [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; thp_pyrazole [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; h_plus_regen [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; } enddot Caption: Workflow of the acid-catalyzed THP protection of pyrazole.

Experimental Protocols

Protocol 1: Traditional Acid-Catalyzed THP Protection

This protocol employs a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA), in the absence of a solvent, with the excess DHP acting as the reaction medium.[3][4]

Materials:

  • Pyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • Trifluoroacetic acid (TFA)

  • Sodium hydride (60% dispersion in mineral oil)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (14.3 g, 0.21 mol).

  • Add 3,4-dihydro-2H-pyran (29 mL, 0.32 mol).

  • Carefully add trifluoroacetic acid (0.1 mL, 0.0013 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC or HPLC.[5]

  • Upon completion, cool the mixture to room temperature.

  • Caution: Under vigorous stirring, carefully add sodium hydride (0.2 g, 0.008 mol) to quench the acid. Stir for 10 minutes.

  • The crude product can be purified by distillation under reduced pressure (60-65 °C, 0.5-1 mmHg) to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a clear oil.[3]

Protocol 2: Green, Solvent- and Catalyst-Free THP Protection

This environmentally benign method eliminates the need for both a solvent and an acid catalyst, proceeding with gentle heating.[2]

Materials:

  • Pyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

Procedure:

  • In a suitable reaction vessel, combine pyrazole and a molar excess of 3,4-dihydro-2H-pyran (e.g., 1.5 to 2 equivalents).

  • Heat the mixture with stirring at a gentle temperature (e.g., 40-50 °C).

  • Monitor the reaction for 1-2 hours. The reaction typically proceeds to completion, yielding the N-THP-pyrazole product quantitatively.[2]

  • Remove the excess DHP under reduced pressure to obtain the crude product, which is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by distillation or column chromatography.

ParameterProtocol 1 (Acid-Catalyzed)Protocol 2 (Green, Solvent-Free)
Catalyst Trifluoroacetic Acid (TFA)None
Solvent None (excess DHP)None
Temperature Reflux40-50 °C
Reaction Time ~5 hours~1-2 hours
Workup Acid quench, distillationEvaporation of excess DHP
Yield High (e.g., ~96%[3])Quantitative[2]

Deprotection of N-THP-Pyrazole

The removal of the THP group is reliably achieved under acidic conditions. A common and effective method involves the use of a strong acid in an alcoholic solvent or water.

// Workflow thp_pyrazole -> acid_treatment; acid_treatment -> pyrazole; acid_treatment -> byproduct;

// Styling thp_pyrazole [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_treatment [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pyrazole [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; byproduct [shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; } enddot Caption: General workflow for the deprotection of N-THP-pyrazole.

Deprotection Protocol

This protocol describes a robust deprotection using sulfuric acid.[6]

Materials:

  • N-THP-protected pyrazole derivative

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium hydrogen carbonate (solid)

  • Ethanol

Procedure:

  • Dissolve the crude N-THP-protected pyrazole in a minimal amount of concentrated sulfuric acid (e.g., 5 mL).

  • Stir the mixture at room temperature for approximately 3 hours.

  • Carefully pour the reaction mixture into ice.

  • Basify the mixture using solid sodium hydrogen carbonate until the solution is neutral or slightly basic.

  • Filter the resulting suspension.

  • The collected solid can be further purified by stirring with ethanol at 40°C, followed by filtration and drying under reduced pressure to yield the deprotected pyrazole.[6]

Characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Confirmation of the successful protection can be achieved through standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The proton spectrum will show characteristic signals for both the pyrazole and the THP rings. The pyrazole protons will appear in the aromatic region, while the THP protons will be observed in the aliphatic region. A key diagnostic signal is the doublet of doublets for the anomeric proton (the proton on the carbon adjacent to both oxygens of the THP ring), typically found downfield around 5.2-5.4 ppm.[7]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons and the five carbons of the THP group. The anomeric carbon of the THP group is typically observed around 84-88 ppm.[7]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the N-THP-pyrazole should be observed.

Conclusion

The THP group serves as a reliable and versatile protecting group for the pyrazole N-H. Its ease of introduction under both traditional and green conditions, coupled with its stability and straightforward removal, makes it an invaluable tool in the synthesis of complex pyrazole-containing molecules. The protocols detailed herein provide a comprehensive and validated approach for researchers in organic synthesis and drug discovery.

References

  • WO 2020/039025 A1, Method For Preparing 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem. [Link]

  • Synthesis of 1 H ‐pyrazole frameworks from chalcones using p ‐toluenesulfonic acid as an efficient catalyst. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. [Link]

  • ¹H NMR (400 MHz, CDCl3) δ 3 - AWS. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC. [Link]

  • Reaction timecourse for THP protection of pyrazole. The sampler conditions were as follows. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. PMC. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. [Link]

Sources

Application Notes and Protocols for the Deprotection of the Tetrahydropyranyl (THP) Group from a Pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyranyl Group in Pyrazole Chemistry

The tetrahydropyranyl (THP) group is a widely utilized protecting group for the N-H functionality of the pyrazole ring in multistep organic synthesis. Its popularity stems from the ease of its introduction, general stability under a range of non-acidic conditions, and the relatively mild acidic conditions required for its removal.[1][2] The pyrazole nucleus itself is a robust aromatic heterocycle, resistant to many oxidizing and reducing agents, which allows for a degree of flexibility in synthetic design.[3] However, the selection of an appropriate deprotection strategy is critical to ensure high yields and prevent the degradation of sensitive functional groups elsewhere in the molecule.

This comprehensive guide provides an in-depth analysis of the methodologies for the deprotection of THP-protected pyrazoles, with a focus on the underlying chemical principles, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanism of Acid-Catalyzed THP Deprotection

The deprotection of a THP-protected pyrazole under acidic conditions proceeds via an acetal hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen of the THP ring, which makes the THP group a better leaving group.[4][5] Subsequent cleavage of the C-O bond is facilitated by the stability of the resulting oxocarbenium ion, which is resonance-stabilized.[4][6] The liberated pyrazole anion is then protonated to yield the deprotected pyrazole. The choice of acid and solvent system is crucial and can be tailored to the specific substrate and its functional group compatibility.[6][7]

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Nucleophilic Attack & Protonation Pyrazole-THP Pyrazole-THP Protonated_Intermediate Protonated Intermediate Pyrazole-THP->Protonated_Intermediate + H+ H+ H+ Resonance_Stabilized_Cation Resonance-Stabilized Oxocarbenium Ion Protonated_Intermediate->Resonance_Stabilized_Cation Slow Deprotonated_Pyrazole Deprotonated Pyrazole Protonated_Intermediate->Deprotonated_Pyrazole Byproduct Hemiacetal Byproduct Resonance_Stabilized_Cation->Byproduct + H2O Deprotected_Pyrazole Deprotected Pyrazole Deprotonated_Pyrazole->Deprotected_Pyrazole + H+ H2O H2O

Sources

Application Notes & Protocols: A Guide to Acid-Catalyzed Deprotection of Tetrahydropyranyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Utility of the Tetrahydropyranyl (THP) Group

In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tetrahydropyranyl (THP) ether stands as a classic and highly effective protecting group for hydroxyl functionalities.[1][2] Its widespread adoption is attributable to the low cost of the reagent 3,4-dihydro-2H-pyran (DHP), the simplicity of its installation, and the robust stability of the resulting acetal under a diverse range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][3][4]

However, the true utility of any protecting group lies in the ease and selectivity of its removal. The THP group is prized for its acid lability, allowing for its cleavage under relatively mild acidic conditions to regenerate the parent alcohol.[1][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of acid-catalyzed deprotection of THP ethers. We will delve into the mechanistic underpinnings, explore a variety of catalytic systems, and provide detailed, field-proven protocols to ensure efficient and high-yielding deprotection.

Mechanistic Insight: The Chemistry of Acetal Cleavage

The deprotection of a THP ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[1][5] The process is initiated by the protonation of the ether oxygen atom within the tetrahydropyran ring, which is more sterically accessible and electronically favored for protonation compared to the exocyclic ether oxygen. This protonation event transforms the alkoxy group into a good leaving group.

The subsequent step involves the departure of the protected alcohol (R-OH), leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.[1][5] This cation is then attacked by a nucleophile present in the reaction medium, typically water or an alcohol solvent. The final deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the deprotected alcohol and 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[6]

Sources

Application Notes and Protocols: Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Kinase Inhibition

The pyrazole moiety is a cornerstone in contemporary medicinal chemistry, particularly in the design of small-molecule kinase inhibitors. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow it to serve as a versatile scaffold for engaging the ATP-binding pocket of various kinases. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, pyrazole-based drugs such as Tofacitinib (a JAK inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) have emerged as critical therapeutic agents.[1][2]

The strategic synthesis of these complex molecules relies on the availability of functionalized building blocks that can be elaborated into the final drug substance. Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a preeminent example of such an intermediate. This compound is ingeniously designed for maximum synthetic utility:

  • The bromo group at the 5-position serves as a versatile handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]

  • The methyl carboxylate at the 4-position can be readily converted into an amide, a common pharmacophoric element in kinase inhibitors that often interacts with the hinge region of the kinase domain.

  • The oxan-2-yl (tetrahydropyranyl, THP) group is a robust acid-labile protecting group for the pyrazole nitrogen.[5] This protection is crucial as it prevents unwanted side reactions at the N-H position during subsequent synthetic transformations and can be removed under mild acidic conditions in the final stages of a synthesis.[2]

This guide provides a detailed technical overview, including step-by-step protocols for the synthesis, characterization, and application of this key intermediate in the construction of a representative pyrazole-based kinase inhibitor scaffold.

Part 1: Synthesis of the Intermediate

The synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a multi-step process that begins with the formation of the core pyrazole ring, followed by regioselective bromination and N-protection. The workflow is designed to be robust and scalable.

G cluster_0 Synthesis Workflow A Methyl 1H-pyrazole-4-carboxylate B Methyl 5-bromo-1H-pyrazole-4-carboxylate A->B Bromination C Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate B->C N-Protection (THP)

Caption: Workflow for the synthesis of the target intermediate.

Protocol 1.1: Synthesis of Methyl 5-bromo-1H-pyrazole-4-carboxylate

This procedure is adapted from established methods for the bromination of pyrazole systems.

Materials and Reagents:

  • Methyl 1H-pyrazole-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-bromo-1H-pyrazole-4-carboxylate as a solid.

Protocol 1.2: N-Protection to Yield the Final Intermediate

The pyrazole N-H is protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This is a standard and efficient method for introducing the THP group.[2]

Materials and Reagents:

  • Methyl 5-bromo-1H-pyrazole-4-carboxylate

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: Dissolve methyl 5-bromo-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of PPTS (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by flash column chromatography (ethyl acetate/hexanes) to yield methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate .

Part 2: Characterization of the Intermediate

Thorough characterization is essential to confirm the structure and purity of the intermediate before its use in subsequent steps.

Parameter Expected Value / Observation
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight 289.13 g/mol [6]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~8.0 (s, 1H, pyrazole-H), ~5.5 (dd, 1H, anomeric-H of THP), ~3.9 (s, 3H, OCH₃), ~3.6-4.0 (m, 2H, THP), ~1.6-2.1 (m, 6H, THP)
¹³C NMR (101 MHz, CDCl₃) δ ~162 (C=O), ~140 (C-Br), ~135 (C-CO₂Me), ~110 (pyrazole CH), ~88 (anomeric-C of THP), ~68 (OCH₂ of THP), ~52 (OCH₃), ~30, 25, 22 (THP CH₂)
Mass Spectrometry (ESI+) m/z 289/291 [M+H]⁺ (characteristic bromine isotope pattern)

Note: NMR chemical shifts (δ) are approximate and based on analogous structures. Actual values may vary slightly.

Part 3: Application in Kinase Inhibitor Synthesis

The true value of this intermediate is realized in its ability to be seamlessly integrated into the synthesis of complex kinase inhibitors. A common and powerful application is the Suzuki-Miyaura cross-coupling reaction to form a bi-heterocyclic core.

Representative Example: Synthesis of a JAK Inhibitor Precursor

This protocol outlines the coupling of the bromo-pyrazole intermediate with a boronic acid derivative of a pyrrolo[2,3-d]pyrimidine, a core scaffold found in many JAK inhibitors like Tofacitinib.[2][7]

G cluster_1 Kinase Inhibitor Synthesis Workflow A Methyl 5-bromo-1-(THP)-1H-pyrazole-4-carboxylate C Coupled Bi-heterocycle (THP-protected) A->C Suzuki Coupling B Pyrrolo[2,3-d]pyrimidine Boronic Acid/Ester B->C D Amide Formation C->D 1. Saponification 2. Amide Coupling E Final Kinase Inhibitor (Deprotected) D->E Deprotection (Acidic)

Caption: General workflow for synthesizing a kinase inhibitor.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

  • Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Pyrrolo[2,3-d]pyrimidine boronic acid or pinacol ester derivative (1.1 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inerting the Flask: To a flame-dried Schlenk flask, add the bromo-pyrazole intermediate, the boronic acid derivative, and the base.

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add the degassed solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the coupled product.

Protocol 3.2: Amide Formation and Deprotection

The ester is typically converted to a secondary or tertiary amide, a key interaction motif for many kinase inhibitors.

Step-by-Step Methodology (Amide Formation):

  • Saponification: Hydrolyze the methyl ester of the coupled product to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Amide Coupling: Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and react it with the desired amine to form the final amide bond.

Step-by-Step Methodology (THP Deprotection):

  • Reaction Setup: Dissolve the THP-protected final amide in a suitable solvent such as methanol or isopropanol.

  • Acid Addition: Add a strong acid such as HCl (e.g., 4M in dioxane) or trifluoroacetic acid (TFA) and stir at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS (typically complete within 1-3 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it can often be precipitated with ether and collected by filtration. Otherwise, neutralize with a base and extract the free base product.

Conclusion

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a high-value, strategically designed intermediate that greatly facilitates the synthesis of a diverse range of pyrazole-containing kinase inhibitors. Its orthogonal protecting group strategy and the presence of a reactive bromide handle allow for the efficient and controlled construction of complex molecular architectures. The protocols outlined herein provide a robust framework for researchers in drug discovery and development to leverage this versatile building block in their synthetic campaigns, accelerating the path toward novel therapeutics.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2021). ResearchGate. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds. (n.d.). Google Patents.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). ResearchGate. Retrieved from [Link]

  • Tofacitinib. (n.d.). Thieme. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica. Retrieved from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2017). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2020). Arkivoc. Retrieved from [Link]

  • Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). ResearchGate. Retrieved from [Link]

  • 2H-Pyran-2-one, 3-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem. Retrieved from [Link]

  • methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Brominated Pyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] This guide delves into a critical aspect of its application: the strategic incorporation of bromine atoms. Far from being a simple substituent, bromine serves a dual purpose. Firstly, it acts as a powerful modulator of physicochemical properties, influencing everything from lipophilicity to metabolic stability and enabling specific, high-affinity "halogen bonds" with biological targets.[2][3] Secondly, it provides a versatile synthetic handle, unlocking a vast chemical space for structure-activity relationship (SAR) studies through modern cross-coupling reactions. This document provides an in-depth analysis of these roles, supported by detailed experimental protocols for synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

The Strategic Role of Bromine in Pyrazole Scaffolds

The introduction of a bromine atom to a pyrazole-based drug candidate is a deliberate design choice, not an arbitrary modification. The rationale is rooted in its ability to influence both pharmacology and synthetic tractability.

Modulating Physicochemical and Pharmacological Properties

The bromine atom's impact extends beyond simple steric bulk. Its unique electronic properties can significantly enhance a molecule's therapeutic potential.

  • Halogen Bonding: The bromine atom possesses an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" along the C-Br bond axis.[3] This allows it to act as a Lewis acid, forming a highly directional, non-covalent interaction with an electron donor (like a carbonyl oxygen or an aromatic ring) on a protein target.[4] This "halogen bond" can be a critical contributor to binding affinity and selectivity.

  • Metabolic Stability & Lipophilicity: Bromination can increase a compound's lipophilicity, which can enhance membrane permeability and cell uptake. Furthermore, strategically placing a bromine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life and duration of action.[2][5]

A Versatile Handle for Synthesis and SAR Exploration

Perhaps the most powerful application of brominated pyrazoles is their role as key intermediates in synthesis. The carbon-bromine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse analogue libraries to probe the structure-activity landscape.[6][7] This iterative process of synthesis and testing is the engine of modern lead optimization.

The diagram below illustrates the central role of a bromopyrazole intermediate in a typical drug discovery workflow, enabling diversification through various coupling methods.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization A Brominated Pyrazole Core B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B C Sonogashira Coupling (Alkynyl Groups) A->C D Heck Coupling (Alkenyl Groups) A->D E Buchwald-Hartwig (N/O-Aryl Groups) A->E F Analogue Library B->F Generate C->F Generate D->F Generate E->F Generate G Biological Screening (e.g., Kinase Assays) F->G H Structure-Activity Relationship (SAR) Data G->H H->A Iterative Redesign I Lead Candidate H->I

Caption: Workflow for SAR exploration using a brominated pyrazole intermediate.

Application Case Study: Brominated Pyrazoles as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Pyrazole-based scaffolds are frequently found in kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[8] Brominated pyrazoles have been instrumental in developing potent and selective inhibitors. For example, in the development of JNK3 inhibitors, the planar nature of the aminopyrazole core was found to be key for selectivity over the related p38 kinase.[9]

The following diagram shows a simplified representation of the MAPK/ERK signaling pathway, which is often targeted by pyrazole-based kinase inhibitors like BRAF inhibitors.

G cluster_target Target for Pyrazole Inhibitors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified MAPK signaling pathway highlighting BRAF as a target.

Protocol: Kinase Inhibitor Screening using the ADP-Glo™ Assay

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust method for determining inhibitor IC₅₀ values.[10][11]

Causality: The principle relies on two steps: first, any remaining ATP from the kinase reaction is depleted. Second, the ADP generated by the kinase is converted back into ATP, which then fuels a luciferase reaction. The resulting luminescence is directly proportional to the kinase activity.[12] Lower light output in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., BRAF), substrate (e.g., MEK1), and ATP.

  • Test compounds (brominated pyrazole derivatives) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[10]

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup (5 µL volume):

    • Prepare a master mix of kinase reaction buffer, ATP (at the Kₘ concentration for the kinase, if known), and substrate.

    • To each well of a 384-well plate, add 2.5 µL of the master mix.

    • Add 50 nL of test compound from a dose-response plate (typically 1:3 serial dilutions in DMSO). For controls, add 50 nL of DMSO.

    • Initiate the reaction by adding 2.5 µL of the kinase solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). Ensure the reaction does not exceed 30% ATP consumption for linearity.

  • Stopping the Reaction and ATP Depletion:

    • Equilibrate the plate to room temperature if incubated elsewhere.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[10]

    • Incubate at room temperature for 40 minutes.[13]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin.[11]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[13]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example Data: Pyrazole-Based Kinase Inhibitors

The following table summarizes inhibitory data for representative pyrazole-based kinase inhibitors. This illustrates the high potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
SR-3576 JNK37[9]
Compound 10 Bcr-Abl14.2[14]
Celecoxib COX-2~50-200[15]
Mavacamten Cardiac Myosin~350[16][17]

Application Case Study: Brominated Pyrazoles in Neurodegenerative Disease

The pyrazole scaffold is also being actively explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[18] A common strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, providing symptomatic relief.[19]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard, reliable method for measuring AChE activity and screening for inhibitors.[20]

Causality: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of color formation, measured at 412 nm, is directly proportional to AChE activity.[19]

Materials:

  • Human recombinant AChE.

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Test compounds (brominated pyrazole derivatives) dissolved in DMSO.

  • Clear, flat-bottomed 96-well plates.

  • Spectrophotometric multiwell plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a 15 mM ATCh stock solution in water.

    • Prepare a 10 mM DTNB stock solution in the assay buffer.

    • Prepare a working solution of AChE in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 140 µL of Assay Buffer (0.1 M Phosphate Buffer, pH 8.0).

      • 20 µL of DTNB solution.

      • 10 µL of test compound solution at various concentrations (or DMSO for control).

      • 10 µL of AChE enzyme solution.

    • Mix and pre-incubate the plate at 25°C for 15 minutes.

  • Initiating the Reaction:

    • Start the reaction by adding 20 µL of the ATCh substrate solution to each well.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a plate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of reaction (V = ΔAbs/Δt) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of inhibitor concentration.

Key Synthetic Protocols

The utility of brominated pyrazoles stems from their accessibility and subsequent reactivity. The following protocols provide reliable methods for their synthesis and derivatization.

Protocol: Regioselective 4-Bromination of a Phenylpyrazole

This protocol describes the common and effective method for introducing a bromine atom at the 4-position of the pyrazole ring, which is generally the most reactive site for electrophilic substitution.[18]

Causality: N-Bromosuccinimide (NBS) serves as an electrophilic bromine source. In a polar aprotic solvent like DMF, NBS is activated to brominate the electron-rich pyrazole ring. The reaction is typically highly regioselective for the C4 position unless it is already blocked.[18][21]

Materials:

  • Substituted 1-phenyl-1H-pyrazole (1.0 equiv).

  • N-Bromosuccinimide (NBS) (1.1 equiv).

  • Dimethylformamide (DMF).

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Setup: In a fume hood, dissolve the starting pyrazole (e.g., 2.5 mmol) in DMF (10 mL) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of NBS: Add NBS (2.8 mmol, 1.1 equiv) in small portions over a period of 20 minutes, maintaining the temperature at 0°C.

  • Reaction: Continue stirring the reaction at 0°C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., eluent: ethyl acetate/petroleum ether, 3:7) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (2 x 40 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromopyrazole.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol: Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole

This protocol demonstrates how a bromopyrazole can be used to form a new carbon-carbon bond, a cornerstone reaction in medicinal chemistry.[8][22]

Causality: The reaction proceeds via a palladium catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the pyrazole C-Br bond. Following transmetalation with an activated boronic acid (activated by the base), the two organic fragments are joined in a reductive elimination step, which regenerates the Pd(0) catalyst.[23]

Materials:

  • 4-Bromo-1-phenyl-1H-pyrazole derivative (1.0 equiv).

  • Arylboronic acid (1.2 equiv).

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Ligand (e.g., SPhos or PPh₃, 4 mol%).

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv).

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture).

  • Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon).

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add the 4-bromopyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene and Water).

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromopyrazole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-pyrazole.

Conclusion and Future Outlook

Brominated pyrazoles represent a powerful and versatile class of intermediates in drug discovery. The bromine atom is not merely a placeholder but a strategic tool used to fine-tune biological activity through specific interactions like halogen bonding and to enable rapid synthetic diversification for SAR studies. The protocols detailed herein provide a validated framework for the synthesis and evaluation of these important compounds. As our understanding of subtle drug-receptor interactions continues to grow, the rational incorporation of bromine and other halogens will remain a key strategy in the design of next-generation therapeutics, from kinase inhibitors to neuroprotective agents.

References

  • Nava-López, J. C., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 58(2), 149-155. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2631-2646. Retrieved from [Link]

  • Bent-Chem, T. (2022). A Review on Medicinally Important Heterocyclic Compounds. Biointerface Research in Applied Chemistry, 12(4), 5188-5215. Retrieved from [Link]

  • Sagan, F., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceutical Sciences. Retrieved from [Link]

  • Sagan, F., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(5), 2699-2736. Retrieved from [Link]

  • Nava-López, J. C., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2013). The Practice of Medicinal Chemistry. Academic Press.
  • Bagley, M. C., et al. (2017). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. Semantic Scholar. Retrieved from [Link]

  • Sagan, F., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Turer, A. T., & Mammen, P. P. A. (2023). Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. European Heart Journal - Cardiovascular Pharmacotherapy, 9(6), 527–534. Retrieved from [Link]

  • Asati, V., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(19), 6939. Retrieved from [Link]

  • Schierle, S., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link]

  • Bristol Myers Squibb. (2022, April 28). U.S. Food and Drug Administration Approves Camzyos™ (mavacamten) for the Treatment of Adults With Symptomatic New York Heart Association Class II-III Obstructive Hypertrophic Cardiomyopathy (HCM) to Improve Functional Capacity and Symptoms. [Press Release]. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wang, L., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1335. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2632–2643. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, April 29). FDA approves new drug to improve heart function in adults with rare heart condition. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kumar, D., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 903. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Bar-Meir, M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2795–2806. Retrieved from [Link]

  • ResearchGate. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this privileged scaffold has demonstrated a remarkable versatility, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications.[1][3] Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic agents, underscoring their profound impact on human health.[1][4][5][6][7][8] The commercial success of drugs like Celecoxib (an anti-inflammatory agent) and various kinase inhibitors in oncology highlights the continued importance of the pyrazole motif in contemporary drug design and development.[4][9]

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of key synthetic strategies for accessing pyrazole-based heterocyclic compounds, complete with field-proven insights and step-by-step protocols. The methodologies discussed herein are presented with a focus on mechanistic understanding, empowering the reader to not only replicate these procedures but also to rationally design and execute novel synthetic routes toward functionalized pyrazole derivatives.

Core Synthetic Strategies: From Classical Condensations to Modern Catalysis

The synthesis of the pyrazole ring is most classically achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[10] This fundamental approach, known as the Knorr pyrazole synthesis, has been refined and expanded upon over the last century, leading to a diverse array of synthetic methodologies.[11][12]

The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach

The Knorr pyrazole synthesis is a robust and straightforward method for the preparation of pyrazoles, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[11][12][13] The versatility of this reaction allows for the synthesis of a wide range of substituted pyrazoles by varying the nature of the dicarbonyl compound and the hydrazine.[1][14]

Mechanistic Insights: The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[13][15] This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate affords the aromatic pyrazole ring.[13][15]

Regioselectivity: A critical consideration in the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[1][14] The reaction conditions, including the solvent and catalyst, can significantly influence the regiochemical outcome.[10][14]

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 1,3-Dicarbonyl 1,3-Dicarbonyl Mixing Mixing & Reflux 1,3-Dicarbonyl->Mixing Hydrazine Hydrazine Hydrazine->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Cooling Cooling & Crystallization Monitoring->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Pyrazole Product Recrystallization->Product

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol details the classic Knorr synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole.[15]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Stirring apparatus

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[13]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[13]

  • Isolation: After the reaction is complete, cool the resulting syrup in an ice bath.

  • Crystallization: To induce crystallization of the crude product, add a small amount of diethyl ether and stir the mixture vigorously.[13]

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.[13]

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 2: Synthesis of a Substituted Pyrazole from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol provides a method for the synthesis of a pyrazolone using a β-ketoester and hydrazine hydrate with an acid catalyst.[15]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Equipment:

  • 20-mL scintillation vial

  • Hot plate with stirring capability

  • TLC plates and chamber

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[15]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[15]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[15] Monitor the reaction progress by TLC until the ketoester is consumed.

  • Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[15]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[15]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[15]

Table 1: Representative Examples of Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventYield (%)Reference
AcetylacetonePhenylhydrazineAcetic AcidEthanol85-95[1]
Ethyl AcetoacetateHydrazine HydrateAcetic AcidEthanol90[15]
DibenzoylmethaneHydrazine HydrateHClEthanol80-90[1]
1,1,3,3-TetraethoxypropaneHydrazine Dihydrochloride-Water/EthanolNot specified[16]
Modern Synthetic Approaches: Expanding the Pyrazole Toolkit

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced a variety of innovative methods for pyrazole synthesis, often offering improved regioselectivity, milder reaction conditions, and broader substrate scope.

a) Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials.[1][17] Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.[17][18] For instance, the one-pot reaction of an aldehyde, malononitrile, and phenylhydrazine can yield aminopyrazole derivatives.[17]

b) Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has enabled novel and efficient routes to pyrazoles.[1][10][19] These methods often proceed through different mechanistic pathways compared to the classical condensation reactions and can provide access to unique substitution patterns. For example, copper-catalyzed three-component reactions of β-dimethylamino vinyl ketones, aryl halides, and hydrazines have been reported to produce N-substituted pyrazoles with high yields and excellent regioselectivity.[10][18]

c) Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another important route to pyrazolines, which can then be oxidized to pyrazoles.[1] This method is particularly useful for the synthesis of pyrazoles with specific substitution patterns at the 4- and 5-positions.

Reaction Mechanism: Multicomponent Synthesis of Aminopyrazoles

MCR_Mechanism cluster_reactants Starting Materials Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Phenylhydrazine Phenylhydrazine Michael Michael Addition (Phenylhydrazine to Knoevenagel adduct) Phenylhydrazine->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization & Aromatization Cyclization->Tautomerization Product Aminopyrazole Product Tautomerization->Product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrazole Scaffolds in Drug Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its remarkable versatility and ability to serve as a bioisostere for amides, imidazoles, and pyridines have led to its incorporation into a multitude of clinically successful drugs.[4] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib (Xalkori®).[2][3][5] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged scaffold in the design of novel therapeutics.[1]

The increasing prevalence of pyrazole derivatives in drug pipelines necessitates robust and scalable synthetic methodologies to transition from laboratory-scale discovery to industrial-scale manufacturing.[6][7] This guide provides a comprehensive overview of the critical considerations, challenges, and detailed protocols for the successful scale-up synthesis of pyrazole derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

PART 1: Critical Considerations for Scale-Up Synthesis

Scaling up a chemical synthesis from grams to kilograms introduces a new set of challenges that are often not apparent at the lab scale. The transition requires a thorough understanding of reaction kinetics, thermodynamics, and process safety.

Reaction Exothermicity and Thermal Management

Many pyrazole syntheses, particularly the classical Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, are highly exothermic.[8][9] Failure to manage the heat generated during the reaction can lead to thermal runaway, decomposition of reagents and products, and the formation of impurities.[9][10]

Key Mitigation Strategies:

  • Controlled Reagent Addition: Slow, controlled addition of the hydrazine derivative is crucial to manage the rate of heat generation.[9][10]

  • Efficient Cooling: The reactor must be equipped with an efficient cooling system to dissipate heat effectively. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging.[9]

  • Solvent Selection: The choice of solvent plays a critical role in heat management. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point can provide a wider operating temperature range.

  • Dilution: Performing the reaction at a lower concentration can help to moderate the exotherm.[10]

Regioselectivity Control

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.[9] Controlling the regioselectivity is paramount to ensure the desired isomer is the major product, simplifying purification and maximizing yield.

Factors Influencing Regioselectivity:

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly influence the regiochemical outcome.[9]

  • Nature of Substituents: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine.

  • pH Control: The pH of the reaction medium can affect the reactivity of the hydrazine and the dicarbonyl compound, thereby influencing regioselectivity.

Impurity Profile and Purification

The impurity profile of the final product is a critical quality attribute. Common impurities in pyrazole synthesis include unreacted starting materials, regioisomers, and byproducts from side reactions.[10]

Purification Strategies for Large-Scale Production:

  • Recrystallization: This is the most common and cost-effective method for purifying solid products at a large scale. The choice of solvent is critical for achieving high purity and yield.[10][11] Mixtures of solvents, such as alcohol/toluene, are often employed to achieve optimal solubility profiles for crystallization.[12]

  • Distillation: For liquid pyrazole derivatives, distillation under reduced pressure can be an effective purification method.

  • Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by acid-base extraction to remove non-basic impurities.

Process Safety, Particularly with Hydrazine

Hydrazine and its derivatives are high-energy, toxic, and potentially explosive compounds.[10] Handling large quantities of hydrazine requires strict safety protocols and specialized equipment.

Safety Precautions:

  • Inert Atmosphere: Reactions involving hydrazine should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.

  • Temperature Control: Avoid excessive temperatures that could lead to the decomposition of hydrazine.[10]

  • Material Compatibility: Ensure that the reactor and associated equipment are made of materials compatible with hydrazine. Certain metals can catalyze its decomposition.[10]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and respiratory protection, must be worn when handling hydrazine.

PART 2: Synthetic Protocols for Scale-Up

This section provides detailed protocols for two common and scalable methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and a modern catalytic approach.

Protocol 1: Scale-Up of Knorr Pyrazole Synthesis - The Case of Celecoxib

The industrial synthesis of the COX-2 inhibitor Celecoxib is a well-documented example of a large-scale Knorr pyrazole synthesis.[13] The reaction involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[13]

Workflow for Knorr Synthesis of Celecoxib

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1,3-Diketone & Hydrazine reactor Jacketed Reactor reagents->reactor solvent Solvent (e.g., Toluene) solvent->reactor addition Controlled Hydrazine Addition reactor->addition Charge reflux Reflux addition->reflux Heat cooling Cooling & Precipitation reflux->cooling filtration Filtration cooling->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying api Final API drying->api

Caption: Workflow for the scale-up synthesis of Celecoxib via Knorr condensation.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Reagents:

ReagentCAS NumberMolecular WeightMoles (per kg of diketone)
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione720-94-5230.184.34
4-Sulfonamidophenylhydrazine hydrochloride17852-52-7223.674.47 (1.03 eq)
Toluene108-88-392.14-
Ethyl Acetate141-78-688.11-
Water7732-18-518.02-

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 kg, 4.34 mol) and toluene (5.0 L). Begin stirring.

  • Reagent Preparation: In a separate vessel, prepare a solution of 4-sulfonamidophenylhydrazine hydrochloride (0.99 kg, 4.43 mol) in water (2.0 L).

  • Reaction: Heat the reactor contents to 60-65 °C. Slowly add the aqueous solution of 4-sulfonamidophenylhydrazine hydrochloride to the reactor over 2-3 hours, maintaining the internal temperature below 80 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting diketone is consumed (<1%).

  • Work-up and Isolation: Cool the reaction mixture to 20-25 °C. The product will precipitate. Filter the solid product and wash the cake with a mixture of toluene and water (1:1, 2 x 1.0 L).

  • Purification: The crude product is purified by recrystallization. A mixture of ethyl acetate and toluene can be used to obtain high-purity Celecoxib.[13] For instance, dissolve the crude product in hot ethyl acetate, and then add toluene to induce crystallization upon cooling.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 85-95% Purity (by HPLC): >99.5%

Protocol 2: A Catalytic, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

Recent advances have focused on developing more sustainable and efficient catalytic methods for pyrazole synthesis.[14][15] One-pot, multi-component reactions are particularly attractive for large-scale production as they reduce the number of unit operations.[15] This protocol describes a nickel-catalyzed, one-pot synthesis of 1,3,5-trisubstituted pyrazoles.[15]

Logical Flow of the One-Pot Catalytic Synthesis

start Starting Materials (Aldehyde, Ketone, Hydrazine) mixing Mixing and Reaction at Room Temperature start->mixing catalyst Heterogeneous Ni-Catalyst catalyst->mixing solvent Solvent (e.g., Ethanol) solvent->mixing filtration Catalyst Recovery (Filtration) mixing->filtration workup Work-up (Solvent Removal, Extraction) filtration->workup catalyst_recycle Catalyst Recycle filtration->catalyst_recycle purification Purification (Recrystallization/Chromatography) workup->purification product Final Pyrazole Derivative purification->product

Caption: Process flow for the one-pot, nickel-catalyzed synthesis of pyrazoles.

Materials and Equipment:

  • Large glass reactor with mechanical stirrer and inert atmosphere inlet

  • Filtration setup

  • Rotary evaporator

Reagents:

ReagentExampleMoles (per mole of ketone)
KetoneAcetophenone1.0
AldehydeBenzaldehyde1.0
Hydrazine derivativeHydrazine hydrate1.0
Heterogeneous Nickel CatalystNi-based solid catalyst0.1 (10 mol%)
SolventEthanol-

Procedure:

  • Reactor Setup: To a reactor under a nitrogen atmosphere, add the ketone (1.0 eq), hydrazine derivative (1.0 eq), and the heterogeneous nickel catalyst (10 mol%).

  • Reaction Initiation: Add ethanol as the solvent and begin stirring the mixture at room temperature.

  • Aldehyde Addition: After stirring for 30 minutes, add the aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Recovery: Upon completion, the heterogeneous catalyst can be recovered by filtration for potential reuse.[15]

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary for higher purity.

Advantages of this method:

  • Mild Reaction Conditions: The reaction proceeds at room temperature, reducing energy consumption and the risk of side reactions.

  • One-Pot Procedure: Simplifies the overall process and reduces waste.

  • Catalyst Reusability: The heterogeneous nature of the catalyst allows for easy recovery and reuse, making the process more economical and sustainable.[15]

PART 3: Modern Approaches and Future Outlook

The field of pyrazole synthesis is continuously evolving, with a strong emphasis on developing greener and more efficient manufacturing processes.

Flow Chemistry

Flow chemistry offers significant advantages for the scale-up of pyrazole synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents.[16][17] The use of microreactors provides superior heat and mass transfer, enabling better control over reaction parameters and improving safety.[16] This technology allows for a seamless transition from laboratory-scale optimization to continuous production.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize the environmental impact of manufacturing processes.[18][19] Key areas of focus include:

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.[18]

  • Catalysis: Employing reusable solid acid or metal catalysts to replace stoichiometric reagents.[14][15]

  • Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and improve energy efficiency.[20][21]

Conclusion

The scale-up synthesis of pyrazole derivatives is a critical step in the development of new pharmaceuticals. A thorough understanding of the reaction mechanism, potential hazards, and the impact of process parameters is essential for a successful and safe scale-up. The classical Knorr synthesis remains a workhorse in the industry, while modern catalytic and flow chemistry approaches offer promising avenues for more efficient, sustainable, and safer manufacturing processes in the future. By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can navigate the challenges of scaling up pyrazole synthesis and contribute to the advancement of medicine.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2024). ACS Omega. Retrieved from [Link]

  • A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. (2025). PubMed. Retrieved from [Link]

  • An improved process for the preparation of celecoxib. (n.d.). Google Patents.
  • Large-scale synthesis of 1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). Innoscience Research. Retrieved from [Link]

  • The celecoxib manufacturing process was redesigned with Green Chemistry. (n.d.). American Chemical Society. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.org. Retrieved from [Link]

Sources

"purification techniques for pyrazole carboxylates"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Pyrazole Carboxylates

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pyrazole Carboxylate Applications

Pyrazole carboxylates are a cornerstone of modern medicinal chemistry and materials science. Their rigid, heteroaromatic scaffold, combined with the versatile chemical handles of the carboxylate group and reactive ring positions, makes them privileged structures in drug discovery and the development of functional materials. From potent enzyme inhibitors to specialized organic ligands, the biological activity and material properties of these compounds are intrinsically linked to their absolute purity.

Common synthetic routes, such as the Knorr pyrazole synthesis or multicomponent reactions, can yield a variety of impurities including regioisomers, unreacted starting materials, and reaction byproducts.[1][2] These contaminants can interfere with downstream applications, confound biological assay results, and compromise the integrity of structure-activity relationship (SAR) studies. Therefore, robust and efficient purification is not merely a procedural step but a fundamental requirement for reliable scientific outcomes.

This guide provides an in-depth exploration of the primary techniques used to purify pyrazole carboxylates, grounded in the physicochemical principles that govern their behavior. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only follow protocols but to intelligently adapt and troubleshoot them.

Part 1: Understanding the Molecule - Physicochemical Foundations for Purification

A successful purification strategy begins with an understanding of the target molecule's properties. For pyrazole carboxylates, the key characteristics are acidity (pKa) and solubility.

Acidity and pKa: The Key to Extractive Purification

Pyrazole carboxylates are amphoteric molecules, possessing both an acidic carboxylic acid group and basic nitrogen atoms within the pyrazole ring.

  • Carboxylic Acid Group (pKa₁): The carboxyl group is typically the most acidic site, with a pKa value generally falling in the range of 3.6 to 4.0 .[3] This acidity is comparable to that of benzoic acid.

  • Pyrazole Ring Nitrogens (pKa₂): The pyrazole ring itself has a basic character. The pKa of the protonated pyrazole ring is significantly higher, often predicted to be in the range of 10.2 to 10.7 .[3]

This significant difference in pKa values is the foundation for highly effective purification by acid-base extraction . By manipulating the pH of an aqueous solution, the pyrazole carboxylate can be selectively ionized and moved between aqueous and organic phases, leaving neutral impurities behind.

Solubility Profile

The solubility of a pyrazole carboxylate is dictated by its overall polarity, which is influenced by the substituents on the ring. However, some general trends exist:

  • Water Solubility: Generally poor, especially for derivatives with lipophilic substituents.[4] Salt formation via pH adjustment can dramatically increase aqueous solubility.

  • Organic Solvent Solubility: Pyrazole carboxylates typically show good solubility in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.[4][5] They are less soluble in non-polar solvents such as hexane, which can be exploited for precipitation or as an anti-solvent.

The following diagram illustrates the decision-making workflow for purifying a pyrazole carboxylate, starting from the crude reaction mixture.

G cluster_purification Purification Strategy Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench, Dilute) Crude->Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Workup->Extraction OrganicLayer Combined Organic Layers Extraction->OrganicLayer Separate Phases AcidBase Acid-Base Extraction (pH Manipulation) Dry Dry (Na₂SO₄) & Concentrate AcidBase->Dry Isolate product from adjusted phase OrganicLayer->AcidBase If neutral/basic impurities present OrganicLayer->Dry If product is neutral or impurities are acidic CrudeSolid Crude Solid / Oil Dry->CrudeSolid Recrystallization Recrystallization CrudeSolid->Recrystallization If crystalline solid Chromatography Column Chromatography (Silica or RP) CrudeSolid->Chromatography If oily or mixture (e.g., isomers) PureSolid Pure Crystalline Product Recrystallization->PureSolid PureFraction Pure Fractions Chromatography->PureFraction ConcentratePure Concentrate Pure Fractions PureFraction->ConcentratePure ConcentratePure->PureSolid

Caption: General purification workflow for pyrazole carboxylates.

Part 2: Core Purification Protocols

This section details the most effective, field-proven protocols for purifying pyrazole carboxylates.

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal for removing non-ionizable (neutral) or basic impurities from the acidic pyrazole carboxylate product. The principle relies on the selective deprotonation of the carboxylic acid to form a water-soluble carboxylate salt.

G Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: Product (R-COOH), Neutral Impurity (N) WashBase Wash with aq. Base (e.g., 1M NaHCO₃) Start->WashBase Separate1 Separate Layers WashBase->Separate1 OrganicPhase1 Organic Phase: Neutral Impurity (N) Separate1->OrganicPhase1 Top/Bottom Layer AqueousPhase1 Aqueous Phase: Product Salt (R-COO⁻Na⁺) Separate1->AqueousPhase1 Top/Bottom Layer Acidify Acidify Aqueous Phase (e.g., 1M HCl to pH ~2) AqueousPhase1->Acidify Precipitate Precipitated Pure Product (R-COOH) Acidify->Precipitate Extract Extract with Organic Solvent Acidify->Extract If product remains dissolved/oily Filter Filter Precipitate->Filter If solid crashes out

Caption: Principle of acid-base extraction for purification.

Detailed Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base. 1 M sodium bicarbonate (NaHCO₃) is often sufficient. The volume of the aqueous wash should be approximately half that of the organic layer.

    • Causality: The bicarbonate solution is basic enough (pH ~8) to deprotonate the carboxylic acid (pKa ~3.6-4.0) but not so basic as to cause hydrolysis of ester functionalities if present. The resulting sodium carboxylate salt is highly polar and partitions into the aqueous layer. Neutral impurities remain in the organic phase.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed further if it contains other components of interest. Repeat the wash 1-2 times to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1 M or 2 M HCl, with stirring until the pH of the solution is ~2. This protonates the carboxylate, causing the neutral pyrazole carboxylic acid to precipitate out of the aqueous solution.

  • Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.[6]

    • If the product oils out or remains in solution: Extract the acidified aqueous phase 2-3 times with fresh ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]

Protocol 2: Purification by Recrystallization

For crude products that are obtained as solids, recrystallization is the most powerful and scalable purification technique. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Step 1: Solvent Selection

The ideal recrystallization solvent is one in which the pyrazole carboxylate is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Table 1: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments & Rationale
Ethanol/Water Polar ProticVariableExcellent system. The compound is often soluble in hot ethanol and insoluble in water. Water can be added as an anti-solvent to the hot ethanol solution to induce crystallization upon cooling.[9][10]
Isopropanol Polar Protic82.6Good potential for cooling crystallization for moderately polar compounds.[8]
Ethyl Acetate Polar Aprotic77.1A versatile solvent for many pyrazole derivatives. Often used with a non-polar anti-solvent like hexane.[9]
Toluene Non-polar110.6Suitable for less polar pyrazole carboxylates. Its high boiling point allows for a large solubility differential.
Acetone Polar Aprotic56Can be effective, but its low boiling point may not provide a sufficient solubility gradient. Often used for anti-solvent methods.[8]

Detailed Methodology:

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude solid to achieve complete dissolution. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Causality: This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Chromatography

When recrystallization is ineffective, or when separating challenging mixtures like regioisomers, chromatography is the method of choice.[1]

A. Flash Column Chromatography

This is the standard preparative chromatography technique used in most research labs.

Table 2: Column Chromatography System Selection

Stationary PhaseTypical Mobile Phase (Eluent)Comments & Rationale
Silica Gel Hexane/Ethyl Acetate GradientThe workhorse for most pyrazole derivatives. Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity.[11]
Silica Gel + 1% Triethylamine (TEA) Hexane/Ethyl Acetate GradientThe basic nitrogen of the pyrazole ring can interact strongly with acidic silanol groups on the silica surface, causing peak tailing and poor recovery. Deactivating the silica with a small amount of TEA can mitigate this effect.[1][9]
Silica Gel + 1% Acetic Acid Hexane/Ethyl Acetate GradientThe carboxylic acid can also cause peak tailing. Adding a small amount of acid to the eluent can improve peak shape by keeping the carboxyl group protonated.
Reversed-Phase (C18) Silica Water/Acetonitrile or Water/Methanol GradientAn excellent alternative, especially for more polar compounds. The elution order is reversed from normal phase (most polar compounds elute first).[1]

Detailed Methodology:

  • TLC Analysis: First, determine the appropriate mobile phase composition using Thin Layer Chromatography (TLC). The ideal eluent system should give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder ("dry loading") is carefully added to the top of the packed column. This method generally provides better resolution than loading the sample as a solution ("wet loading").

  • Elution: Run the mobile phase through the column, starting with the low-polarity mixture determined by TLC. Collect fractions and monitor their composition by TLC. The polarity of the eluent can be increased gradually to elute the product and other compounds.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.

B. High-Performance Liquid Chromatography (HPLC)

For analytical quantification or small-scale preparative work requiring very high purity, Reversed-Phase HPLC (RP-HPLC) is the standard.

  • Stationary Phase: A C18 column is most common.[12][13][14]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH) is used.[12][13]

  • Additives: A small amount of an acid like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase.[12]

    • Causality: The acid ensures that the carboxyl group is fully protonated, preventing ionization and leading to sharp, symmetrical peaks. Formic acid is preferred for applications where the collected fractions will be analyzed by mass spectrometry (MS).[12]

Part 3: Troubleshooting Common Purification Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Product oils out during recrystallization Solvent is too non-polar; cooling is too rapid; product melting point is lower than the solvent boiling point.Use a more polar solvent system. Try cooling the solution more slowly. If the issue persists, purify by column chromatography.
Poor recovery from recrystallization Too much solvent was used; product has significant solubility in the cold solvent.Re-concentrate the mother liquor and attempt a second crop of crystals. Next time, use the absolute minimum volume of hot solvent for dissolution.
Compound "streaks" or "tails" on silica gel column Strong interaction between the polar/ionizable groups (COOH, pyrazole N-H) and the acidic silica surface.Deactivate the silica by adding ~1% triethylamine (for basic compounds) or ~1% acetic acid (for acidic compounds) to your eluent.[1][9] Alternatively, switch to a different stationary phase like neutral alumina or reversed-phase C18 silica.
Inability to separate regioisomers Isomers have very similar polarities.This is a common and difficult challenge.[1] High-resolution flash chromatography with a very shallow gradient may work. Preparative HPLC often provides the necessary resolving power. Recrystallization may also be effective if one isomer forms a more stable crystal lattice.
Product is an oily liquid after work-up Residual solvent (e.g., DMF, DMSO); product is not pure enough to crystallize.If residual high-boiling solvent is suspected, perform multiple aqueous washes during extraction. If the product is impure, column chromatography is the best approach.[15]

References

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Institutes of Health (NIH). Available from: [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available from: [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. Available from: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. Available from: [Link]

  • Showing metabocard for 4-Carboxypyrazole (HMDB0060760). Human Metabolome Database. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. Available from: [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Process for the preparation of pyrazole. Google Patents.
  • How to get solid 4-Br pyrazolate from oily liquid?. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles.

I. Reaction Overview and Key Challenges

The synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate typically proceeds in a three-step sequence starting from methyl pyrazole-4-carboxylate. The key steps are:

  • N-Protection: Introduction of the acid-labile tetrahydropyran (THP) group to protect the pyrazole nitrogen.

  • Bromination: Regioselective bromination of the pyrazole ring at the C5 position.

  • Purification: Isolation and purification of the final product.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Low Yield in N-Protection Step

Question: I am observing a low yield of the THP-protected pyrazole. What are the likely causes and how can I improve it?

Answer: A low yield in the N-protection step with 3,4-dihydro-2H-pyran (DHP) can stem from several factors. The reaction involves the acid-catalyzed addition of the pyrazole nitrogen to the double bond of DHP.[1]

Possible Causes and Solutions:

  • Insufficient Catalyst: The reaction requires an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), to activate the DHP.[1] Ensure the catalyst is fresh and used in the appropriate amount (typically 0.05-0.1 equivalents).

  • Presence of Water: Water can compete with the pyrazole for reaction with the activated DHP, leading to the formation of 2-hydroxytetrahydropyran. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to side reactions.

  • Inefficient Mixing: Ensure the reaction mixture is stirred efficiently to promote contact between the reactants.

Experimental Protocol: Optimized THP Protection

  • To a solution of methyl pyrazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (1.2-1.5 eq).

  • Add a catalytic amount of PPTS (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Poor Regioselectivity in Bromination

Question: My bromination step is yielding a mixture of isomers, with significant amounts of the 4-bromo and/or 4,5-dibromo pyrazole. How can I improve the selectivity for the desired 5-bromo product?

Answer: Electrophilic aromatic substitution on the pyrazole ring generally favors the C4 position due to the electronic properties of the ring system.[2] To achieve selective bromination at the C5 position, the C4 position must be effectively blocked or the reaction conditions carefully controlled.

Key Considerations for Regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyrazoles.[3] It is generally milder than liquid bromine and can offer better selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic solvents like DMF or THF are often preferred.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance the selectivity by favoring the kinetically controlled product.

  • Steric Hindrance: The bulky THP protecting group at the N1 position can sterically hinder the approach of the brominating agent to the C5 position to some extent, but C4 bromination can still be a competitive pathway.

Troubleshooting Table: Bromination Conditions

ParameterCondition for 5-Bromo SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Anhydrous DMF or THFAprotic solvents can favor C5 bromination.
Temperature 0 °C to room temperatureLower temperatures can increase selectivity.
Equivalents of NBS 1.0 - 1.1 equivalentsUsing a slight excess can drive the reaction to completion, but a large excess can lead to di-bromination.
Difficult Purification of the Final Product

Question: I am struggling to purify the final product, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. What are the common impurities and the best purification methods?

Answer: Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, and decomposition products.

Common Impurities:

  • Unreacted THP-protected pyrazole: Can be removed by column chromatography.

  • 4-Bromo isomer: This is often the most difficult impurity to separate due to its similar polarity to the desired 5-bromo product.

  • 4,5-Dibromo pyrazole: This byproduct is less polar than the mono-brominated products and can typically be separated by column chromatography.

  • Deprotected 5-bromopyrazole: The THP group is acid-labile, and exposure to acidic conditions during workup or chromatography can lead to its removal.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. A gradient elution system using a mixture of hexanes and ethyl acetate is typically effective. Careful optimization of the solvent system is crucial for separating the 5-bromo and 4-bromo isomers.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an efficient method for purifying the final product, especially on a larger scale.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the THP protecting group?

A1: The tetrahydropyran (THP) group is used to protect the acidic N-H proton of the pyrazole ring. This prevents unwanted side reactions during the subsequent bromination step. The THP group is stable under basic and neutral conditions but can be easily removed under mild acidic conditions, making it a versatile protecting group in organic synthesis.[1][4]

Q2: Can I use liquid bromine instead of NBS for the bromination step?

A2: While liquid bromine can be used, it is generally more reactive and less selective than NBS. This can lead to a higher proportion of over-brominated products (e.g., 4,5-dibromo pyrazole) and potentially lower yields of the desired 5-bromo isomer. For better control and selectivity, NBS is the recommended brominating agent.

Q3: My final product seems to be unstable. What are the possible reasons?

A3: The primary cause of instability is likely the acid-labile nature of the THP protecting group. Exposure to even trace amounts of acid can lead to deprotection. It is advisable to store the final product in a neutral, dry environment and avoid prolonged exposure to silica gel during chromatography.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the N-protection and bromination steps. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under a UV lamp. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the progress of the reaction.

IV. Visualizing the Synthesis

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Purification start Methyl pyrazole-4-carboxylate step1 React with DHP (Catalyst: PPTS) start->step1 product1 Methyl 1-(oxan-2-yl)-1H-pyrazole-4-carboxylate step1->product1 step2 React with NBS (Solvent: DMF) product1->step2 product2 Crude Product Mixture step2->product2 step3 Column Chromatography product2->step3 final_product Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate step3->final_product

Caption: Synthetic workflow for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

Potential Side Reactions in Bromination

This diagram illustrates the desired reaction and potential side reactions during the bromination step.

G cluster_0 Reaction Pathways start Methyl 1-(oxan-2-yl)-1H- pyrazole-4-carboxylate desired 5-Bromo Product (Desired) start->desired C5 Bromination side1 4-Bromo Product (Side Product) start->side1 C4 Bromination side2 4,5-Dibromo Product (Side Product) start->side2 Over-bromination

Caption: Desired and potential side reactions during pyrazole bromination.

V. References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Retrieved from

  • Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

  • Reddit. (2022, June 4). Regioselectivity in pyrazole EAS. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]

  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

  • ResearchGate. (2015, July 28). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 3-halogenated alkyl pyrazole derivative. Retrieved from

  • ResearchGate. (2025, August 5). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Retrieved from [Link]

  • sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supplemental Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • PMC - NIH. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Chemsrc. (2025, December 5). 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Retrieved from

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions encountered during pyrazole synthesis. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding Common Pitfalls

This section addresses high-level questions about the common side reactions and challenges in pyrazole synthesis, providing foundational knowledge for troubleshooting.

Q1: I'm getting a mixture of two different pyrazole isomers. Why is this happening?

A1: This is the most common side reaction in pyrazole synthesis, particularly in the Knorr synthesis, and is an issue of regioselectivity . It occurs when you use two non-symmetrical starting materials: a substituted hydrazine (R¹-NHNH₂) and a non-symmetrical 1,3-dicarbonyl compound (R²-CO-CH₂-CO-R³).[1][2]

The Causality: The reaction proceeds through the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. Since the two carbonyl groups in a non-symmetrical dicarbonyl are electronically and sterically different, the hydrazine can attack either one. This leads to two different initial hydrazone intermediates, which then cyclize and dehydrate to form a mixture of two distinct regioisomeric pyrazoles.[3][4] The final ratio of these isomers depends on subtle differences in reaction kinetics and thermodynamics.

Q2: My reaction with an α,β-unsaturated ketone yielded a pyrazoline, not a pyrazole. What went wrong?

A2: Nothing necessarily "went wrong," but the reaction has not proceeded to completion. The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines typically proceeds through a stable pyrazoline intermediate.[3] This intermediate is a five-membered ring that is not yet aromatic. To obtain the final pyrazole, this intermediate must undergo an oxidation or elimination step to introduce the second double bond and achieve aromaticity.[1] If your isolated product is a pyrazoline, it indicates that the conditions required for this final aromatization step were not met.

Q3: I used a β-ketoester and obtained a pyrazolone. Is this an unwanted side product?

A3: This is the expected product for this variation of the Knorr synthesis. When a β-ketoester is reacted with a hydrazine, the initial condensation typically occurs between the hydrazine and the more reactive ketone carbonyl group to form a hydrazone.[5] The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking the ester carbonyl, leading to the formation of a pyrazolone, which is a cyclic ketone. Pyrazolones are an important class of compounds themselves and exist in equilibrium with their enol tautomer, which is aromatic.[5][6]

Q4: Why is the yield of my pyrazole synthesis consistently low, even when I see the product forming?

A4: Low yields can stem from several factors beyond the formation of major, easily identifiable side products. Key culprits include incomplete reactions, suboptimal reaction conditions, competing minor side reactions, and the purity of your starting materials.[7][8] For instance, impurities in the 1,3-dicarbonyl starting material can lead to the formation of undesired pyrazole derivatives, consuming your hydrazine reagent and complicating purification.[9][10] Furthermore, the choice of catalyst, solvent, and temperature can dramatically impact reaction efficiency.[1][7]

Section 2: Troubleshooting Guide - Protocols & Solutions

This section provides detailed, actionable protocols to address specific experimental problems.

Problem 1: Poor Regioselectivity - My final product is an inseparable mixture of isomers.

Potential Cause: Use of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine under standard conditions (e.g., refluxing ethanol).[2]

Solution 1: Control Regioselectivity with Solvent Choice

The polarity and nucleophilicity of the solvent can dramatically influence which carbonyl group is attacked first. Fluorinated, non-nucleophilic alcohols have been shown to significantly enhance regioselectivity.[2][3]

Experimental Protocol: Solvent Screening for Regioselectivity

  • Setup: Prepare two parallel reactions in identical reaction vessels.

  • Reaction A (Baseline): Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol (EtOH). Add the substituted hydrazine (1.1 eq).

  • Reaction B (Optimized): Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE). Add the substituted hydrazine (1.1 eq).

  • Reaction Conditions: Stir both reactions at room temperature or gentle heat (e.g., 50 °C), monitoring by TLC or LC-MS every hour.

  • Analysis: After the starting material is consumed, analyze the crude product ratio from each reaction using ¹H NMR or HPLC. The integration of characteristic peaks will reveal the regioisomeric ratio.

Data Summary: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEtOH1 : 1.592[2]
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineTFE>95 : 585[2]
1,1,1-trifluoro-2,4-pentanedionePhenylhydrazineEtOH1 : 1.389[2]
1,1,1-trifluoro-2,4-pentanedionePhenylhydrazineTFE>95 : 594[2]

This table summarizes findings where fluorinated alcohols dramatically improve the preferential formation of one regioisomer.

Solution 2: Control Regioselectivity with pH

Acid catalysis is often necessary for the condensation and cyclization steps.[11][12] However, the pH can also influence the reaction pathway and resulting isomer ratio.

Experimental Protocol: pH Optimization

  • Neutral/Slightly Acidic: To your reaction in a protic solvent like ethanol, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Monitoring: Track the reaction progress and final isomer ratio by TLC/LC-MS and NMR.

  • Rationale: The acid protonates a carbonyl oxygen, activating it for nucleophilic attack. The relative basicity of the two carbonyl oxygens can differ, leading to preferential protonation and thus a more selective reaction under catalytic acid conditions.[12]

Problem 2: Low Yield and Incomplete Conversion

Potential Causes: Suboptimal reaction conditions (temperature, time), inappropriate catalyst, poor starting material purity, or degradation of reagents.[7][8][13]

Workflow: Troubleshooting Low Reaction Yield

G start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Purify Starting Materials (Distillation, Recrystallization) purity_ok->purify_sm No optimize_conditions Systematically Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_sm->start temp_time Vary Temperature & Time (e.g., RT vs Reflux, 2h vs 24h) optimize_conditions->temp_time solvent Screen Solvents (e.g., EtOH, Acetic Acid, TFE, Toluene) optimize_conditions->solvent catalyst Test Catalyst (e.g., Acetic Acid, Mineral Acid, None) optimize_conditions->catalyst monitor Monitor Progress by TLC/LC-MS temp_time->monitor solvent->monitor catalyst->monitor yield_improved Yield Improved? monitor->yield_improved success Process Optimized yield_improved->success Yes re_evaluate Re-evaluate Reaction Strategy (e.g., different pyrazole synthesis method) yield_improved->re_evaluate No

Caption: Troubleshooting workflow for low reaction yield.

Problem 3: Formation of Unexpected Byproducts from Starting Material Impurities

Potential Cause: Contaminants in starting materials can participate in the reaction, leading to structurally similar but undesired pyrazoles that are difficult to separate. A classic example is the synthesis of 3,4-dimethylpyrazole, where an impurity in the 2-methyl-3-oxobutanal starting material can lead to 3-ethylpyrazole as a byproduct.[9][10]

Solution: Purification via Acid Addition Salt Crystallization

Pyrazoles are basic and can be protonated by strong acids to form salts. These salts often have different solubility properties than the free base and can be selectively crystallized, leaving impurities behind in the solvent.

Experimental Protocol: Purification of a Crude Pyrazole

  • Dissolution: Dissolve the crude pyrazole product mixture in a suitable organic solvent, such as isopropanol or ethyl acetate.

  • Acid Addition: Slowly add an equimolar amount of a strong acid (e.g., concentrated HCl or H₂SO₄) to the solution while stirring. The pyrazole salt should begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath to maximize crystallization of the acid addition salt.

  • Isolation: Collect the salt crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution by slowly adding a base (e.g., 1 M NaOH or NaHCO₃ solution) until the pH is basic.

  • Extraction: The purified pyrazole will precipitate or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Steps: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified pyrazole.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is key to controlling its outcome. The diagram below illustrates the competing pathways in the Knorr synthesis that lead to the formation of regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B dicarbonyl Unsymmetrical 1,3-Dicarbonyl R²-CO-CH₂-CO-R³ attack_A Attack at Carbonyl 1 (C-R²) dicarbonyl->attack_A attack_B Attack at Carbonyl 2 (C-R³) dicarbonyl->attack_B hydrazine Substituted Hydrazine R¹-NH-NH₂ hydrazine->attack_A hydrazine->attack_B intermediate_A Hydrazone Intermediate A attack_A->intermediate_A pyrazole_A Regioisomer A intermediate_A->pyrazole_A intermediate_B Hydrazone Intermediate B attack_B->intermediate_B pyrazole_B Regioisomer B intermediate_B->pyrazole_B

Caption: Competing pathways leading to regioisomers.

References
  • Benchchem. Troubleshooting common issues in pyrazole synthesis.
  • Benchchem.
  • Benchchem.
  • Chauhan, P., & Enders, D. (2012). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • Al-Mulla, A. (2023).
  • Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Google Patents. (2009).
  • Benchchem.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Benchchem. Troubleshooting Knorr pyrazole synthesis impurities.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Dawson, P. E., et al. (2018).

Sources

"preventing rearrangement during pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during pyrazole synthesis. As Senior Application Scientists, we understand that achieving high yield and purity requires a nuanced understanding of reaction mechanisms and experimental parameters. This resource addresses common issues, with a focus on preventing undesired rearrangements and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl. How can I control the selectivity?

A1: This is one of the most common challenges in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, both of which can react with the hydrazine.[1][2] The regioselectivity is primarily governed by the relative reactivity of these carbonyls and the nucleophilicity of the substituted hydrazine.

Underlying Causality:

The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon.[2][3] The initial point of attack dictates the final substitution pattern of the pyrazole ring. Several factors influence this initial step:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more accessible to the incoming hydrazine.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster.

  • pH of the reaction medium: The pH can influence which nitrogen of a substituted hydrazine is more nucleophilic and can also affect the rate of subsequent cyclization and dehydration steps.[1]

Troubleshooting Strategies:

  • pH Control: The acidity of the medium is a critical parameter. In acidic conditions, the more substituted nitrogen of an alkylhydrazine is protonated, making the terminal NH2 group the active nucleophile. This often leads to the formation of the 1,3-disubstituted pyrazole. Conversely, under neutral or basic conditions, the more substituted nitrogen is more nucleophilic, favoring the formation of the 1,5-disubstituted isomer.

  • Solvent Selection: The polarity and proticity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., ethanol, acetic acid, toluene) can alter the regioselectivity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one regioisomer.

  • Protecting Groups: In some cases, one of the carbonyl groups can be temporarily protected to force the reaction to proceed at the other carbonyl.

Q2: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, from incomplete reactions to the formation of side products.[4]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed.[4] Increase Temperature: Many condensation reactions require heat. Consider refluxing or using microwave-assisted synthesis to improve reaction rates and yields.[4]
Suboptimal Catalyst Catalyst Screening: For Knorr-type syntheses, ensure you are using an appropriate acid catalyst (e.g., acetic acid, mineral acids).[4] In some cases, Lewis acids or other catalysts may be more effective.[4]
Side Reactions Control Temperature: Exothermic reactions, especially during scale-up, can lead to side product formation. Use controlled, slow addition of reagents and ensure adequate cooling.[5][6] Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
Poor Mixing Efficient Stirring: Especially during scale-up, inadequate mixing can create localized "hot spots" or high concentrations of reagents, leading to side reactions.[5][6] Ensure vigorous and efficient stirring throughout the reaction.
Q3: I am observing an unexpected rearranged product in my synthesis. What could be happening?

A3: While less common than regioselectivity issues, structural rearrangements can occur under certain conditions, leading to unexpected products.

Known Rearrangement Reactions:

  • Boulton-Katritzky Rearrangement: This is a mononuclear heterocyclic rearrangement that can occur, for example, when 3-(2-aminoethyl)-1,2,4-oxadiazoles are treated with acid or base, they can rearrange to form spiropyrazolinium salts.[7][8][9] This is a specific rearrangement that is dependent on the starting heterocycle.

  • Sigmatropic Shifts: In certain fused pyrazole systems, thermal [1s, 5s] sigmatropic shifts can lead to ring contraction and the formation of spirocyclic pyrazoles.[10]

  • Cascade Reaction Rearrangements: In some multi-step or cascade syntheses, such as the reaction of α-diazoesters with ynones, rearrangements like a 1,5-ester shift can be part of the reaction sequence leading to the final pyrazole product.[11]

Troubleshooting Approach:

  • Thorough Characterization: Fully characterize the unexpected product using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

  • Review the Mechanism: Re-examine the reaction mechanism to identify any potential intermediates that could be prone to rearrangement.

  • Modify Reaction Conditions: Changes in temperature, solvent, or catalyst can often suppress rearrangement pathways. For instance, thermally induced rearrangements can be avoided by running the reaction at a lower temperature.

Visualizing Reaction Pathways

To better understand the challenges in pyrazole synthesis, the following diagrams illustrate key mechanistic concepts.

G cluster_0 Knorr Pyrazole Synthesis: Regioisomer Formation start Unsymmetrical 1,3-Dicarbonyl + Hydrazine intermediate_A Attack at Carbonyl A start->intermediate_A Pathway A intermediate_B Attack at Carbonyl B start->intermediate_B Pathway B product_A Regioisomer 1 intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer 2 intermediate_B->product_B Cyclization & Dehydration

Caption: Regioisomer formation in Knorr synthesis.

G cluster_1 Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) check_completion->optimize_conditions No check_side_products->optimize_conditions Yes optimize_purification Optimize Purification check_side_products->optimize_purification No success Improved Yield optimize_conditions->success optimize_purification->success

Caption: Workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine or substituted hydrazine (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, a few drops if not the solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add the acid catalyst, if necessary.

  • Add the hydrazine (or a solution of it in the same solvent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Improving Regioselectivity through pH Control

This protocol outlines a strategy to favor the formation of a specific regioisomer by adjusting the pH.

Scenario: Synthesis of a 1,5-disubstituted pyrazole from a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl.

Approach: Employing neutral or slightly basic conditions to enhance the nucleophilicity of the more substituted nitrogen of the hydrazine.

Modified Procedure:

  • Follow the general procedure for the Knorr synthesis (Protocol 1).

  • Instead of an acid catalyst, consider running the reaction in a neutral solvent like ethanol or with a mild, non-nucleophilic base (e.g., triethylamine, a slight excess) to scavenge any acid formed.

  • Carefully monitor the reaction for the formation of both regioisomers by TLC or LC-MS.

  • Compare the regioisomeric ratio with the result from the acid-catalyzed reaction to determine the effect of pH.

References

Sources

Technical Support Center: Managing Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic work. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, but their inherent electronic properties can often lead to mixtures of isomers during functionalization.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you achieve your desired regiochemical outcomes.

Section 1: Foundational Principles of Pyrazole Reactivity

Before troubleshooting specific reactions, it's crucial to understand the electronic landscape of the pyrazole ring. The two nitrogen atoms and three carbon atoms each have distinct reactivity profiles.

Q1: What are the fundamental electronic properties of the pyrazole ring that dictate its reactivity?

A1: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. These nitrogens create a unique electronic environment that governs its functionalization:

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized and, in an N-unsubstituted pyrazole, bears a hydrogen atom. Its lone pair of electrons is part of the 6π aromatic system, making it electron-rich but not strongly basic.

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an orbital in the plane of the ring, separate from the aromatic system. This makes the N2 position the primary site of basicity and protonation.

  • C3 and C5 Positions: These carbons are adjacent to the nitrogen atoms. The C5 proton is generally the most acidic carbon-bound proton on the ring, making it susceptible to deprotonation by strong bases.[3] This increased acidity is due to the electron-withdrawing effect of the adjacent sp² nitrogen atom.[3]

  • C4 Position: This carbon is the most electron-rich carbon in the ring, making it the most susceptible to electrophilic aromatic substitution.[1][4]

Pyrazole_Properties cluster_pyrazole Pyrazole Ring Reactivity cluster_key Reactivity Key P N1_key N1: Pyrrole-like (Aromatic Lone Pair) N2_key N2: Pyridine-like (Basic Lone Pair) C5_key C5: Most Acidic C-H (Site for Deprotonation) C4_key C4: Most Nucleophilic C (Site for Electrophilic Attack) C3_key C3: Less Reactive

Caption: Electronic properties of the pyrazole core.

Section 2: Troubleshooting N-Functionalization

A primary challenge in working with N-unsubstituted pyrazoles is controlling reactions at the N1 versus the N2 position.

Q2: I'm getting a mixture of N1 and N2 alkylated regioisomers. How can I favor one over the other?

A2: Achieving regioselective N-alkylation is a classic problem that can be solved by carefully tuning reaction parameters. The outcome is a delicate balance of steric and electronic effects, influenced by the substrate, electrophile, base, and solvent.[2][5]

Key Factors to Control N-Alkylation:

FactorTo Favor N1 (Less Hindered N)To Favor N2 (More Hindered N)Rationale & Causality
Steric Hindrance Use a pyrazole with a bulky C3 substituent.Use a pyrazole with a bulky C5 substituent.The alkylating agent will preferentially attack the nitrogen atom with more available space.
Base Use a strong, non-coordinating base (e.g., NaH).Use a weaker, coordinating base (e.g., K₂CO₃) or a metal salt that can chelate.Strong bases fully deprotonate the pyrazole, leading to the thermodynamically stable anion. Weaker bases may involve coordination with the N2 lone pair and a substituent (e.g., a hydrazone), sterically blocking one nitrogen.[5]
Solvent Use polar aprotic solvents (e.g., DMF, THF).Use polar protic or fluorinated alcohols (e.g., TFE, HFIP).[6]Fluorinated alcohols can form hydrogen bonds and alter the nucleophilicity of the two nitrogen atoms, dramatically improving regioselectivity in favor of the N2 isomer.[6]
Electrophile Use a small, reactive alkylating agent (e.g., MeI).Use a bulkier alkylating agent (e.g., i-PrBr).Steric hindrance from the electrophile will favor reaction at the less hindered N1 position.
Temperature Lower temperatures often favor the kinetic product.Higher temperatures can favor the thermodynamic product.The N1 position is often the kinetically favored site due to less steric hindrance.

Advanced Strategy: For ultimate selectivity, consider enzymatic alkylation. Engineered enzymes can use simple haloalkanes to alkylate pyrazoles with unprecedented regioselectivity (>99%), offering a powerful solution when conventional methods fail.[7]

N_Alkylation_Workflow start Goal: Selective N-Alkylation substrate Analyze Pyrazole Substrate: Bulky group at C3 or C5? start->substrate c3_bulky Bulky Group at C3 substrate->c3_bulky Yes c5_bulky Bulky Group at C5 substrate->c5_bulky Yes no_sterics Minimal Steric Difference substrate->no_sterics No n2_favored N2 Alkylation is Favored c3_bulky->n2_favored n1_favored N1 Alkylation is Favored c5_bulky->n1_favored conditions Modify Reaction Conditions for Desired Isomer no_sterics->conditions final_product Isomerically Enriched Product n1_favored->final_product n2_favored->final_product n1_conditions For N1: - Strong Base (NaH) - Small Electrophile - Aprotic Solvent (THF) conditions->n1_conditions Target N1 n2_conditions For N2: - Weaker Base (K2CO3) - Fluorinated Alcohol Solvent (TFE) - Consider Chelating Substituent conditions->n2_conditions Target N2 n1_conditions->final_product n2_conditions->final_product

Caption: Decision workflow for regioselective N-alkylation.

Section 3: Controlling C-H Functionalization

Directly functionalizing the carbon atoms of the pyrazole ring requires different strategies depending on the target position.

Q3: I need to halogenate my pyrazole. Which position will react, and how can I ensure selectivity?

A3: For electrophilic substitution reactions like halogenation, the C4 position is the most reactive due to its higher electron density.[1][8]

  • Standard Protocol: Treating an N-substituted pyrazole with common electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (often with an oxidant like HIO₃) will almost always result in selective functionalization at the C4 position, provided it is unsubstituted.[8][9]

  • Troubleshooting Poor Selectivity: If you are seeing reactions at other positions, consider the following:

    • Harsh Conditions: Overly aggressive conditions (high temperature, strong acids) can lead to side reactions or decomposition.[8]

    • N-H Pyrazoles: If your pyrazole is not protected at N1, the acidic N-H proton can interfere with the reaction, or the reagent may react at nitrogen. It is highly recommended to use an N-substituted pyrazole for predictable C-H functionalization.

    • Substrate Reactivity: Highly activating groups on the pyrazole ring could lead to over-halogenation. Use stoichiometric amounts of the halogenating agent and monitor the reaction closely by TLC or LCMS.

Q4: How can I selectively functionalize the C5 position?

A4: The C5 position is best targeted by exploiting the acidity of its C5-H proton. This is achieved through deprotonation with a strong base followed by quenching with an electrophile.[3][10]

  • Mechanism: The C5 proton is the most acidic C-H proton on the pyrazole ring.[3] Treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively generates the C5-lithiated pyrazole. This potent nucleophile can then be trapped with a wide range of electrophiles (e.g., I₂, DMF, aldehydes, CO₂).

  • Key Considerations:

    • N1-Substituent: This strategy requires an N1-substituent that is stable to strong bases (e.g., methyl, benzyl, phenyl). An unprotected N-H will be deprotonated first.

    • Temperature Control: These reactions must be kept cold to prevent side reactions or decomposition of the organometallic intermediate.

    • Directed Metalation: If your N1 substituent is a directing group (see Q5), metalation may be directed to C5 even with milder bases like TMPMgCl·LiCl.[10]

Q5: Functionalizing the C3 position is proving difficult. What are the most effective strategies?

A5: The C3 position is the least intrinsically reactive carbon on the pyrazole ring. Direct functionalization is rare and typically requires more advanced, multi-step strategies.

  • From Synthesis: The most reliable method is to incorporate the desired C3 substituent during the synthesis of the pyrazole ring itself, for example, through the condensation of a substituted 1,3-dicarbonyl compound with a hydrazine.[10]

  • Protecting Group/Metalation Switch: It is sometimes possible to functionalize the C3 position through a sequence of metalations. For example, one could use a removable protecting group on N1 to direct lithiation to C5, functionalize C5, then switch the protecting group to N2 to allow for a second metalation at C3.[10] This is a complex and substrate-dependent approach.

  • Transition-Metal Catalysis: Modern C-H activation methods offer a more direct, albeit complex, route. These methods are discussed in the next section.

Section 4: Advanced Strategy - Transition-Metal-Catalyzed C-H Activation

For complex pyrazoles, transition-metal-catalyzed C-H activation provides a powerful tool for regioselective functionalization, often at positions that are inaccessible through classical methods.[11][12]

Q6: How can I use a directing group to control regioselectivity in a palladium- or rhodium-catalyzed C-H functionalization?

A6: This advanced strategy involves installing a "directing group" (DG) on the N1 nitrogen. This group contains a Lewis basic atom (like N or O) that can coordinate to a transition metal catalyst (e.g., Pd, Rh). This coordination brings the metal into close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.

  • Mechanism (C5-Arylation Example):

    • Coordination: A directing group on N1, such as a 2-pyridyl group, coordinates to the metal center (e.g., Pd(II)).

    • Cyclometalation: The metal is held close to the C5-H bond, leading to an intramolecular C-H activation to form a stable five- or six-membered metallacycle. This step is highly regioselective for C5 due to the geometric constraints of the cyclometalated intermediate.[1][3]

    • Functionalization: The resulting metallacycle can then undergo various transformations, such as oxidative addition with an aryl halide, followed by reductive elimination to form a new C-C bond exclusively at the C5 position.[12]

    • Catalyst Regeneration: The active catalyst is regenerated, allowing the cycle to repeat.

CH_Activation cluster_cycle Directed C-H Activation Cycle (C5-Arylation) start N1-DG-Pyrazole + Pd(II) Catalyst coord 1. Coordination DG binds to Pd(II) start->coord metalation 2. C-H Activation (Cyclometalation) Forms Palladacycle at C5 coord->metalation ox_add 3. Oxidative Addition (with Ar-X) metalation->ox_add red_elim 4. Reductive Elimination Forms C5-Ar Bond ox_add->red_elim product C5-Arylated Pyrazole + Pd(0) red_elim->product regen Catalyst Regeneration Pd(0) -> Pd(II) product->regen regen->start Enters next cycle

Caption: Simplified mechanism for directing group-assisted C5-arylation.

  • Common Directing Groups: 2-Pyridyl, 8-aminoquinolyl, and various amide groups are effective.

  • Versatility: This approach is not limited to arylation; alkenylation, acylation, and other transformations are also possible, providing a versatile toolkit for late-stage functionalization.[1][11]

Section 5: Experimental Protocols
Protocol 1: Regioselective C5-Lithiation and Iodination of 1-Methylpyrazole

This protocol is a general guideline and should be adapted based on the specific substrate and performed by trained personnel under an inert atmosphere.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylpyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Slowly add this solution to the lithiated pyrazole solution at -78 °C. A rapid color change (disappearance of the iodine color) is typically observed.

  • Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by water.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 5-iodo-1-methylpyrazole.

  • Validation: Confirm the regioselectivity and structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the C5 proton signal in the ¹H NMR spectrum is a key indicator of success.

References
  • This section will be populated with the complete list of references used in the gener

Sources

Technical Support Center: Solvent Effects on Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole-based scaffolds. The choice of solvent is not merely a matter of dissolution; it is a critical reaction parameter that profoundly influences yield, purity, reaction kinetics, and, most importantly, regioselectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in pyrazole synthesis?

Solvent choice is paramount because it governs the interaction between reactants and intermediates at a molecular level. An optimal solvent will not only fully dissolve starting materials but also stabilize transition states, facilitate necessary proton transfers, and influence the nucleophilicity of the hydrazine reagent. Conversely, a poor solvent choice can lead to low yields, incomplete reactions, the formation of intractable isomeric mixtures, and difficult product purification.[1][2]

Q2: What are the key differences between polar protic and polar aprotic solvents for this synthesis?

The primary difference lies in their ability to form hydrogen bonds.[3]

  • Polar Protic Solvents (e.g., ethanol, methanol, water, acetic acid): These solvents have acidic protons on an oxygen or nitrogen atom and can act as both hydrogen bond donors and acceptors.[4][5] They are effective at solvating both cations and anions. In pyrazole synthesis, they can stabilize charged intermediates, but they can also form a "solvent cage" around the hydrazine nucleophile through hydrogen bonding, potentially reducing its reactivity.[4][6]

  • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons.[4][5] They are excellent at solvating cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "free" and more reactive, which can significantly accelerate the reaction rate.[4] Aprotic dipolar solvents have been shown to provide superior results in certain syntheses, particularly for 1-aryl-3,4,5-substituted pyrazoles.[1][7]

Q3: How does solvent choice directly impact the regioselectivity of the reaction?

Regioselectivity is a major challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the reaction can yield two different regioisomers that are often difficult to separate.[2] The solvent can dramatically influence which isomer is favored.

A compelling example is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8] While traditional synthesis in ethanol often yields poor regioselectivity, switching to these non-nucleophilic fluorinated alcohols can dramatically increase the formation of the desired regioisomer.[9][10] This is because common protic solvents like ethanol can act as competing nucleophiles, reducing the selectivity of the hydrazine's attack. TFE and HFIP, being non-nucleophilic, do not compete in this manner, thereby enhancing regioselectivity.[9]

Troubleshooting Guide: Common Synthesis Problems

Problem: My reaction yield is consistently low or the reaction fails to proceed to completion.

Possible Cause 1: Poor Solubility of Reactants Your starting materials (1,3-dicarbonyl and hydrazine derivative) must be fully dissolved for the reaction to proceed efficiently. Premature precipitation can halt the reaction.[11]

  • Solution:

    • Introduce a Co-solvent: Add a co-solvent to increase the solvating power of the medium. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[11]

    • Perform Solvent Screening: Conduct small-scale parallel experiments with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, DMF, toluene) to identify a system that maintains homogeneity throughout the reaction.[11]

    • Increase Temperature: Gently heating the reaction mixture can improve solubility, but this must be balanced against potential side reactions or product degradation.[12]

Possible Cause 2: Suboptimal Reaction Kinetics The solvent may not be effectively stabilizing the transition state or facilitating the key mechanistic steps, such as intramolecular cyclization and dehydration.[13]

  • Solution:

    • Switch Solvent Class: If you are using a polar protic solvent like ethanol, try a polar aprotic solvent like DMF or DMAc. This can enhance the nucleophilicity of the hydrazine and accelerate the rate-limiting steps.[7]

    • Consider Catalysis: In some cases, the solvent choice is tied to the catalyst. For instance, the Knorr synthesis is often catalyzed by a few drops of acetic acid in an alcohol solvent.[14] Ensure your solvent is compatible with your chosen catalytic system.

Visualization: Solvent-Intermediate Interactions The diagram below illustrates how solvent choice affects the availability of the hydrazine nucleophile.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Hydrazine_p H₂N-NHR Solvent_p1 EtOH Hydrazine_p->Solvent_p1 H-Bond Solvent_p2 EtOH Hydrazine_p->Solvent_p2 H-Bond Solvent_p3 EtOH Hydrazine_p->Solvent_p3 H-Bond Solvent_p4 EtOH Hydrazine_p->Solvent_p4 H-Bond label_p Result: Nucleophile is 'caged' and less reactive. Hydrazine_a H₂N-NHR Solvent_a1 DMF Hydrazine_a->Solvent_a1 Dipole-Ion Interaction Solvent_a2 DMF Hydrazine_a->Solvent_a2 Dipole-Ion Interaction label_a Result: Nucleophile is 'free' and more reactive.

Caption: Hydrazine solvation in protic vs. aprotic media.

Problem: I am getting a mixture of regioisomers that are difficult to separate.

Possible Cause: Solvent is not directing the reaction pathway effectively. As discussed in the FAQs, the solvent plays a crucial role in determining which carbonyl of an unsymmetrical 1,3-diketone is attacked first. Traditional solvents like ethanol often give poor selectivity.[9]

  • Solution:

    • Employ Fluorinated Alcohols: For reactions involving unsymmetrical diketones, switching the solvent to TFE or HFIP is a highly effective strategy to dramatically improve regioselectivity.[8]

    • Change Solvent Polarity: Experiment with a less polar solvent like toluene or a highly polar aprotic solvent like NMP. The change in the dielectric constant and specific solvent-solute interactions can favor one transition state over another, leading to a single major product.

    • Acid/Base Catalysis: The regioselectivity of the Knorr synthesis is also known to be pH-dependent.[15] The choice of solvent can influence the effective pKa of the reactants and catalyst, thereby altering the isomeric ratio. Consider screening different acid catalysts (e.g., acetic acid, HCl) in your chosen solvent.

Experimental Protocols & Data

Protocol: Rapid Solvent Screening for Pyrazole Synthesis Optimization

This protocol provides a framework for efficiently testing multiple solvents to identify optimal conditions for yield and purity.

Materials:

  • Your 1,3-dicarbonyl compound

  • Your hydrazine derivative

  • Candidate Solvents: Ethanol (EtOH), Isopropanol (iPrOH), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Toluene, 2,2,2-Trifluoroethanol (TFE)

  • Acid catalyst (e.g., glacial acetic acid)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate mobile phase

Procedure:

  • Setup: In six separate, labeled vials, add the 1,3-dicarbonyl compound (e.g., 0.1 mmol, 1.0 eq).

  • Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent (EtOH, iPrOH, MeCN, DMF, Toluene, TFE).

  • Reagent Addition: Add the hydrazine derivative (0.1 mmol, 1.0 eq) to each vial, followed by the acid catalyst (e.g., 1-2 drops of acetic acid), if required.

  • Reaction: Seal the vials and place them in a pre-heated block at your desired reaction temperature (e.g., 80 °C). Allow the reactions to stir for a set time (e.g., 2 hours).

  • Monitoring: After the designated time, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to assess the consumption of starting material and the formation of the product(s). Note any differences in the product spot profile (e.g., formation of multiple spots indicating isomers).

  • Analysis: Compare the TLC results. The solvent that shows the cleanest conversion to a single product spot with minimal starting material is the most promising candidate for a larger-scale reaction.

Data Table: Representative Solvent Effects on a Model Knorr Synthesis

The following table summarizes typical outcomes for the reaction between an unsymmetrical diketone (e.g., 1-phenyl-1,3-butanedione) and methylhydrazine.

SolventClassTypical YieldRegioisomeric Ratio (Major:Minor)Key Observations
Ethanol Polar ProticModerate~ 60:40Often the default, but gives poor regioselectivity.[9]
Acetic Acid Polar ProticGood~ 75:25Can act as both solvent and catalyst, improving selectivity slightly.
Toluene Non-PolarVariable~ 70:30Requires higher temperatures; water removal (Dean-Stark) may be needed.
DMF Polar AproticHigh~ 85:15Often accelerates the reaction and improves selectivity over alcohols.[1][7]
TFE Polar ProticHigh> 95:5Excellent for directing regioselectivity due to its non-nucleophilic nature.[8]
HFIP Polar ProticHigh> 98:2The premier choice for maximizing regioselectivity, though more expensive.[8]
None (Solvent-free) N/AVariableVariableA green chemistry approach, often requiring microwave or ultrasonic irradiation.[1][16]
Visualization: Decision Workflow for Solvent Selection

This flowchart provides a logical path for selecting an appropriate solvent system for your pyrazole synthesis.

Solvent_Selection_Workflow start Start: Define Synthesis Goals q1 Are reactants non-polar? start->q1 ans1_yes Consider Toluene or Heptane. (May require higher temp.) q1->ans1_yes Yes ans1_no Reactants are polar. q1->ans1_no No q2 Is regioselectivity a primary concern? ans2_yes Use Fluorinated Alcohols: 1. HFIP (Best) 2. TFE (Excellent) q2->ans2_yes Yes ans2_no Regioselectivity is not an issue (symmetrical diketone). q2->ans2_no No q3 Is reaction rate slow in protic solvents? ans3_yes Switch to Polar Aprotic: 1. DMF / DMAc (High boiling pt) 2. Acetonitrile (Lower boiling pt) q3->ans3_yes Yes ans3_no Standard Polar Protic is sufficient: Ethanol or Acetic Acid q3->ans3_no No q4 Is a 'green' approach preferred? ans4_yes Investigate Solvent-Free Conditions (Microwave or Ball-Milling) q4->ans4_yes Yes end Final Solvent Choice q4->end No ans1_yes->end ans1_no->q2 ans2_yes->end ans2_no->q3 ans3_yes->q4 ans3_no->q4 ans4_yes->end

Caption: A decision tree for pyrazole synthesis solvent selection.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-937. [Link]

  • Touaibia, M., & Chahma, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 130. [Link]

  • Taylor & Francis Online. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Journal of Heterocyclic Chemistry. [Link]

  • Deadman, B. J., Åkermark, B., & Blackmond, D. G. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • Reddit. (2019). Polar aprotic, polar protic and non polar solvents? r/OrganicChemistry. [Link]

  • Shirsath, W. B. (n.d.). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Research India Publications. [Link]

  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]

  • Quora. (2017). What is the difference between polar aprotic solvent and polar protic solvents? [Link]

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • National Institutes of Health. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

Technical Support Center: Temperature Control in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenges of temperature control in scaling up these often energetic reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, ensure process safety, and optimize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when moving from bench-scale to large-scale pyrazole synthesis?

A1: The fundamental challenge lies in the changing surface-area-to-volume ratio.[1][2][3] As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally.[3] Many pyrazole syntheses, particularly those involving hydrazine condensations, are highly exothermic.[4][5] The heat generated increases with the volume of reactants, but the ability to dissipate that heat through the reactor walls becomes significantly less efficient at a larger scale.[1][2] This can lead to localized "hot spots," promoting side reactions and impurity formation, or in the worst-case scenario, a dangerous thermal runaway.[2][4]

Q2: What are the initial signs of inadequate temperature control in my large-scale pyrazole reaction?

A2: Early detection is key to preventing process deviations and ensuring safety. Key indicators include:

  • A rapid, accelerating temperature increase that doesn't respond to standard cooling adjustments.[4]

  • Sudden, vigorous boiling or refluxing of the solvent, even if the bulk temperature is below the boiling point.[4]

  • Noticeable pressure increases within the reaction vessel.[4]

  • Rapid changes in the color or viscosity of the reaction mixture, which may suggest product decomposition or polymerization.[4]

  • Significant evolution of gases or fumes .[4]

Q3: What are the most common pyrazole synthesis steps that pose a high risk for thermal runaway?

A3: The most critical steps are typically the condensation reactions involving hydrazine or its derivatives with 1,3-dicarbonyl compounds (like the Knorr synthesis) or diazotization reactions.[1][4] These reactions are often highly exothermic, and the rate of heat generation can quickly exceed the cooling capacity of a large reactor if not managed properly.[5]

Q4: Can switching to a different solvent help manage the reaction exotherm?

A4: Yes, solvent selection plays a crucial role. A solvent with a higher boiling point can provide a larger operating window and absorb more heat before boiling. Furthermore, using a sufficient volume of an appropriate solvent helps to dilute the reactants and absorb the heat of the reaction, making temperature control more manageable.[5] However, a solvent that works well on a small scale might not be optimal for a larger batch due to differences in solubility of intermediates and the final product.[2]

Q5: How can flow chemistry improve temperature control in pyrazole synthesis?

A5: Flow chemistry offers superior heat transfer and temperature control.[1] By conducting the reaction in small-diameter tubes, the surface-area-to-volume ratio is dramatically increased, allowing for highly efficient heat exchange.[6] This enables precise temperature control even for highly exothermic reactions, significantly improving safety and consistency.[1]

Troubleshooting Guide: Common Temperature-Related Issues

This section provides a detailed breakdown of specific problems, their root causes related to temperature, and actionable solutions.

Problem 1: Runaway Reaction or Uncontrolled Exotherm

You observe a rapid, accelerating temperature rise that is unresponsive to your cooling system's setpoint.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of any reactants.[4]

  • Enhance Cooling: If not already at maximum, increase the cooling to full capacity. If available, initiate an emergency cooling system, such as an ice-water bath, being mindful of potential thermal shock to glassware.[4]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.[4]

  • Emergency Shutdown: If the temperature continues to escalate, follow your laboratory's emergency shutdown procedures, which may include activating a quench system or evacuating the area.[4]

Root Cause Analysis and Prevention:

  • Cause: The rate of heat generation from the exothermic reaction has surpassed the rate of heat removal by the cooling system.[7] This is often due to an underestimation of the reaction's exothermicity during scale-up, too rapid addition of a limiting reagent, or insufficient cooling capacity.[2][5]

  • Preventive Protocol:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry to accurately quantify the heat of reaction and determine the maximum rate of heat evolution.

    • Controlled Addition: Implement a slow, controlled, dropwise addition of the most reactive component (e.g., hydrazine hydrate).[1] This allows the cooling system to keep pace with the heat generation.

    • Adequate Cooling Capacity: Ensure your reactor's cooling system is appropriately sized for the scale and the determined heat output of the reaction.[3][5] Consider using jacketed reactors with circulating systems or internal cooling coils.[8][9]

    • Pre-cooling: For highly exothermic reactions, pre-cool the reactor contents before starting the reagent addition.[10]

Logical Workflow for Runaway Prevention:

Caption: Workflow for preventing thermal runaway events.

Problem 2: Decreased Yield and Increased Impurity Formation

Upon scaling up, you notice a significant drop in the yield of your desired pyrazole and the appearance of new, unidentified peaks in your analytical data (e.g., HPLC, LC-MS).

Root Cause Analysis and Prevention:

  • Cause: Inadequate mixing and poor temperature control in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration.[2] These hot spots can accelerate side reactions, lead to the degradation of starting materials or the desired product, and affect regioselectivity.[2][5] For instance, in some diazotization reactions, improper temperature can alter the pH and nucleophilicity, leading to unwanted condensation byproducts.[1]

  • Preventive Protocol:

    • Optimize Agitation: The stirring speed and impeller design that were effective in the lab may be insufficient in a larger vessel. Evaluate and optimize the mixing efficiency to ensure a homogenous reaction mixture.[2]

    • Accurate Temperature Monitoring: Use properly placed temperature probes (thermocouples or RTDs) to monitor the internal reaction temperature, not just the jacket temperature.[10][11] Multiple probes can help identify temperature gradients within the reactor.

    • Re-optimize Reaction Parameters: Temperature, concentration, and stirring speed may need to be re-optimized for the larger scale.[1] What worked at 1L may not be optimal at 100L.

    • Control Regioselectivity: For reactions prone to forming regioisomers, precise temperature control is crucial. Lowering the reaction temperature can sometimes improve selectivity.[5]

Decision Tree for Troubleshooting Poor Yield:

PoorYield Start Low Yield/ High Impurities Observed CheckTemp Review Internal Temperature Logs Start->CheckTemp TempOK Temperature Stable? CheckTemp->TempOK CheckMixing Evaluate Agitation Efficiency TempOK->CheckMixing Yes ImproveCooling Improve Cooling System/Protocol TempOK->ImproveCooling No (Spikes/Hot Spots) MixingOK Mixing Adequate? CheckMixing->MixingOK OptimizeParams Re-optimize Temp, Concentration, & Stirring MixingOK->OptimizeParams No ConsiderFlow Consider Flow Chemistry Setup MixingOK->ConsiderFlow Yes (Issue Persists) OptimizeParams->Start ImproveCooling->Start

Caption: Troubleshooting workflow for low yield and impurities.

Data Tables for Quick Reference

Table 1: Common Cooling Methods for Exothermic Reactions

Cooling MethodTemperature RangeAdvantagesDisadvantages
Ice-Water Bath 0 °CSimple, inexpensive for lab scale.[10]Not practical or controllable for large-scale reactors.
Dry Ice-Acetone Bath -78 °CProvides very low temperatures.[10]Difficult to maintain at a specific temperature; safety hazards with acetone.
Jacketed Reactors -20 °C to +150 °C (typical)Good heat transfer, allows for both heating and cooling.[8][12]Can have slower response times; potential for temperature gradients.[11]
Internal Cooling Coils Wide rangeProvides direct cooling to the reaction mass; faster response.[9][13]Can be difficult to clean; may interfere with mixing.
External Heat Exchangers Wide rangeHigh heat removal capacity, suitable for very large scale.[9][14]Requires an external circulation loop; more complex setup.
Recirculating Chillers -120 °C to +350 °C (advanced systems)Precise and automated temperature control.[8][10]Higher initial capital cost.

Table 2: Key Parameters for Temperature Control in Scale-Up

ParameterSmall-Scale (Lab) ConsiderationLarge-Scale (Plant) ConsiderationRationale
Reagent Addition Often manual, rapid addition is possible.Slow, controlled, automated addition is critical.[10]Manages the rate of heat generation to stay within the cooling system's capacity.[5]
Mixing Magnetic stir bar or simple overhead stirrer.High-torque overhead stirrer with optimized impeller design (e.g., anchor, turbine).[11]Ensures homogeneity, prevents localized hot spots, and improves heat transfer from the bulk to the reactor wall.[2]
Temperature Monitoring Single probe in the reaction mixture.Multiple probes at different locations (e.g., top, bottom, near wall) to detect gradients.[11]The bulk temperature can be misleading; hot spots can exist far from a single probe.
Heat Dissipation High surface-area-to-volume ratio allows for efficient passive and active cooling.Low surface-area-to-volume ratio severely limits heat dissipation.[1][3]The primary reason why direct scale-up without process modification often fails.

References

  • Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. (n.d.). LNEYA.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Asynt.
  • What are the most efficient heat removal methods in an exothermic reaction system? (2014). Quora.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (2025). BenchChem.
  • Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. (2025). BenchChem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). BenchChem.
  • Chemical Processing maintaining Precise Temperatures. (2025). Welltech Cooling Systems.
  • Cooling during chemical reactions in chemical industry. (2017). Efficiency Finder.
  • Reaction Control. (2022). Visual Encyclopedia of Chemical Engineering Equipment.
  • Design and Installation of Temperature Sensors in Reactors. (n.d.). Just Measure it.
  • Chemical industry cooling equipment: factory cooling system. (2024). Mirai Intex.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.
  • Temperature Control and Efficiency in Chemical Processing. (2025). Fluorotherm.
  • Reactor Temper
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temper
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (2025). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (2025). BenchChem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • Unit 4 Pyrazole | PDF. (n.d.). Slideshare.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
  • Heating of chemical reactors with thermal oil boilers. (n.d.). Pirobloc.
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv
  • Review on Synthesis of pyrazole and pyrazolines. (2025).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing.
  • Tetrazoles via Multicomponent Reactions. (n.d.).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • The Combined Effect of Pyrazole and Amino: Preparation of the Novel Energetic Coordination Compounds with High ClO4− Content. (n.d.).

Sources

Technical Support Center: Work-up Procedure for Pyrazole Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole carboxylation work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of pyrazole carboxylic acids. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful outcome of your experiments.

I. Frequently Asked Questions (FAQs)

Quenching the Reaction

Q1: What is the most appropriate method for quenching a pyrazole carboxylation reaction?

A1: The choice of quenching agent and procedure is critical to prevent product degradation and ensure safety. A common and effective method is to pour the reaction mixture over crushed ice or a mixture of ice and water.[1] This serves to rapidly cool the reaction, thereby slowing down or stopping any unwanted side reactions, and to dilute the reaction mixture, which can aid in the subsequent extraction process.

For reactions involving organometallic reagents or strong bases, a careful, slow addition of a proton source is necessary. Saturated aqueous ammonium chloride (NH₄Cl) solution is often a preferred quenching agent in these cases. It is a mild acid that can effectively neutralize the base without causing a violent exothermic reaction or promoting acid-catalyzed side reactions.

Q2: I observe significant foaming and gas evolution upon quenching. Is this normal?

A2: Yes, some gas evolution is expected, especially if your carboxylation reaction was performed under a CO₂ atmosphere or if there is unreacted carboxylating agent. The gas is likely CO₂ being released upon acidification. However, excessive or very rapid foaming can be a sign of a too-quick addition of the quenching agent to a highly concentrated or basic reaction mixture. To mitigate this, add the quenching agent slowly and with vigorous stirring to allow for controlled gas release and heat dissipation.

Extraction and Isolation

Q3: What is the best solvent system for extracting my pyrazole carboxylic acid?

A3: The extraction of your pyrazole carboxylic acid relies on its pH-dependent solubility. A standard and highly effective method involves a liquid-liquid extraction procedure based on acid-base chemistry.[2]

  • Basification and Removal of Neutral/Basic Impurities: First, dissolve or suspend the crude reaction mixture in an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate the carboxylic acid and form the water-soluble carboxylate salt. The pH of the aqueous solution should be at least two to three units above the pKa of the pyrazole carboxylic acid to ensure complete deprotonation.[2] You can then wash this aqueous solution with an organic solvent like ethyl acetate, dichloromethane, or diethyl ether to remove any neutral or basic organic impurities.

  • Acidification and Product Extraction: Next, carefully acidify the aqueous layer with a dilute acid, such as 1 M or 2 M hydrochloric acid (HCl), to a pH at least two to three units below the pKa of your product.[2] This will protonate the carboxylate, making the pyrazole carboxylic acid less water-soluble. You can then extract your product into an appropriate organic solvent. Ethyl acetate is a common choice due to its polarity and ability to dissolve many organic compounds.

Q4: My product seems to be stuck in the aqueous layer even after acidification. What could be the problem?

A4: This issue can arise from a few factors:

  • Insufficient Acidification: Ensure that the pH of the aqueous layer is low enough to fully protonate your pyrazole carboxylic acid. Use pH paper or a pH meter to verify.

  • High Polarity of the Product: If your pyrazole has multiple polar functional groups, it may retain significant water solubility even in its protonated form. In such cases, you may need to use a more polar extraction solvent like a mixture of chloroform and isopropanol, or even consider continuous liquid-liquid extraction.

  • Salt Formation: In some instances, particularly with nitrogen-containing heterocycles, the product might form a salt with the acid used for quenching, which can complicate extraction.[3] If you suspect this, you may need to carefully adjust the pH or use a different work-up strategy.

Purification

Q5: What are the most common methods for purifying pyrazole carboxylic acids?

A5: The two most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for obtaining highly pure crystalline material. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexanes.

  • Column Chromatography: If recrystallization is not effective or if you have a complex mixture of products, silica gel column chromatography is the preferred method.[4][5] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid or formic acid added to the mobile phase. The acid helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.

Q6: I am having difficulty purifying my pyrazole carboxylic acid. Are there any alternative methods?

A6: Yes, if standard methods fail, you can try the following:

  • Acid Addition Salt Formation: You can convert the pyrazole into an acid addition salt, which can then be selectively precipitated or crystallized from an organic solvent.[3] This can be a very effective way to separate it from neutral byproducts.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful tool for the purification of carboxylic acids.[6]

II. Troubleshooting Guide

Issue 1: Low or No Yield of Carboxylated Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.
Product Degradation during Work-up Avoid high temperatures and strongly acidic or basic conditions during the work-up, as these can promote decarboxylation.
Loss of Product during Extraction Ensure the pH is correctly adjusted during the acid-base extraction. Perform multiple extractions with smaller volumes of organic solvent.
Product is too Water-Soluble Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your product. Use a more polar extraction solvent or continuous extraction.
Issue 2: Unwanted Decarboxylation

Q: How can I prevent my pyrazole carboxylic acid from decarboxylating during the work-up?

A: Decarboxylation is a common side reaction, especially for heteroaromatic carboxylic acids, and can be promoted by heat and strong acids or bases.[7][8]

  • Avoid High Temperatures: Perform all work-up steps at room temperature or below if possible. When removing solvent, use a rotary evaporator at a low temperature and moderate vacuum.

  • Use Mild Acids and Bases: Use dilute solutions of acids (e.g., 1 M HCl) and bases (e.g., saturated NaHCO₃) for pH adjustments.

  • Minimize Time in Acidic or Basic Solutions: Do not let your product sit in strongly acidic or basic aqueous solutions for extended periods. Proceed with the extraction as soon as the pH adjustment is complete.

  • Copper-Mediated Decarboxylation: Be aware that the presence of copper salts can facilitate decarboxylation.[7] If your reaction uses a copper catalyst, ensure it is fully removed during the work-up.

Issue 3: Presence of Persistent Impurities

Q: I see a persistent impurity in my NMR spectrum that I can't remove by chromatography. What could it be and how do I get rid of it?

A: A common and often overlooked impurity is residual solvent from the reaction or work-up, such as DMF, DMAc, or DMSO. These high-boiling solvents can be difficult to remove.

  • Azeotropic Removal: For solvents like DMF or DMAc, you can often remove them by repeatedly adding a lower-boiling solvent like toluene or heptane and evaporating it under reduced pressure.

  • Lyophilization: If your compound is stable to it, lyophilization (freeze-drying) from a water/dioxane or water/acetonitrile mixture can be very effective at removing residual solvents.

  • Washing with Water: If your product is a solid, washing it with copious amounts of water (if it is insoluble) can help remove water-soluble impurities like DMF or DMSO.

III. Experimental Workflows and Diagrams

Standard Work-up Protocol for Pyrazole Carboxylation
  • Quenching: Cool the reaction vessel in an ice bath. Slowly add a quenching solution (e.g., saturated aq. NH₄Cl or crushed ice) with vigorous stirring.

  • Solvent Removal (if necessary): If the reaction was performed in a high-boiling aprotic solvent, remove it under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude residue in an aqueous base (e.g., 1 M NaHCO₃).

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral/basic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reaction Pyrazole Carboxylation Reaction Mixture Quench Quenching (e.g., Ice, aq. NH4Cl) Reaction->Quench 1. Stop Reaction Extraction Acid-Base Extraction Quench->Extraction 2. Isolate Crude Product Purification Purification (Recrystallization or Chromatography) Extraction->Purification 3. Remove Impurities PureProduct Pure Pyrazole Carboxylic Acid Purification->PureProduct 4. Final Product Decarboxylation_Troubleshooting Start Decarboxylation Observed? HighTemp High Temperature in Work-up? Start->HighTemp Yes No_Issue No_Issue StrongAcidBase Strong Acid/Base Used? HighTemp->StrongAcidBase No Solution1 Lower Work-up Temperature HighTemp->Solution1 Yes CopperPresent Residual Copper Catalyst? StrongAcidBase->CopperPresent No Solution2 Use Milder Acids/Bases StrongAcidBase->Solution2 Yes Solution3 Chelating Wash (e.g., EDTA) CopperPresent->Solution3 Yes Success Decarboxylation Minimized CopperPresent->Success No Solution1->StrongAcidBase Solution2->CopperPresent Solution3->Success

Caption: Decision tree for troubleshooting unwanted decarboxylation.

IV. Analytical Techniques

A robust analytical strategy is essential for monitoring the progress of your work-up and ensuring the purity of your final product.

Technique Application Key Considerations
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and chromatographic separation.Use a mobile phase that gives good separation (Rf ~0.3-0.5). Adding a small amount of acid (e.g., acetic acid) can improve the spot shape for carboxylic acids.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and separation of complex mixtures. [9]Reverse-phase (C18) is common. Use a buffered mobile phase (e.g., with formic acid or TFA) to ensure consistent protonation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment. [4][10][11]¹H and ¹³C NMR are standard. The carboxylic acid proton can sometimes be broad or exchange with residual water in the solvent.
Infrared (IR) Spectroscopy Identification of the carboxylic acid functional group. [4][11]Look for the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the C=O stretch (~1700-1725 cm⁻¹).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of product identity.Electrospray ionization (ESI) is common, and you will typically observe the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

V. References

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (URL not available)

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (2022). [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC - NIH. (2022). [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: Induction of growth arrest in MCF-7 cancer cells | Request PDF - ResearchGate. (2025). [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (URL not available)

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (URL not available)

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. (URL not available)

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025). [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (URL not available)

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL not available)

  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation | Request PDF - ResearchGate. (URL not available)

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. (2012). [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. (URL not available)

  • 194 recent advances in the synthesis of new pyrazole derivatives. (URL not available)

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL not available)

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (URL not available)

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing). (URL not available)

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL not available)

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. (2024). [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. (2023). [Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). [Link]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (2025). [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024). [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - Cherry. (2015). (URL not available)

  • Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. (2025). [Link]

  • Polyfunctional pyrazoles 6. Convenient method for the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylic acids | Request PDF - ResearchGate. (2025). [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed. (2009). [Link]

Sources

Technical Support Center: Stability and Handling of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS 1434142-09-2). This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with this compound, particularly concerning its stability and reactivity in acidic environments. Our goal is to equip you with the necessary expertise to anticipate reaction outcomes, troubleshoot challenges, and optimize your synthetic strategies.

Introduction

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a versatile synthetic intermediate. Its structure incorporates a pyrazole core, a methyl ester, and a bromo substituent, with the N1 position of the pyrazole protected by an acid-labile tetrahydropyranyl (THP) group. Understanding the behavior of this molecule under acidic conditions is paramount, as the primary point of reactivity is the cleavage of the N-THP acetal. This guide addresses the nuances of this deprotection and the stability of the other functional groups present.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound under acidic conditions?

The principal reaction under acidic conditions is the cleavage of the N-THP (tetrahydropyranyl) protecting group to yield methyl 5-bromo-1H-pyrazole-4-carboxylate. The THP group is an acetal, which is inherently unstable in acidic media.[1][2] This deprotection is often the desired transformation to unmask the N-H functionality of the pyrazole ring for subsequent reactions.

Q2: Can you explain the mechanism for the acidic cleavage of the N-THP group?

Certainly. The deprotection proceeds via a well-established acid-catalyzed hydrolysis mechanism. The reaction is facilitated because the THP group's ring oxygen can stabilize the intermediate carbocation.[3]

Mechanism Steps:

  • Protonation: The oxygen atom within the oxane ring of the THP group is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group.

  • Cleavage & Carbocation Formation: The C-N bond cleaves, releasing the deprotected pyrazole. Simultaneously, the C-O bond in the protonated THP moiety breaks, forming a highly stable, resonance-stabilized oxocarbenium ion.

  • Solvent Trapping: The oxocarbenium ion is then trapped by a nucleophilic solvent, such as water or an alcohol, to form a hemiacetal.[1] This hemiacetal is in equilibrium with its open-chain hydroxy aldehyde form.

  • Catalyst Regeneration: A proton is transferred back to the solvent, regenerating the acid catalyst.

Below is a diagram illustrating this pathway.

THP Deprotection Mechanism N-THP Deprotection Mechanism Pyrazole_THP N-THP Protected Pyrazole Protonated_THP Protonated Acetal Pyrazole_THP->Protonated_THP + H⁺ H3O_plus H₃O⁺ (Acid Catalyst) Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_THP->Carbocation Cleavage Pyrazole_NH Deprotected Pyrazole Protonated_THP->Pyrazole_NH Hemiacetal Hemiacetal/ Hydroxy Aldehyde Carbocation->Hemiacetal H3O_plus_regen H₃O⁺ (Regenerated) Hemiacetal->H3O_plus_regen - H⁺ Deprotection Workflow start Start dissolve 1. Dissolve Substrate in Alcohol (MeOH/EtOH) start->dissolve add_catalyst 2. Add Acid Catalyst (e.g., PPTS, 0.2 eq.) dissolve->add_catalyst react 3. Stir at Room Temp. Monitor by TLC add_catalyst->react quench 4. Quench with sat. NaHCO₃ react->quench When SM is consumed extract 5. Extract with EtOAc quench->extract dry_concentrate 6. Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify 7. Purify via Column Chromatography dry_concentrate->purify end_node Pure Deprotected Product purify->end_node

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of THP-Protected Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. The pyrazole nucleus, a common scaffold in medicinally active compounds, often requires N-protection to facilitate selective functionalization. Among the arsenal of protecting groups, the tetrahydropyranyl (THP) group has long been a workhorse for its relative ease of installation and cleavage. However, a nuanced understanding of its characterization and a critical comparison with contemporary alternatives are essential for efficient and robust synthetic strategies.

This guide provides an in-depth technical analysis of THP-protected pyrazoles, offering insights into their synthesis, comprehensive characterization, and a data-driven comparison with other common protecting groups.

The Tetrahydropyranyl (THP) Protecting Group: A Critical Overview

The THP group is an acetal-based protecting group, typically introduced by the acid-catalyzed reaction of a pyrazole with 3,4-dihydro-2H-pyran (DHP). Its popularity stems from its general stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.

Synthesis and Optimization

A significant advancement in the synthesis of THP-protected pyrazoles is the development of "green," solvent- and catalyst-free methods. For instance, heating neat pyrazole with a slight excess of DHP at 125 °C can provide quantitative conversion to 1-(tetrahydropyran-2-yl)pyrazole.[1][2] This approach not only simplifies the work-up procedure by allowing for the simple removal of excess DHP under reduced pressure but also aligns with the principles of sustainable chemistry.

Key Experimental Insight: The absence of a catalyst in the thermal method minimizes potential side reactions and purification challenges. This is a considerable advantage over traditional acid-catalyzed methods which may require neutralization and chromatographic purification.

Comprehensive Characterization of THP-Protected Pyrazoles

Accurate characterization of the protected pyrazole is a critical checkpoint in any synthetic sequence. A combination of spectroscopic techniques is employed to confirm the structure and purity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of THP-protected pyrazoles. The introduction of the THP group introduces a new stereocenter at the anomeric carbon, which can lead to diastereomers if the pyrazole itself is chiral. This can manifest as signal broadening or duplication in the NMR spectra.[3]

¹H NMR Spectroscopy: The proton NMR spectrum of a THP-protected pyrazole will exhibit characteristic signals for both the pyrazole ring and the THP moiety.

  • Pyrazole Protons: The chemical shifts of the pyrazole ring protons are influenced by the substituents on the ring.

  • THP Protons: A characteristic multiplet for the anomeric proton (CH-O) of the THP group typically appears in the downfield region (around 5.3 ppm). The methylene protons of the THP ring appear as a series of multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

  • Pyrazole Carbons: The chemical shifts of the pyrazole carbons are indicative of the substitution pattern.

  • THP Carbons: The anomeric carbon of the THP group gives a characteristic signal.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for THP-Protected Pyrazoles in CDCl₃

CompoundPyrazole ¹H SignalsTHP Anomeric ¹H Signal (CH-O)Pyrazole ¹³C Signals
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole7.61 (s, 1H), 7.48 (s, 1H)5.31-5.33 (m, 1H)-
4-Octyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole7.36 (s, 2H)5.30 (dd, 1H)139.5, 125.6, 122.6
3,5-Diphenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole6.64 (s, 1H)5.22 (dd, 1H)151.2, 145.6, 133.5, 130.6, 129.1, 128.8, 127.8, 126.0, 103.9
4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole8.35 (s, 1H), 8.08 (s, 1H)5.39 (dd, 1H)135.6, 127.1

Data sourced from Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances, 6(82), 78875-78883.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the THP-protected pyrazole. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed, although it can be weak. A characteristic fragmentation is the loss of the pyrazole moiety to give a charged THP fragment, or the loss of fragments from the THP ring itself.

Logical Relationship of Characterization Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis THP Protection of Pyrazole Purification Work-up & Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment NMR->Purity MS->Purity

Caption: Workflow for the synthesis and characterization of THP-protected pyrazoles.

Deprotection of THP-Protected Pyrazoles

The removal of the THP group is typically achieved under acidic conditions. A variety of reagents can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. Common deprotection methods include:

  • Aqueous Acetic Acid: A mild and common method.

  • p-Toluenesulfonic Acid (p-TsOH) in an Alcohol: Effective for acid-sensitive substrates.

  • Pyridinium p-toluenesulfonate (PPTS) in an Alcohol: A milder acidic catalyst.

A green alternative for the deprotection of certain 3(5)-alkyl-1-(THP)pyrazoles involves thermal isomerization. Heating can favor the formation of the thermodynamically more stable isomer, which in some cases can be the deprotected pyrazole.[1]

Comparative Analysis with Alternative Protecting Groups

While THP is a versatile protecting group, it is not without its drawbacks, such as the introduction of a new stereocenter. Other protecting groups, such as the tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) groups, offer different stability profiles and deprotection conditions, enabling orthogonal protection strategies.

Table 2: Comparison of Common Protecting Groups for Pyrazoles

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
THP DHP, acid catalyst (e.g., p-TsOH) or heatStable to base, nucleophiles, reducing agentsAcidic conditions (e.g., aq. AcOH, p-TsOH/ROH)Low cost, generally stableIntroduces a new stereocenter, can be labile to some Lewis acids
Boc (Boc)₂O, base (e.g., DMAP, Et₃N)Stable to base, nucleophiles, catalytic hydrogenationAcidic conditions (e.g., TFA, HCl) or NaBH₄ in EtOH for some heterocycles[4]Easily removed under mild acidic conditions, no new stereocenterLabile to strong acids, can influence the electronics of the pyrazole ring
Tosyl (Ts) TsCl, base (e.g., pyridine, Et₃N)Very stable to a wide range of conditions (acid, base, oxidants, reductants)Strong reducing agents (e.g., Na/NH₃) or strong acids (e.g., HBr/AcOH)High stability, activates the pyrazole ring for certain reactionsHarsh deprotection conditions can limit its applicability

Experimental Insight: The choice of protecting group is highly dependent on the planned synthetic route. For a multi-step synthesis involving both acidic and basic conditions, the robust nature of the tosyl group might be advantageous, provided the final deprotection is feasible. For syntheses requiring mild deprotection, the Boc group is often preferred. The THP group offers a good balance of stability and ease of removal for many applications.

Experimental Protocols

Protocol for THP Protection of Pyrazole (Green Method)
  • To a round-bottom flask, add pyrazole (1.0 eq).

  • Add 3,4-dihydro-2H-pyran (1.2 eq).

  • Heat the neat mixture at 125 °C for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess DHP under reduced pressure to obtain the pure 1-(tetrahydropyran-2-yl)pyrazole.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the THP-protected pyrazole and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Lock and shim the NMR spectrometer to the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. This may require a longer acquisition time.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Interpretation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons of the pyrazole and THP moieties.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

NMR Interpretation Workflow

cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Interpretation Acquire_1H Acquire ¹H NMR Process Process Spectra Acquire_1H->Process Acquire_13C Acquire ¹³C NMR Acquire_13C->Process Acquire_2D Acquire 2D NMR (HSQC, HMBC) (if necessary) Acquire_2D->Process Assign_1H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) Process->Assign_1H Assign_13C Assign ¹³C Signals Process->Assign_13C Assign_1H->Acquire_2D Structure_Confirmation Confirm Structure Assign_1H->Structure_Confirmation Assign_13C->Structure_Confirmation

Caption: A stepwise workflow for the interpretation of NMR spectra of THP-protected pyrazoles.

Conclusion

The THP group remains a valuable tool for the protection of pyrazoles, particularly with the advent of more sustainable synthetic methods. A thorough characterization using modern spectroscopic techniques, especially NMR, is crucial for ensuring the success of subsequent synthetic transformations. However, a judicious comparison with other protecting groups like Boc and Tosyl is essential for strategic planning in complex syntheses. The choice of protecting group should be guided by the specific requirements of the synthetic route, including the stability needed for downstream reactions and the mildness of the required deprotection conditions. This guide provides the foundational knowledge and practical insights to empower researchers to make informed decisions in the synthesis and characterization of protected pyrazole intermediates.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24081-24093. [Link]

  • Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances, 6(82), 78875-78883. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

Sources

A Practical Guide to N-Protection of Pyrazoles: A Comparative Analysis of THP and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Pyrazole N-Protection

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, featuring prominently in blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold. However, the NH proton of the pyrazole ring presents a significant challenge in complex synthetic sequences. This proton is acidic, nucleophilic, and its presence can lead to a lack of regioselectivity in substitution reactions and incompatibility with many organometallic reagents.[1][2]

Protecting the pyrazole nitrogen is therefore not merely a tactical step but a strategic necessity to:

  • Prevent unwanted side reactions at the nitrogen atom.

  • Enable specific C-H functionalization , such as lithiation or metal-catalyzed cross-coupling, by blocking the reactive NH site.

  • Direct regioselectivity in the substitution of unsymmetrical pyrazoles, a persistent challenge in pyrazole chemistry.[3][4]

This guide provides an in-depth comparison of the tetrahydropyranyl (THP) protecting group with other widely used alternatives. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, stability profiles, and strategic implications of each choice, supported by experimental data and protocols to empower researchers to make informed decisions in their synthetic campaigns.

The Tetrahydropyranyl (THP) Group: A Cost-Effective Workhorse

The THP group, installed via an acid-catalyzed reaction with 3,4-dihydropyran (DHP), functions as an acetal. This structure is the key to its chemical behavior.

Mechanism and Rationale: The protection mechanism involves the protonation of DHP by a catalytic amount of acid (e.g., PTSA, HCl) to generate a resonance-stabilized oxocarbenium ion. This potent electrophile is then readily attacked by the nucleophilic pyrazole nitrogen. The subsequent deprotonation furnishes the N-THP protected pyrazole and regenerates the acid catalyst.

Deprotection is simply the reverse process: acidic hydrolysis cleaves the acetal to return the NH-pyrazole.[5]

Strengths:

  • Cost-Effectiveness: DHP is an inexpensive and readily available reagent.

  • Broad Stability: The THP group is exceptionally stable to a wide range of non-acidic conditions, including strong bases (e.g., NaOH, LDA), organometallic reagents (e.g., Grignard, organolithiums), and reductive conditions (e.g., LiAlH₄).[6]

  • Green Chemistry: Recent methodologies have demonstrated solvent- and catalyst-free protection of pyrazole with DHP, as well as one-pot protection/alkylation/deprotection sequences, enhancing its environmental credentials.[5][7][8]

Weaknesses:

  • Acid Lability: Its primary weakness is its instability under even mild acidic conditions, limiting its use in synthetic routes that require acidic steps.

  • Creation of a Stereocenter: The reaction of DHP with the pyrazole nitrogen creates a new stereocenter, resulting in a mixture of diastereomers. This can complicate NMR analysis and purification, although it rarely impacts the reactivity in subsequent steps.

  • Harsh Deprotection: While acidic removal is effective, it can sometimes be too harsh for sensitive substrates, potentially cleaving other acid-labile groups.

Key Alternatives to THP for Pyrazole Protection

The choice of a protecting group is dictated by the specific demands of a synthetic route, particularly the need for orthogonality —the ability to selectively remove one protecting group without affecting another.[9] Here we compare THP to four common alternatives.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common nitrogen protecting groups in organic synthesis. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

  • Introduction/Removal: (Boc)₂O, base (e.g., DMAP, DIPEA) / Strong acid (e.g., TFA, HCl).[10]

  • Key Strengths: Boc protection is typically high-yielding. Its removal is exceptionally clean, liberating the volatile byproducts isobutene and CO₂. It is stable to a wide range of basic, hydrogenolytic, and nucleophilic conditions.

  • Key Weaknesses: Its primary liability is its sensitivity to strong acids. Interestingly, for certain N-Boc protected heterocycles like pyrazoles and imidazoles, deprotection can also be achieved under specific basic or reductive conditions (e.g., NaBH₄ in EtOH), which can be an advantage or a limitation depending on the desired orthogonality.[6][11]

  • Expert Insight: The electron-withdrawing nature of the Boc group deactivates the pyrazole ring towards electrophilic attack, an important consideration for subsequent functionalization steps.

Tosyl (Ts) Group

The tosyl group is a robust sulfonyl protecting group, known for its exceptional stability. It is installed using p-toluenesulfonyl chloride (TsCl) and a base.

  • Introduction/Removal: TsCl, base (e.g., pyridine, K₂CO₃) / Harsh reductive (e.g., Na/NH₃, Mg/MeOH) or strongly acidic conditions (e.g., HBr/AcOH).[12][13][14]

  • Key Strengths: The N-tosyl sulfonamide bond is extremely stable to a vast range of reagents, including strong acids and bases, and many oxidizing and reducing agents. This makes it ideal for multi-step syntheses requiring harsh conditions.[14]

  • Key Weaknesses: The very stability of the tosyl group is its main drawback. The conditions required for its cleavage are often harsh and not compatible with many common functional groups, limiting its broad applicability.[14][15]

  • Expert Insight: The strongly electron-withdrawing tosyl group significantly alters the electronics of the pyrazole ring, which can be strategically employed to influence reactivity at other positions. Recent methods have also shown temperature-controlled divergent synthesis of pyrazoles and N-tosyl pyrazoles.[16][17]

Benzyl (Bn) Group

The benzyl group is introduced via N-alkylation with a benzyl halide (e.g., BnBr) and a base.

  • Introduction/Removal: BnBr, base (e.g., NaH, K₂CO₃) / Catalytic hydrogenolysis (H₂, Pd/C).[18]

  • Key Strengths: The benzyl group is stable across a wide pH range and is unaffected by most organometallic reagents, and oxidizing/reducing agents that do not involve catalytic hydrogenation. Its removal by hydrogenolysis is exceptionally mild and clean, yielding only toluene as a byproduct.[18][19][20]

  • Key Weaknesses: The primary limitation is the deprotection method. Catalytic hydrogenolysis is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, nitro groups, and some aryl halides.[21] The process also requires specialized hydrogenation equipment.

  • Expert Insight: Unlike electron-withdrawing groups like Boc and Ts, the benzyl group has a minimal electronic effect on the pyrazole ring, preserving its inherent reactivity.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile silyl ether-based protecting group that offers a unique deprotection pathway.

  • Introduction/Removal: SEM-Cl, base (e.g., NaH, DIPEA) / Fluoride source (e.g., TBAF) or Lewis/protic acids.[22][23]

  • Key Strengths: The SEM group is stable to a wide variety of conditions, including those for catalytic arylation.[22] Its key advantage is its orthogonal removal condition using fluoride ions, which does not affect most other common protecting groups. This makes it an excellent choice for complex syntheses requiring multiple, independent deprotection steps.[24] It can also be removed under certain acidic conditions.[22][25]

  • Key Weaknesses: The primary drawback is the higher cost of SEM chloride compared to reagents like DHP or BnBr. Deprotection with fluoride can sometimes be sluggish or problematic for N-SEM groups compared to O-SEM groups.[25][26]

  • Expert Insight: The SEM group has proven particularly valuable in strategies involving regioselective C-H arylation of pyrazoles. Furthermore, the ability of the SEM group to be transposed from one pyrazole nitrogen to the other under certain conditions offers advanced strategies for sequential functionalization.[22][23]

Comparative Data Summary

The ideal protecting group is always context-dependent. The following table provides a comparative summary to guide selection based on the anticipated synthetic route.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
THP DHP, cat. Acid (PTSA, HCl)Aqueous Acid (e.g., HCl, AcOH)Stable: Strong Base, Organometallics, Reductants. Labile: Acid.Low cost, high stability to base/nucleophiles, green protocols available.Acid sensitive, creates diastereomers, can be difficult to remove cleanly.
Boc (Boc)₂O, Base (DMAP, DIPEA)Strong Acid (TFA, HCl); NaBH₄/EtOHStable: Base, Hydrogenolysis, Nucleophiles. Labile: Strong Acid.Clean deprotection, widely used, well-understood reactivity.Acid sensitive, electron-withdrawing.
Tosyl (Ts) TsCl, Base (Pyridine, K₂CO₃)Strong Reduction (Na/NH₃), HBr/AcOHVery Stable: Strong Acid/Base, Oxidants, Reductants.Extremely robust, suitable for harsh reaction sequences.Harsh removal conditions limit functional group tolerance.
Benzyl (Bn) BnBr, Base (NaH, K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Stable: Strong Acid/Base, Organometallics, most Red/Ox. Labile: Hydrogenolysis.Mild, clean removal; minimal electronic impact on the ring.Deprotection incompatible with reducible functional groups.
SEM SEM-Cl, Base (NaH, DIPEA)Fluoride (TBAF), Lewis/Protic AcidStable: Wide range, including cross-coupling conditions. Labile: Fluoride, Acid.Orthogonal removal with fluoride, stable to many reagents.Higher cost, potential for sluggish N-deprotection.

Experimental Protocols: Protection and Deprotection of 4-Iodopyrazole

To provide a practical comparison, we present detailed protocols for the protection and deprotection of a common synthetic intermediate, 4-iodopyrazole.

Protocol 1: THP Protection of 4-Iodopyrazole
  • Rationale: This procedure uses catalytic p-toluenesulfonic acid to generate the electrophilic oxocarbenium ion from DHP in a non-polar solvent. The reaction is typically run at room temperature.

  • To a stirred solution of 4-iodopyrazole (1.0 g, 5.16 mmol) in dichloromethane (20 mL), add 3,4-dihydro-2H-pyran (DHP) (0.56 mL, 6.19 mmol, 1.2 equiv.).

  • Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (approx. 20 mg, 0.10 mmol, 0.02 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(tetrahydro-2H-pyran-2-yl)-4-iodopyrazole as a colorless oil.

Protocol 2: THP Deprotection of 1-(THP)-4-Iodopyrazole
  • Rationale: This protocol employs aqueous hydrochloric acid in a protic solvent (methanol) to facilitate the hydrolytic cleavage of the acetal.

  • Dissolve 1-(THP)-4-iodopyrazole (1.0 g, 3.60 mmol) in methanol (15 mL).

  • Add 2 M aqueous hydrochloric acid (2 mL).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Once complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate to yield 4-iodopyrazole.

Protocol 3: Boc Protection of 4-Iodopyrazole
  • Rationale: This standard procedure uses di-tert-butyl dicarbonate as the Boc source with DMAP acting as a nucleophilic catalyst and a tertiary amine base to neutralize the acid formed.

  • Dissolve 4-iodopyrazole (1.0 g, 5.16 mmol) in anhydrous dichloromethane (25 mL).

  • Add triethylamine (1.08 mL, 7.74 mmol, 1.5 equiv.), di-tert-butyl dicarbonate ((Boc)₂O) (1.24 g, 5.68 mmol, 1.1 equiv.), and 4-(dimethylamino)pyridine (DMAP) (approx. 63 mg, 0.52 mmol, 0.1 equiv.).

  • Stir the reaction at room temperature overnight (12-16 hours). Monitor by TLC.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Protocol 4: Boc Deprotection of Boc-Protected 4-Iodopyrazole
  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group. The reaction is typically fast and performed at room temperature.

  • Dissolve tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 g, 3.40 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in ethyl acetate (30 mL) and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate to afford pure 4-iodopyrazole.

Visualization of Concepts

General Protecting Group Strategy

This workflow illustrates the fundamental role of a protecting group (PG) in a synthetic sequence.

G Start Unprotected Pyrazole Protected N-Protected Pyrazole Start->Protected  Protection   Reaction Downstream Chemistry (e.g., Lithiation, Cross-Coupling) Protected->Reaction Deprotected Deprotected Intermediate Reaction->Deprotected  Deprotection   Final Final Product Deprotected->Final DecisionTree q1 Are strong acidic conditions required? q2 Are strong basic or organometallic reagents used? q1->q2 No rec_ts Recommend: Tosyl (Ts) q1->rec_ts Yes q3 Are reducible groups (alkenes, NO₂) present? q2->q3 Yes rec_boc_ts_sem Consider: Boc, Ts, SEM q2->rec_boc_ts_sem No q4 Is strict orthogonality with fluoride cleavage needed? q3->q4 No rec_thp_boc Consider: THP, Boc q3->rec_thp_boc Yes rec_thp_bn_sem Consider: THP, Bn, SEM q4->rec_thp_bn_sem No rec_sem Recommend: SEM q4->rec_sem Yes rec_bn Recommend: Benzyl (Bn)

A decision tree to guide the selection of a pyrazole protecting group.

Conclusion and Future Outlook

The selection of a nitrogen protecting group for pyrazole is a critical decision that can define the success of a synthetic strategy. The THP group remains a valuable, cost-effective option for sequences involving basic or organometallic reagents, provided that acidic conditions are avoided. For syntheses requiring acid stability, the exceptionally robust Tosyl group is a strong candidate, although its harsh removal conditions must be considered.

The Boc group offers a balance of stability and mild acidic cleavage, making it a default choice in many scenarios. For syntheses where reducible functional groups are present, precluding hydrogenolysis, the Benzyl group provides a stable, electronically-neutral option removable under uniquely mild conditions. Finally, for complex molecules requiring maximum strategic flexibility, the SEM group provides a truly orthogonal deprotection handle via fluoride cleavage, justifying its higher cost.

Ultimately, the "best" protecting group is not universal but is determined by the specific challenges of the target molecule. A thorough analysis of the planned reaction sequence, guided by the principles and data outlined in this guide, will enable the modern chemist to strategically deploy these essential tools for the efficient and successful synthesis of novel pyrazole-containing compounds.

References

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

  • Popilski, H., et al. (2022). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 61(10), e202114227. [Link]

  • Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20248-20254. [Link]

  • Charette, A. B., & Grenon, M. (2001). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 123(47), 11829-11830. [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

  • Shinde, S. V., et al. (2013). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 32(5), 245-253. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative resource for protecting group chemistry).
  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]

  • Hartung, J. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. [Link]

  • van der Kuy, A., et al. (1987). A simple and mild method for the removal of the NIm-tosyl protecting group. International Journal of Peptide and Protein Research, 30(5), 663-666. [Link]

  • Various Authors. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10385-10395. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

Sources

A Comparative Guide to Alternative Methods for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] While the classical Knorr synthesis has been a long-standing method, a diverse array of alternative synthetic routes now offers significant advantages in terms of substrate scope, regioselectivity, reaction conditions, and environmental impact.[2][3] This guide provides an objective comparison of prominent alternative methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform your experimental design.

The Enduring Importance of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of immense interest due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] This has led to their incorporation into a variety of pharmaceuticals.[6] The continuous need for novel pyrazole derivatives with improved therapeutic profiles drives the development of innovative and efficient synthetic methodologies.[7][8]

A Comparative Overview of Key Synthesis Methods

The choice of synthetic route to a target pyrazole is a critical decision, influenced by factors such as the availability of starting materials, desired substitution patterns, and scalability. This section provides a high-level comparison of several powerful alternatives to the traditional Knorr synthesis.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.[9][10]70-95%[3]Readily available starting materials, straightforward procedure.[11]Lack of regioselectivity with unsymmetrical dicarbonyls.[12]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.[3]66-88%[3]Wide availability of α,β-unsaturated carbonyls (e.g., chalcones).[3]Requires an additional oxidation step, which can add complexity.[3]
[3+2] Dipolar Cycloaddition Diazo Compound, Alkyne/AlkeneOften metal-catalyzed (e.g., Ag, Cu) or proceeds under thermal conditions.[13][14]Good to excellent yields.High regioselectivity, access to diverse substitution patterns.[13][15]Requires handling of potentially unstable diazo compounds.[13]
Multicomponent Synthesis (MCR) e.g., Aldehyde, β-Ketoester, Hydrazine, MalononitrileOften catalyzed, can be performed in green solvents like water.[16][17]Good to excellent yields.High atom economy, operational simplicity, access to complex molecules in one pot.[8][18]Optimization of reaction conditions for multiple components can be challenging.[16]
Transition-Metal-Catalyzed C-H Functionalization Pre-formed Pyrazole, Coupling PartnerRequires a transition metal catalyst (e.g., Pd, Ru) and often an oxidant.[19][20]VariesLate-stage functionalization of a pre-existing pyrazole core.[21]Catalyst cost and removal can be a concern.[19]
Microwave-Assisted Synthesis Various (e.g., Chalcones, Hydrazines)Microwave irradiation, often with reduced reaction times.[1][4]High yields.Significant reduction in reaction time, improved yields, and selectivity.[22][23]Requires specialized microwave reactor equipment.
Ultrasound-Assisted Synthesis Various (e.g., Aldehydes, Malononitrile, Hydrazine)Sonication, often at ambient temperature.[24]Excellent yields.Milder reaction conditions, shorter reaction times, and improved yields.[4][25]Scalability can be a challenge.

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of each synthetic method, complete with a representative experimental protocol and a visualization of the reaction pathway.

The Knorr Pyrazole Synthesis: The Classical Benchmark

The Knorr synthesis, first reported in 1883, is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[11][12] It remains a widely used method due to its simplicity and the ready availability of starting materials.[6]

The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9][10] A significant challenge with unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of two regioisomeric products.[12]

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

  • To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford the product. Typical yields are in the range of 85-95%.

[3+2] Dipolar Cycloaddition: A Regioselective Approach

The [3+2] dipolar cycloaddition reaction is a powerful method for constructing pyrazole rings with high regioselectivity.[13] This reaction typically involves the cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene.[14][15] The use of diazo compounds allows for the synthesis of a wide variety of substituted pyrazoles that may be difficult to access through other methods.[26]

G Diazo_Compound Diazo_Compound Cycloadduct Cycloadduct Diazo_Compound->Cycloadduct + Alkyne Alkyne Alkyne Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

Caption: Workflow for a four-component pyrazole synthesis.

This protocol is based on the ultrasound-assisted synthesis described by an ionic liquid catalyst. [24]

  • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in the presence of the ionic liquid [DBUH][OAc] as a catalyst.

  • The flask is then subjected to ultrasound irradiation at room temperature for a short period (typically 10-20 minutes).

  • The solid product that forms is collected by filtration, washed with water and ethanol, and dried. This method often results in excellent yields with a simple work-up procedure. [24]

Green Chemistry Approaches: Microwave and Ultrasound Assistance

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. [27]Microwave and ultrasound-assisted syntheses have emerged as powerful green chemistry tools for the synthesis of pyrazoles. [1][4]These techniques often lead to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. [23][28] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve selectivity. [22]Ultrasound irradiation, on the other hand, promotes reactions through acoustic cavitation, which can enhance mass transfer and create localized high-temperature and high-pressure zones, facilitating chemical transformations under milder overall conditions. [24][25][29]

MethodReaction TimeYieldReference
Conventional Heating7-9 hours70-80%[23]
Microwave Irradiation9-10 minutes79-92%[23]

Conclusion

The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction. The alternative methods presented in this guide, including [3+2] dipolar cycloadditions, multicomponent reactions, and green chemistry approaches, provide researchers with a versatile toolkit to access a wide range of functionalized pyrazoles. The choice of method will ultimately depend on the specific target molecule, available resources, and desired process efficiency. By understanding the advantages and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts in medicinal chemistry and beyond.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. Retrieved from [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved from [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. Retrieved from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2022). MDPI. Retrieved from [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). OUCI. Retrieved from [Link]

  • [3 + 2] cycloaddition and subsequent oxidative dehydrogenation between alkenes and diazo compounds: a simple and direct approach to pyrazoles using TBAI/TBHP. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC - NIH. Retrieved from [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed. Retrieved from [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). ResearchGate. Retrieved from [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved from [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2022). ScienceDirect. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). arkat-usa.org. Retrieved from [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of pyrazoles through[3+2] cycloaddition reactions of diazo compounds. (2020). ResearchGate. Retrieved from [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). PMC - NIH. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. Retrieved from [Link]

  • (PDF) Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). ResearchGate. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

  • Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological properties.[1][2] Derivatives of this versatile heterocycle have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1][3][4] The focal compound of this guide, methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, belongs to a class of pyrazole-4-carboxylate esters that have garnered considerable interest for their biological activities. The strategic placement of substituents on the pyrazole ring, such as the bromo group at the C5 position and the oxanyl group at the N1 position, is anticipated to modulate the compound's physicochemical properties and its interaction with biological targets. This guide will explore the biological activities of this specific molecule in the context of its analogues, providing a comparative framework based on available experimental evidence.

Anticancer Activity: A Tale of Two Moieties

The anticancer potential of pyrazole derivatives is a burgeoning field of research, with many analogues exhibiting potent cytotoxic effects against various cancer cell lines.[4][5] While direct experimental data for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is not extensively available in the public domain, we can infer its likely activity by examining its structural relatives.

The Influence of the Carboxamide Moiety

A significant body of research has focused on pyrazole-4-carboxamides, which differ from our target compound by the replacement of the methyl ester with a substituted amide. These analogues have demonstrated notable anticancer activity. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as covalent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[6][7] The representative compound, 10h , showed nanomolar inhibitory activity against several FGFR isoforms and potent suppression of proliferation in lung, gastric, and other cancer cell lines.[6][7]

Similarly, novel pyrazole-indole hybrids have been synthesized and evaluated for their anticancer properties.[3] Compounds 7a and 7b from this series exhibited excellent anticancer inhibition against the HepG2 (liver carcinoma) cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, surpassing the efficacy of the standard drug doxorubicin.[3] These findings underscore the importance of the N-phenyl and N-(4-methylphenyl) carboxamide moieties in conferring potent cytotoxic activity.

The Role of the Ester and Halogen Substituents

While carboxamides have been extensively studied, pyrazole-4-carboxylate esters also contribute to the anticancer landscape. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines.[2] Several of these compounds demonstrated significant cytotoxicity, with IC50 values ranging from 3.9 to 35.5 μM against MCF-7 cells.[2] The presence of a 4-bromophenyl group at the pyrazole ring has been shown to be beneficial for anticancer activity in other pyrazole series.[8]

The combination of a bromo substituent and an ester functional group, as seen in our target compound, suggests a potential for cytotoxic activity. The bromine atom can participate in halogen bonding and increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Table 1: Comparative Anticancer Activity of Pyrazole Analogues

Compound/AnalogueCancer Cell Line(s)IC50 Value (µM)Reference
Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative)NCI-H520 (lung)0.019[6][7]
SNU-16 (gastric)0.059[6][7]
KATO III (gastric)0.073[6][7]
Compound 7a (pyrazole-indole hybrid)HepG2 (liver)6.1 ± 1.9[3]
Compound 7b (pyrazole-indole hybrid)HepG2 (liver)7.9 ± 1.9[3]
1,3,5-trisubstituted-1H-pyrazole derivatives MCF-7 (breast)3.9 - 35.5[2]
Pyrazol-5-ol derivative (6a) A549 (lung)15.29[9]
5-phenyl-1H-pyrazol derivative (5c) WM266.4 (melanoma)1.50[10]
A375 (melanoma)1.32[10]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1] The structural features of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate suggest its potential in this arena.

Insights from Carboxamide and Other Analogues

Studies on pyrazole-4-carboxamide derivatives have revealed significant antimicrobial potential.[1][3] A novel series of these compounds demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The substitution pattern on the pyrazole ring and the nature of the amide substituent are crucial for determining the spectrum and potency of antimicrobial action.

Furthermore, pyrazolyl 1,3,4-thiadiazine derivatives have been synthesized and evaluated for their antimicrobial properties.[11] Hydrazone derivatives from this series showed remarkable antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol and clotrimazole.[11] Specifically, one derivative displayed MIC values in the range of 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi.[11]

The Role of Halogenation

The presence of a bromine atom at the C5 position of the pyrazole ring is a key feature of our target compound. Halogenated organic compounds are well-known for their antimicrobial properties. In a series of 5-bromoindole-2-carboxamides, several compounds exhibited high antibacterial activity, with MIC values ranging from 0.35 to 1.25 µg/mL against pathogenic Gram-negative bacteria.[6] This highlights the positive contribution of the bromo substituent to antibacterial efficacy.

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogues

Compound/AnalogueMicroorganism(s)MIC Value (µg/mL)Reference
Pyrazole-4-carboxamide derivatives Bacteria & FungiModerate to good activity[1]
Pyrazolyl 1,3,4-thiadiazine derivative Bacteria62.5 - 125[11]
Fungi2.9 - 7.8[11]
5-bromoindole-2-carboxamide derivatives Gram-negative bacteria0.35 - 1.25[6]
Naphthyl pyrazole analogue (5b) Pseudomonas aeruginosaGood activity[12]
Naphthyl pyrazole analogue (5d) Escherichia coliExcellent activity[12]
Pyrazolylthiazole derivatives E. coli, P. mirabilis, S. aureus, B. subtilisZone of inhibition data available[13]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section details the standard experimental methodologies employed in the cited literature for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Assay start Seed cancer cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution:

Broth_Microdilution start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate wells with standardized microbial suspension start->inoculate controls Include positive and negative controls start->controls incubate Incubate at 37°C for 24h inoculate->incubate controls->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The analysis of the biological activity of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate and its analogues reveals several key structure-activity relationships:

  • The C4 Substituent: The conversion of the carboxylate ester at the C4 position to a carboxamide moiety appears to be a favorable modification for enhancing anticancer activity, likely due to the potential for additional hydrogen bonding interactions with biological targets.

  • The N1 Substituent: The nature of the substituent at the N1 position significantly influences biological activity. The presence of bulky and lipophilic groups, such as the oxanyl group in the title compound, can impact cell permeability and target binding. Further exploration of diverse heterocyclic and aliphatic substituents at this position is warranted.

  • The C5 Substituent: The bromo group at the C5 position is a recurring feature in many biologically active pyrazoles. Its electron-withdrawing nature and ability to form halogen bonds likely contribute to the observed anticancer and antimicrobial effects. Comparing the activity of 5-bromo analogues with their 5-chloro or 5-iodo counterparts could provide further insights into the role of halogen substitution.

SAR_Relationship Core Pyrazole Core C4 C4-Carboxylate/Carboxamide Core->C4 N1 N1-Oxanyl/Aryl/Alkyl Core->N1 C5 C5-Bromo Core->C5 Activity Biological Activity (Anticancer/Antimicrobial) C4->Activity N1->Activity C5->Activity

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromopyrazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Among its many derivatives, the 5-bromopyrazole moiety has emerged as a particularly intriguing pharmacophore, offering a unique combination of steric and electronic properties that can be exploited for potent and selective enzyme inhibition. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-bromopyrazole derivatives targeting four distinct classes of kinases: c-Jun N-terminal Kinase (JNK), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase A, and BRAF(V600E). We will explore the causal relationships behind experimental choices in inhibitor design, present detailed experimental protocols, and offer insights into the therapeutic potential of these compounds.

The 5-Bromopyrazole Scaffold: A Privileged Fragment in Kinase Inhibitor Design

The strategic placement of a bromine atom at the C5 position of the pyrazole ring offers several advantages in drug design. Bromine is a moderately lipophilic, electron-withdrawing group that can engage in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This interaction can significantly enhance binding affinity and selectivity. Furthermore, the bromo group can serve as a synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the exploration of a wider chemical space.

This guide will dissect the SAR of 5-bromopyrazole derivatives, focusing on how modifications to the pyrazole core and its substituents influence inhibitory potency and selectivity against different kinase targets.

Comparative SAR Analysis of 5-Bromopyrazole Kinase Inhibitors

5-Bromopyrazole Derivatives as c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways, and their dysregulation is implicated in inflammatory diseases and neurodegenerative disorders.[2][3] Several 5-bromopyrazole derivatives have been investigated as JNK inhibitors.

Key SAR Insights:

  • Amide Moiety is Crucial: A common feature of potent pyrazole-based JNK inhibitors is the presence of an amide group, which often acts as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.[2]

  • Substitutions on the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly impact activity. Electron-withdrawing groups are generally favored.

  • Role of the 5-Bromo Group: The 5-bromo substituent often contributes to enhanced potency. For instance, in a series of piperazine amides, the 5-bromofuran moiety was found to be critical for sub-micromolar inhibitory activity against JNK1 and JNK3.[3] Replacement of the 5-bromofuran with other groups led to a substantial loss in potency, with only a 5-bromothiazole derivative retaining sub-micromolar activity.[3] This suggests a specific and favorable interaction of the bromo-substituted heterocycle within the JNK active site.

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun / ATF2 JNK->cJun GeneExpression Gene Expression (Apoptosis, Inflammation) cJun->GeneExpression Inhibitor 5-Bromopyrazole Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

5-Bromopyrazole Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, in complex with cyclin E or cyclin A, is a critical regulator of the G1/S phase transition and S phase progression of the cell cycle.[4][5] Its overexpression is common in many cancers, making it a prime target for anticancer drug development.

Key SAR Insights:

  • N-Phenyl Substituents: In a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives, the substituents on the N-phenyl ring were found to be critical for CDK2 inhibitory activity.[5]

  • Importance of the Carboxamide Group: The 3-carboxamide group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the kinase hinge region.

  • Impact of the 5-Bromo Group: While extensive SAR studies specifically on 5-bromopyrazole CDK2 inhibitors are limited in the provided results, the presence of a halogen at this position can be inferred to contribute to potency through halogen bonding and by influencing the overall electronic properties of the pyrazole ring. A notable example is the potent CDK inhibitor AT7519, which features a pyrazole core.[4] The introduction of a bromo group at the 5-position could potentially enhance its activity.

CDK2 Cell Cycle Regulation

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F | CyclinE Cyclin E E2F->CyclinE CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->Rb p S_Phase_Entry S Phase Entry CDK2_CyclinE->S_Phase_Entry Inhibitor 5-Bromopyrazole Inhibitor Inhibitor->CDK2_CyclinE

Caption: CDK2's role in the G1/S transition and its inhibition.

5-Bromopyrazole Derivatives as Aurora Kinase A Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[6] Aurora A, in particular, is a promising target for cancer therapy.

Key SAR Insights:

  • Scaffold and Substituents: Novel pyrazole derivatives have been designed as potent Aurora A kinase inhibitors.[6][7]

  • Electron-Withdrawing Groups: In one study of pyrazole-thiazolidinone derivatives, compounds with electron-withdrawing substituents on a phenyl ring attached to the pyrazole core, such as a nitro or bromo group, exhibited enhanced antitumor activity.[6] Specifically, a compound with a p-nitro group and another with a p-bromo group showed significant inhibitory activity against Aurora A kinase.[6]

  • Binding Mode: The pyrazole core is expected to form key interactions with the hinge region of Aurora A. The 5-bromo substituent can potentially form halogen bonds with backbone carbonyls, thereby increasing the binding affinity.

Aurora Kinase Mitotic Pathway

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA_Activation Aurora A Activation G2_Phase->AuroraA_Activation Centrosome_Maturation Centrosome Maturation AuroraA_Activation->Centrosome_Maturation Spindle_Assembly Mitotic Spindle Assembly AuroraA_Activation->Spindle_Assembly Mitosis Mitosis Spindle_Assembly->Mitosis Inhibitor 5-Bromopyrazole Inhibitor Inhibitor->AuroraA_Activation

Caption: The role of Aurora A in mitosis and its inhibition.

5-Bromopyrazole Derivatives as BRAF(V600E) Inhibitors

The BRAF(V600E) mutation leads to constitutive activation of the MAPK/ERK signaling pathway and is a driver in many cancers, including melanoma.[8]

Key SAR Insights:

  • Niacinamide Moiety: A series of 5-phenyl-1H-pyrazole derivatives incorporating a niacinamide moiety were synthesized and evaluated as BRAF(V600E) inhibitors.[9]

  • Urea Linker: The presence of a urea linker connecting the pyrazole core to a substituted benzyl group was found to be important for activity. In one study, a compound with a 4-bromo-2-hydroxybenzyl group exhibited the most potent inhibitory activity against BRAF(V600E).[8]

  • 5-Bromo Substituent's Contribution: While the lead compound in the aforementioned study had a bromo group on the benzyl moiety, the SAR suggests that a 5-bromopyrazole core could also contribute favorably to binding. The bromine atom could occupy a hydrophobic pocket and form halogen bonds, enhancing the inhibitor's affinity for the ATP-binding site of BRAF(V600E).

BRAF/MEK/ERK Signaling Pathway

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF(V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor 5-Bromopyrazole Inhibitor Inhibitor->BRAF

Caption: The BRAF/MEK/ERK pathway and inhibition of the V600E mutant.

Data Summary: A Comparative Overview

The following table summarizes the inhibitory activities of representative 5-bromopyrazole derivatives and related compounds against their respective kinase targets.

Target KinaseCompound ClassRepresentative Compound/ModificationIC50/GI50 (µM)Cell LineReference
JNK1/3Piperazine amides5-Bromofuran derivativeSub-micromolar-[3]
JNK1Pyrazole amidesCompound 10d<10-[2]
CDK2/Cyclin A2Pyrazole derivativesCompound 90.96-[4]
Aurora APyrazole-thiazolidinonesp-Bromo substituted derivative0.22 (Aurora A)HCT116, MCF-7[6]
BRAF(V600E)5-Phenyl-1H-pyrazoles1-(4-bromo-2-hydroxybenzyl)-...-urea0.19 (BRAF V600E)WM266.4, A375[8]
Anticancer5-Bromopyrazole5-(5-Bromo-1-methyl-1H-indol-3-yl)-...15.6MCF-7[10]

Experimental Protocols

General Synthesis of 5-Bromopyrazole Derivatives

The synthesis of 5-bromopyrazole derivatives often starts from a corresponding pyrazole precursor, which is then brominated. A general procedure is outlined below.

Workflow for Synthesis of 5-Bromopyrazole Derivatives

Synthesis_Workflow StartingMaterials Substituted Hydrazine & 1,3-Dicarbonyl Compound PyrazoleFormation Pyrazole Ring Formation (Cyclocondensation) StartingMaterials->PyrazoleFormation Bromination Bromination (e.g., NBS, Br2) PyrazoleFormation->Bromination FinalProduct 5-Bromopyrazole Derivative Bromination->FinalProduct Kinase_Assay_Workflow PlateSetup Prepare Assay Plate: - Kinase - Substrate CompoundAddition Add Test Compound (5-Bromopyrazole Derivative) PlateSetup->CompoundAddition ReactionInitiation Initiate Reaction (Add ATP) CompoundAddition->ReactionInitiation Incubation Incubate at RT ReactionInitiation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement DataAnalysis Calculate IC50 Measurement->DataAnalysis

Sources

A Researcher's Guide to Spectroscopic Differentiation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical, yet often challenging, task. The subtle differences in the placement of substituents on the pyrazole ring can lead to vastly different pharmacological and physicochemical properties. This guide provides an in-depth spectroscopic comparison of pyrazole regioisomers, offering experimental data and field-proven insights to confidently distinguish between them. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not just data, but the causal logic behind the spectral differences.

The Challenge of Pyrazole Regioisomerism

The synthesis of substituted pyrazoles, a cornerstone of many medicinal chemistry programs, often yields a mixture of regioisomers. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can produce two distinct products. The differentiation of these isomers, for example, 1,3-disubstituted versus 1,5-disubstituted pyrazoles, is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications. Spectroscopic techniques provide a powerful, non-destructive means to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most definitive tool for identifying pyrazole regioisomers. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can piece together the precise substitution pattern.

¹H NMR Spectroscopy: A First Look at the Proton Environment

Proton NMR provides the initial and often most direct clues to the isomeric identity. The chemical shift of the pyrazole ring protons is highly sensitive to the electronic environment created by the substituents.

  • Chemical Shifts: The proton at the C4 position of the pyrazole ring typically appears as a singlet (or a triplet if coupled to adjacent protons, which is less common in substituted pyrazoles). Its chemical shift can be influenced by the nature of the substituents at C3 and C5. More significantly, the chemical shifts of the substituents themselves, particularly those on the N1-position, can be diagnostic. For instance, in N-aryl pyrazoles, the ortho protons of the aryl group will experience different shielding effects depending on whether the pyrazole is a 1,3- or 1,5-isomer.

  • Nuclear Overhauser Effect (NOE): NOE difference spectroscopy is a powerful technique for unambiguously assigning regiochemistry. Irradiation of the protons on the N1-substituent will result in an NOE enhancement of the proton at the C5 position of the pyrazole ring due to their spatial proximity. Conversely, no such enhancement will be observed for the proton at the C3 position. This through-space correlation provides a definitive link between the N1-substituent and the C5-position.[1]

Experimental Protocol: ¹H NMR and NOE Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.

    • Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay for good resolution and signal-to-noise.

  • NOE Difference Spectroscopy:

    • Select the resonance corresponding to the protons on the N1-substituent for irradiation.

    • Acquire a 1D NOE difference spectrum by subtracting a control spectrum (off-resonance irradiation) from the spectrum with on-resonance irradiation.

    • Observe for a positive enhancement of the signal corresponding to the C5-proton of the pyrazole ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, with the chemical shifts of the pyrazole ring carbons being particularly informative.

  • Chemical Shifts of Ring Carbons: The chemical shifts of C3, C4, and C5 are distinct and influenced by the substituents. General trends in chemical shifts can often be observed when comparing a series of regioisomers.[2][3] For example, the carbon atom bearing a substituent will experience a significant shift compared to the unsubstituted parent pyrazole. Computational studies have shown that the chemical shifts of C3 and C5 can be used to infer general structural preferences.[4]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is invaluable for confirming assignments. Correlations between the protons on the N1-substituent and the C5 carbon of the pyrazole ring provide a definitive assignment of the 1,5-regioisomer. Similarly, a correlation to C3 would indicate the 1,3-isomer.

Data Presentation: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Exemplary Pyrazole Regioisomers

Position1,3-Disubstituted Pyrazole (Example)1,5-Disubstituted Pyrazole (Example)Key Differentiator
¹H NMR
H-4~6.3 ppm~6.1 ppmH-5 shift
H-5~7.5 ppm-Presence/Absence of H-5 signal
N1-Substituent (e.g., CH₂)VariesVariesNOE to H-5 in 1,5-isomer
¹³C NMR
C-3~150 ppm (Substituted)~140 ppmC3 and C5 shifts
C-4~105 ppm~108 ppm
C-5~130 ppm~152 ppm (Substituted)

Note: These are approximate values and can vary significantly based on substituents and solvent.

¹⁵N NMR Spectroscopy: A Direct View of the Nitrogen Environment

While less commonly used due to lower sensitivity and natural abundance, ¹⁵N NMR can provide direct and unambiguous information about the nitrogen atoms in the pyrazole ring.[5]

  • Chemical Shifts: The chemical shifts of N1 and N2 are highly dependent on their chemical environment, including substitution and protonation state.[6] In N-substituted pyrazoles, the chemical shift of the substituted nitrogen (N1) will be significantly different from that of the unsubstituted nitrogen (N2). This direct observation can be a powerful tool for distinguishing regioisomers.

Logical Workflow for NMR-Based Regioisomer Assignment

Caption: Workflow for unambiguous assignment of pyrazole regioisomers using NMR.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

While not as definitive as NMR for regioisomer determination, IR spectroscopy can provide supporting evidence. The vibrational frequencies of the pyrazole ring and its substituents can differ between isomers.

  • N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching frequency is sensitive to hydrogen bonding, which can be influenced by the substitution pattern.[7]

  • Ring Vibrations: The C=N, C=C, and C-N stretching vibrations within the pyrazole ring give rise to a complex pattern of bands in the fingerprint region (1600-1000 cm⁻¹).[8][9] These patterns can be subtly different for regioisomers.[10]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the fingerprint regions of the regioisomers, looking for consistent differences in band positions and intensities.

Mass Spectrometry (MS): Fragmentation Pathways as Clues

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pyrazole isomers. While regioisomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ.[11]

  • Molecular Ion: The presence of a strong molecular ion peak confirms the molecular weight of the compound.

  • Fragmentation: The fragmentation of the pyrazole ring and the loss of substituents can be influenced by the substitution pattern.[12] For example, the stability of the resulting fragment ions may differ between regioisomers, leading to variations in the relative abundances of fragment peaks. Common fragmentation pathways include the loss of N₂, HCN, and substituents.[11]

Fragmentation Logic in Mass Spectrometry

MS_Fragmentation Mol_Ion Molecular Ion (M⁺) m/z = X Fragment_A Fragment A [M - R¹]⁺ Mol_Ion->Fragment_A Loss of Substituent Fragment_B Fragment B [M - N₂]⁺ Mol_Ion->Fragment_B Ring Fragmentation Fragment_C Fragment C [M - HCN]⁺ Mol_Ion->Fragment_C Ring Fragmentation

Caption: General fragmentation pathways for pyrazole regioisomers in MS.

Conclusion: A Multi-faceted Approach to Certainty

The definitive assignment of pyrazole regioisomers requires a careful and often multi-pronged spectroscopic approach. While ¹H NMR, particularly with the use of NOE, stands as the most powerful single technique, the corroborating evidence from ¹³C NMR, IR, and MS provides an unshakable foundation for structural assignment. By understanding the underlying principles of how substitution patterns influence spectroscopic output, researchers can navigate the complexities of pyrazole chemistry with confidence, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(10), 1765–1769. [Link]

  • Aguilar-Parrilla, F., Männle, F., Limbach, H. H., Elguero, J., & Jagerovic, N. (1995). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Magnetic Resonance in Chemistry, 33(9), 723-730. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

  • Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1612-1619. [Link]

  • Alkorta, I., Elguero, J., & Denisov, G. S. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 22(10), 1637. [Link]

  • Alkorta, I., Elguero, J., & Denisov, G. S. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital.CSIC. [Link]

  • Alkorta, I., Elguero, J., & Denisov, G. S. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4259. [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]

  • Abood, N. A., & Al-Rawi, A. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • [No Author]. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Ramalakshmi, R., & Bhuvanesh, N. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(35), 13955-13968. [Link]

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles 25-27. ResearchGate. [Link]

  • Faria, J. V., & dos Santos, M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. [Link]

  • [No Author]. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

  • [No Author]. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Jimeno, M. L., Elguero, J., & Limbach, H. H. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-296. [Link]

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • [No Author]. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Orus, J., Gomez-Tamayo, J. C., & Unciti-Broceta, A. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 1024-1036. [Link]

  • Duddeck, H. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 199-236). Steinkopff. [Link]

  • Wiley-VCH. (2026). Pyrazole - Optional[15N NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • Holzer, W. (1995). NOE difference spectroscopy as a simple method for the discrimination between pyrazole H-3 and H-5 resonances in various 1-substituted pyrazoles. Heterocycles, 41(7), 1443-1450. [Link]

  • Moore, A. J., Jones, G. R., & Pike, D. L. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094. [Link]

  • Radi, M., Tintori, C., & Musumarra, G. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5877. [Link]

  • Saily, L., & Singh, R. (2016). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Arkivoc, 2016(5), 246-259. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Spectroscopy Letters, 26(2), 261-270. [Link]

  • Reddy, G. O., & Reddy, C. D. (2010). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Synthetic Communications, 40(16), 2419-2432. [Link]

  • Zhang, L., Zhang, J., & Wang, Y. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Pop, R., Bura, V., & Avram, S. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8205. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). 1, 3, 5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]

  • Faria, J. V., & dos Santos, M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Wu, J., & Mindiola, D. J. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 36(15), 2789–2795. [Link]

  • [No Author]. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]

  • Bak, A., & Mąkosza, M. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8527. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for treating a wide range of diseases, from cancer to inflammatory conditions.[1][2] Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray crystallography is the definitive method for elucidating this atomic-level arrangement, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.[3]

This guide offers a comparative analysis of the techniques and outcomes in the X-ray crystallography of pyrazole derivatives. It moves beyond simple protocols to explain the causality behind experimental choices, compares crystallization strategies, and provides a framework for interpreting the resulting structural data. We will explore how different substituents on the pyrazole ring influence crystal packing and intermolecular interactions, ultimately governing the molecule's behavior in the solid state and its biological activity.

Introduction: The Significance of Pyrazole Derivatives and Structural Elucidation

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[4][5] Its metabolic stability and versatile structure, which allows for diverse modifications, have made it an indispensable building block for developing targeted therapeutics.[1][6] Drugs like Celecoxib, Sildenafil, and Ibrutinib showcase the clinical success of pyrazole-based compounds.[1][6]

The pharmacological profile of a pyrazole derivative is highly dependent on the nature and position of the substituents attached to its core ring.[4] These modifications influence the molecule's conformation, electronic distribution, and ability to form specific interactions with protein targets. X-ray crystallography provides an unambiguous "snapshot" of the molecule's solid-state conformation and the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal lattice.[3][7] This structural data is paramount for understanding SAR and for the iterative process of optimizing drug efficacy and minimizing off-target effects.[4]

Comparative Analysis of Crystallization Techniques for Pyrazole Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The choice of crystallization method is critical and depends heavily on the physicochemical properties of the pyrazole derivative, particularly its solubility profile.

Causality Behind Method Selection: The ideal solvent or solvent system for crystallization should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature.[8] For compounds with poor solubility, dissolving them in a "good" solvent and then introducing a "poor" solvent (anti-solvent) can induce crystallization.[9] The goal is to achieve a state of supersaturation slowly, allowing molecules to orient themselves into a well-ordered crystal lattice.

Below is a comparison of common techniques:

Technique Principle Best Suited For Advantages Disadvantages
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution.Moderately soluble, stable compounds.Simple setup; can produce large, high-quality crystals.Not suitable for volatile compounds; difficult to control evaporation rate.
Cooling Crystallization A saturated solution at a high temperature is slowly cooled, decreasing the solute's solubility and inducing crystallization.[8]Compounds with a steep solubility curve (high solubility at high temp, low at low temp).[8]Good control over crystal growth; effective for many compounds.Requires precise temperature control; risk of rapid precipitation.
Vapor Diffusion A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the concentration in the drop.Highly soluble compounds; requires only small amounts of material.Highly controlled; excellent for screening multiple conditions.More complex setup (hanging/sitting drop); requires specialized plates.
Anti-Solvent Addition A "poor" solvent (anti-solvent) is added to a solution of the compound in a "good" solvent, reducing solubility and causing crystallization.[9]Compounds with high solubility in one solvent but poor solubility in another.Rapid and effective for inducing precipitation; can be used for salt formation.[9]Can lead to amorphous precipitate or small crystals if addition is too fast.

Experimental Protocols

The following are generalized, step-by-step protocols for key crystallization methods. These should be optimized for each specific pyrazole derivative.

Protocol 1: Cooling Crystallization[8]
  • Dissolution: In a clean flask, dissolve the crude pyrazole derivative in a minimal volume of a suitable solvent (e.g., ethanol, isopropanol) with gentle heating and stirring until all solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further promote crystal growth, subsequently place the flask in an ice bath or refrigerator (2-8°C).

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Addition[9]
  • Dissolution: Dissolve the pyrazole derivative in a minimal amount of a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent), in which the compound is sparingly soluble, dropwise to the solution while stirring until slight turbidity (cloudiness) is observed.

  • Crystallization: Cover the container and allow it to stand undisturbed. The slight excess of anti-solvent will induce slow crystallization.

  • Isolation & Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Visualization of Experimental and Logical Workflows

A systematic approach is crucial for successfully determining the crystal structure of a novel pyrazole derivative. The following diagrams illustrate the general experimental workflow and a decision-making process for selecting a crystallization strategy.

G cluster_prep Preparation & Screening cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Compound Synthesized Pyrazole Derivative Purify Purification Compound->Purify Sol_Screen Solubility Screening Purify->Sol_Screen Cryst_Method Select Crystallization Method (e.g., Slow Evaporation, Cooling) Sol_Screen->Cryst_Method Grow Grow Single Crystals Cryst_Method->Grow Select_Mount Select & Mount Crystal Grow->Select_Mount Data_Collect Data Collection (Diffractometer) Select_Mount->Data_Collect Solve Structure Solution (Direct/Patterson Methods) Data_Collect->Solve Refine Structure Refinement Solve->Refine Analyze Analyze & Visualize (Bond Lengths, Angles, Packing) Refine->Analyze

Caption: General workflow for X-ray crystallography of pyrazole derivatives.

G Solubility Assess Solubility Profile Method1 Slow Evaporation or Cooling Crystallization Solubility->Method1 Steep solubility curve? (High at high temp, low at low temp) Method2 Anti-Solvent Addition Solubility->Method2 Soluble in 'good' solvent, insoluble in 'poor' solvent? Method3 Vapor Diffusion Solubility->Method3 Highly soluble / Limited material?

Sources

A Comparative Guide to Modern Pyrazole Carboxylation Methods for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic incorporation of a carboxylic acid moiety onto a pyrazole scaffold is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Pyrazole carboxylic acids are key building blocks in a multitude of clinically significant molecules. This guide provides an in-depth, comparative analysis of the primary methods for the direct C-H carboxylation of pyrazoles, with a focus on transition-metal catalysis, photoredox catalysis, and electrochemical approaches. We will delve into the mechanistic underpinnings of each method, providing field-proven insights to guide your experimental design.

The Strategic Importance of the Carboxyl Group on the Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a carboxylic acid group can significantly impact a molecule's properties by:

  • Enhancing Solubility: The ionizable nature of the carboxyl group can improve aqueous solubility, a crucial factor for drug delivery and bioavailability.

  • Introducing a Key Binding Motif: The carboxylate can act as a hydrogen bond acceptor or a metal-chelating group, enabling strong interactions with biological targets.

  • Providing a Handle for Further Functionalization: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for extensive structure-activity relationship (SAR) studies.

Controlling the regioselectivity of carboxylation (i.e., at the C3, C4, or C5 position) is paramount, as the position of the carboxyl group will dictate its influence on the molecule's overall topology and biological activity.

Comparative Analysis of Pyrazole Carboxylation Methodologies

The direct carboxylation of pyrazole C-H bonds using carbon dioxide (CO2) as a sustainable C1 source is a highly sought-after transformation.[1] Several catalytic strategies have emerged to tackle this challenge, each with its own set of advantages and limitations.

Transition-Metal-Catalyzed C-H Carboxylation

Transition-metal catalysis, particularly with rhodium and palladium, has been a workhorse for C-H functionalization.[2] These methods often rely on the use of a directing group to achieve high regioselectivity.

Rhodium catalysis has shown promise for the direct carboxylation of N-aryl pyrazoles.[3] A notable system employs a rhodium(I) precursor, such as [Rh(cyclooctene)Cl]2, in combination with a bulky phosphine ligand like trimesitylphosphine (P(mes)3).[3] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) at elevated temperatures under a CO2 atmosphere.[3]

Mechanism: The catalytic cycle is believed to proceed through a chelation-assisted C-H activation mechanism. The nitrogen atom of the pyrazole ring directs the rhodium catalyst to the ortho-position of the N-aryl group or a specific C-H bond on the pyrazole ring itself, depending on the substrate. This is followed by the insertion of CO2 into the Rh-C bond and subsequent reductive elimination to afford the carboxylated product.[3]

Experimental Insights: The choice of ligand is critical in this system. Bulky, electron-rich phosphine ligands are often required to promote the desired catalytic turnover. The reaction temperature is also a key parameter to overcome the activation barrier for C-H cleavage.

Representative Protocol: Rhodium-Catalyzed Carboxylation of an N-Aryl Pyrazole [3]

  • To an oven-dried Schlenk tube, add the N-aryl pyrazole substrate (1.0 mmol), [Rh(cyclooctene)Cl]2 (5 mol%), and trimesitylphosphine (12 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylacetamide (DMA) (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Evacuate and backfill the tube with carbon dioxide (balloon pressure).

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Cool the reaction to room temperature, and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

While palladium is a stalwart in C-H activation, its application in the direct carboxylation of pyrazoles with CO2 is less direct than rhodium. Palladium-catalyzed reactions often focus on C-H arylation, where a pre-functionalized pyrazole is coupled with an aryl halide. However, related methodologies involving the carboxylation of organopalladium intermediates are known.

Mechanism: The mechanism typically involves the formation of an arylpalladium(II) species through oxidative addition of an aryl halide or C-H activation. This intermediate can then undergo carboxylation with CO2, often requiring a reductant to facilitate the catalytic cycle.

Challenges in Direct Carboxylation: The direct, palladium-catalyzed carboxylation of pyrazole C-H bonds with CO2 is challenging due to the high activation barrier for C-H cleavage and the relatively low reactivity of CO2.

Photoredox-Catalyzed Carboxylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[4] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

Mechanism: In the context of pyrazole carboxylation, a plausible mechanism involves the photocatalyst absorbing visible light and reaching an excited state. This excited state can then reduce CO2 to its radical anion (CO2•−). Concurrently, the pyrazole substrate can be oxidized to a radical cation. The subsequent coupling of the pyrazole radical cation and the CO2 radical anion would lead to the carboxylated product. A base is often required to deprotonate the resulting intermediate.

Advantages and Current Status: Photoredox catalysis offers the advantage of mild reaction conditions (often at room temperature) and the use of visible light as a renewable energy source. While the application of this method to a wide range of pyrazoles is still an active area of research, it holds significant promise for the development of greener carboxylation protocols.

Conceptual Workflow: Photoredox-Catalyzed Pyrazole Carboxylation

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) CO2 CO₂ PC_star->CO2 Single Electron Transfer (SET) Pyrazole Pyrazole Substrate PC_star->Pyrazole SET CO2_radical CO₂ Radical Anion (CO₂•⁻) Product Carboxylated Pyrazole CO2_radical->Product Pyrazole_radical Pyrazole Radical Cation Pyrazole_radical->CO2_radical Radical Coupling Pyrazole_radical->Product Base Base Product->Base Deprotonation Protonated_Base Protonated Base G cluster_cathode Cathode (-) cluster_anode Anode (+) Pyrazole Pyrazole Substrate Pyrazole_anion Pyrazole Radical Anion/Dianion Pyrazole->Pyrazole_anion + e⁻ CO2 CO₂ Pyrazole_anion->CO2 Nucleophilic Attack Product_anion Carboxylated Pyrazole Anion Product Product Product_anion->Product Workup (Protonation) Anode_reaction Oxidation Reaction (e.g., solvent or sacrificial anode oxidation)

Caption: Simplified workflow of an electrochemical pyrazole carboxylation.

Comparative Summary of Pyrazole Carboxylation Methods

MethodCatalyst/Energy SourceKey AdvantagesKey ChallengesRegioselectivity
Rhodium-Catalyzed Rhodium complexes (e.g., [Rh(cod)Cl]2)Well-established for C-H activation; can be highly regioselective with directing groups.Requires elevated temperatures; catalyst can be expensive.Often directed by a coordinating group on the pyrazole or N-substituent.
Palladium-Catalyzed Palladium complexes (e.g., Pd(OAc)2)Versatile for various C-H functionalizations.Direct carboxylation with CO2 is less common and can be challenging.Can be controlled with directing groups, but mixtures are possible.
Photoredox-Catalyzed Photocatalyst + Visible LightMild reaction conditions; sustainable energy source.Substrate scope for pyrazoles is still under development; mechanistic details can be complex.Can be influenced by the electronic properties of the pyrazole and the reaction conditions.
Electrochemical ElectricityAvoids chemical redox agents; high degree of control; mild conditions.Requires specialized equipment; optimization of reaction parameters can be complex.Tunable by adjusting the applied potential and reaction setup. [5]

Alternative Strategies: A Note on Decarboxylative Coupling

While this guide focuses on direct carboxylation, it is important to acknowledge decarboxylative coupling as a powerful alternative for accessing functionalized pyrazoles. [6]In this approach, a pre-synthesized pyrazole carboxylic acid is coupled with another molecule, with the extrusion of CO2 driving the reaction. This method is particularly useful for installing aryl or other groups that may be difficult to introduce via direct C-H functionalization. Copper and palladium are common catalysts for these transformations. [7][8]

Conclusion and Future Outlook

The direct carboxylation of pyrazoles is a rapidly evolving field, with each methodology offering a unique set of advantages and challenges. For reactions requiring high regioselectivity and for which a directing group strategy is feasible, rhodium-catalyzed methods remain a strong choice. For researchers seeking milder and more sustainable approaches, photoredox catalysis and electrochemistry are exciting frontiers with immense potential.

The choice of the optimal method will ultimately depend on the specific pyrazole substrate, the desired regioselectivity, and the available laboratory resources. As our understanding of the underlying mechanisms of these reactions deepens, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of these vital pyrazole carboxylic acid building blocks, further empowering the discovery of new therapeutics.

References

  • Arbačiauskienė, E., & Žukauskaitė, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 531-548. [Link]

  • Iwasawa, N., et al. (2011). Rhodium(I)-Catalyzed Carboxylation of Aryl and Alkenyl C–H Bonds with CO2. Journal of the American Chemical Society, 133(43), 17158-17161. [Link]

  • Navale, T. R., et al. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128211. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 769-782. [Link]

  • Zhang, J., et al. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Zhang, S., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]

  • Li, J., et al. (2020). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers, 7(1), 74-80. [Link]

  • Li, Y., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 23(18), 7114-7119. [Link]

  • Goossen, L. J., & Koley, D. (2015). Transition metal‐catalyzed carboxylation reactions with carbon dioxide. Angewandte Chemie International Edition, 54(43), 12616-12637. [Link]

  • Li, G., et al. (2019). Rhodium(I)-Catalyzed Aryl C–H Carboxylation of 2-Arylanilines with CO2. Organic Letters, 21(9), 3256-3260. [Link]

  • Bildirici, I., & Cetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 769-782. [Link]

  • Reddy, P. S. N., et al. (2007). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Synthetic Communications, 37(13), 2177-2182. [Link]

  • Gaggini, F., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry–A European Journal, 27(45), 11571-11593. [Link]

  • Francke, R., & Schille, B. (2019). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature Communications, 10(1), 1-8. [Link]

  • Li, S., et al. (2023). Rhodium(ii)-catalyzed C–H carboxylation of ferrocenes with CO2. Green Chemistry, 25(2), 646-651. [Link]

  • Martin, R., & Goossen, L. J. (2011). Transition metal‐catalyzed carboxylation reactions with carbon dioxide. Angewandte Chemie International Edition, 50(25), 5652-5672. [Link]

  • de la Cruz, M., et al. (2021). N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 11(17), 10834-10843. [Link]

  • Kumar, A., et al. (2019). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 17(3), 565-573. [Link]

  • Rahman, M. M., et al. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts, 13(12), 1489. [Link]

  • Ackermann, L. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 13(43), 10569-10581. [Link]

  • Wang, C., et al. (2022). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega, 7(5), 4567-4575. [Link]

  • Daugulis, O., et al. (2017). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC advances, 7(38), 23681-23684. [Link]

  • Yu, D., & Zhang, Y. (2020). Recent Advances in Photocatalytic Carboxylation with CO2 via σ-Bond Cleavage. Chinese Journal of Chemistry, 38(10), 1083-1096. [Link]

  • Correa, A., & Martin, R. (2011). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Catalysis, 1(1), 101-110. [Link]

  • Huang, W., et al. (2022). Photocatalytic carboxylation with CO2. Chinese Chemical Letters, 33(6), 2847-2856. [Link]

  • Glorius, F., et al. (2011). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 50(36), 8417-8420. [Link]

  • Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660335. [Link]

  • Wang, C., et al. (2016). Rhodium(iii)-catalyzed unreactive C(sp3)–H alkenylation of N-alkyl-1H-pyrazoles with alkynes. Organic & Biomolecular Chemistry, 14(30), 7223-7227. [Link]

  • Lin, S., & Lei, A. (2021). Recent Advances in Electrochemical Carboxylation with CO2. Accounts of Chemical Research, 54(19), 3875-3887. [Link]

  • Park, S., & Lee, P. H. (2017). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC advances, 7(59), 37077-37093. [Link]

  • Qiu, Y., et al. (2023). Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2. Angewandte Chemie International Edition, 62(3), e202214710. [Link]

  • Ferreira, I. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(2), 296. [Link]

  • Shang, R., & Fu, Y. (2017). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Chemical Society Reviews, 46(22), 6848-6862. [Link]

  • Bayer Aktiengesellschaft. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Iwasawa, N. (2011). Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. researchmap. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate and associated waste streams. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and laboratory personnel experienced in handling chemical reagents.

Core Principles: Understanding the Compound for Safe Disposal

Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a halogenated heterocyclic organic compound. Its structure dictates the primary disposal pathway. The presence of bromine classifies it unequivocally as a halogenated organic waste .[1][2] This classification is the most critical factor in its disposal, as halogenated waste streams require specific treatment, typically high-temperature incineration, and must never be mixed with non-halogenated solvent waste.[1][2] Mixing these waste streams leads to unnecessary increases in disposal costs and regulatory complexity, as the entire volume must be treated as the more hazardous category.[2]

While specific toxicological properties for this exact molecule are not thoroughly investigated, data from structurally similar brominated pyrazole compounds indicate a clear hazard profile that must be respected.[3][4][5][6]

Hazard Profile and Essential Precautions

All personnel handling this compound must assume it possesses the hazards identified in related molecules. Strict adherence to safety protocols is not merely recommended; it is a requirement for safe laboratory operation.

Hazard ClassificationDescriptionRequired Precautions & PPE
Acute Oral Toxicity Harmful if swallowed.[3][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. In case of ingestion, rinse mouth and call a poison center or physician.[7][8]
Skin Irritation Causes skin irritation.[3][4][5][6]Wear impervious gloves (e.g., nitrile), a lab coat, and long-sleeved clothing.[4] Avoid contact with skin. If contact occurs, wash immediately with plenty of soap and water.[3][7]
Serious Eye Irritation Causes serious eye irritation.[3][4][5][6]Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[4][9] Ensure an eyewash station is immediately accessible.[4][8]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][6]Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][9] Avoid breathing dust or vapors.[4]
Environmental Hazard Halogenated organic compounds can pose a threat to the environment if improperly released.[10]Do not allow the product to enter drains or waterways.[3][11] All waste must be collected for approved disposal.

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins at the point of waste generation. Following this workflow ensures safety and compliance.

Waste Segregation Decision

The foundational step is correct waste segregation. This compound and any solvent or material contaminated with it belongs in the halogenated organic waste stream.

WasteSegregation start Waste Generated (Containing Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate) decision Does the compound contain a halogen? (F, Cl, Br, I) start->decision halogenated YES: Classify as HALOGENATED ORGANIC WASTE decision->halogenated Bromine (Br) is present non_halogenated NO: Classify as NON-HALOGENATED ORGANIC WASTE container Select a designated, properly labeled, chemically compatible waste container. halogenated->container storage Store container in a Satellite Accumulation Area. Keep closed and use secondary containment. container->storage

Caption: Waste classification workflow for halogenated compounds.

Preparing the Waste Container
  • Select the Right Container: Obtain a hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be made of a material compatible with the waste (e.g., polyethylene for solvents) and have a secure, tight-fitting lid.[10][12][13]

  • Label Immediately: Before adding any waste, affix a hazardous waste label.[12][14] The label must include:

    • The words "Hazardous Waste ".[14]

    • The full chemical name of all constituents. Do not use abbreviations or chemical formulas.[13][14] For example: "Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate in Dichloromethane."

    • The estimated percentage or concentration of each component.[13][14]

    • The date the first waste was added (accumulation start date).

Waste Collection Procedures

A. Unused or Surplus Solid Compound:

  • If in its original, sealed container, it can be disposed of as-is. Affix a hazardous waste label over the manufacturer's label.[10]

  • If transferring the solid, do so inside a chemical fume hood. Collect it in a sturdy, sealable container compatible with the solid and label it as hazardous waste.[12]

B. Solutions and Liquid Waste:

  • This is the most common waste stream. Carefully pour liquid waste containing the compound into your labeled halogenated solvent waste container using a funnel.

  • Crucially, do not leave the funnel in the container. Remove it immediately after use and securely close the container lid.[14] This prevents the evaporation of volatile components and potential spills.

  • Keep a log sheet near the container to update the contents and percentages each time waste is added.

C. Contaminated Labware and Debris:

  • Glassware: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[13] Subsequent rinses may be drain-disposed, provided they meet local pH requirements.[13]

  • Solid Waste: Items grossly contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should be collected in a separate, clearly labeled container for solid hazardous waste. A durable, sealed plastic bag or a dedicated solid waste drum is appropriate.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

Spill Management and Decontamination

Accidents require immediate and correct action to mitigate risks.

Minor Spill Response (Manageable by Lab Personnel)
  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Protect Yourself: Wear the appropriate PPE as listed in the table above (goggles, lab coat, double gloves).

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[4][6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as solid hazardous waste. Finally, wash the area with soap and water.

  • Dispose: Ensure all cleanup materials are properly bagged, labeled as hazardous waste, and disposed of according to institutional procedures.[5]

Major Spill Response

For any spill that is large, uncontained, in a poorly ventilated area, or that you are not comfortable cleaning, evacuate the area immediately and contact your institution's EHS or emergency response team.[12][14]

Final Disposal and Record Keeping

  • Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area within the lab.[14] This area must be under the control of the lab personnel generating the waste and should utilize secondary containment for all liquids.[12][14] Do not accumulate more than 55 gallons of hazardous waste at any one time.[13]

  • Requesting Pickup: Once a waste container is 90% full, submit a chemical waste pickup request to your EHS department.[12][14] Do not overfill containers.[12]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in compliance with EPA, state, and institutional regulations. This "cradle-to-grave" responsibility is a legal requirement.[2][15]

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health & Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemical Waste. University of Florida Environmental Health & Safety. [Link]

  • Researcher's Guide - Environmental Health and Safety. Purdue University. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Bromine: incident management. GOV.UK. [Link]

  • The Control Strategies of Brominated Organic Disinfection By-Products. Clemson University. [Link]

  • Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Angene Chemical. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. As a brominated heterocyclic compound, it requires careful management to mitigate risks associated with skin, eye, and respiratory exposure. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Analysis: Understanding the Risks

  • Skin Irritation (Category 2) : Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation (Category 2/2A) : The compound, particularly as a dust, can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (Category 3) : Inhalation of dust particles can lead to irritation of the respiratory tract.[1][2][3]

  • Harmful if Swallowed (Acute Toxicity, Oral - Category 4) : Ingestion of the compound may be harmful.[2][3]

The primary routes of exposure are inhalation of airborne powder and direct contact with skin and eyes.[4] Therefore, all protocols must be designed to rigorously prevent the generation of dust and to establish a reliable barrier between the operator and the chemical.[5]

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense.[4][6] The initial and most critical safety layers are engineering and administrative controls.

  • Primary Engineering Control: Chemical Fume Hood: All handling of this compound, especially weighing and transferring solid material, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable as it captures airborne particles at the source, preventing respiratory exposure.

  • Administrative Control: Designated Work Area: Establish a clearly marked "designated area" for working with this compound to prevent cross-contamination.[7] Cover the work surface with absorbent bench paper to contain any minor spills and facilitate cleanup.[7]

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE approach is required to provide comprehensive protection. Selection must be based on creating a proven barrier against the identified hazards.[8]

Summary of Required PPE
EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (Powder-Free), Double-GlovedProvides chemical resistance against splashes and direct contact.[9] Double-gloving is a best practice for handling hazardous compounds, with the outer glove removed immediately after the task.[10] Powder-free gloves prevent aerosolization of contaminants.[4]
Eye & Face Protection ANSI Z87.1-rated Safety GogglesOffers superior protection against dust and splashes compared to safety glasses by forming a seal around the eyes.[10] A face shield can be worn over goggles for full facial protection during tasks with a higher splash risk.[10]
Body Protection Long-Sleeved Laboratory Coat with Knit CuffsProtects skin and personal clothing from contamination.[11] Knit cuffs provide a snug fit at the wrist, preventing gaps between the coat and gloves. For larger quantities or high-risk operations, a disposable gown that closes in the back is recommended.[10]
Respiratory Protection N95 Respirator (Minimum)Required when handling the powder outside of a fume hood (e.g., during spill cleanup) or if significant dust is generated.[1][10] A full-face respirator may be necessary for extensive spill scenarios.[12] Note: Proper fit-testing and training are mandatory for respirator use.[8]

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow outlines the essential steps from preparation to disposal.

Procedural Workflow Diagram

Caption: Workflow for handling methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate.

Detailed Protocol:
  • Preparation :

    • Verify the chemical fume hood is operational and certified.

    • Cover the work surface inside the hood with disposable absorbent paper.[7]

    • Gather all necessary equipment (spatula, weigh boats, secondary containers) and label all containers appropriately.[13]

  • Donning PPE :

    • Don a long-sleeved lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[4]

  • Handling the Compound :

    • Perform all manipulations deep within the fume hood.

    • When transferring the powder, use a spatula and scoop small amounts to minimize dust generation.[7] Avoid pouring directly from the bottle.[7]

    • Keep the primary container closed whenever not in use.[7]

  • Decontamination :

    • After handling, decontaminate the spatula and any other reusable equipment.

    • Carefully wipe down the work surface with a damp paper towel to collect any residual dust. Wet cleaning methods are preferred over dry sweeping.[7]

    • Place all contaminated disposable items (weigh boats, paper towels, bench paper) into a designated hazardous waste bag.

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them in the hazardous waste bag.

    • Remove the lab coat, turning it inward as you do to contain any surface contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[13]

Spill and Emergency Procedures

Preparedness is key to managing accidents effectively.[5]

Minor Spill (Contained within the Fume Hood):
  • Ensure PPE is still correctly worn.

  • Gently cover the spill with absorbent pads.[14]

  • For powdered spills, wet the absorbent material slightly to prevent dust from becoming airborne.[15]

  • Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area three times with a detergent solution, followed by a final rinse with water.[14]

Major Spill (Outside of the Fume Hood):
  • Alert all personnel in the immediate area and evacuate.[16]

  • If the spill is significant or if you feel unwell, activate the emergency fire alarm to initiate a building evacuation.[16]

  • Close the doors to the affected area to contain any potential vapors or dust.[15]

  • Notify your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a major spill without specialized training and equipment.[15]

  • If direct contact with the chemical occurs, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[15][17] Seek immediate medical attention.

Disposal Plan

All waste contaminated with methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is considered hazardous waste.

  • Solid Waste : This includes contaminated gloves, bench paper, weigh boats, and cleanup materials. Collect all solid waste in a clearly labeled, sealed hazardous waste container.[2]

  • Empty Containers : The original chemical container must be disposed of as hazardous waste unless fully decontaminated.

  • Follow all institutional and local regulations for the final disposal of chemical hazardous waste.[17]

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Google Patents.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Oakland University. (2025, January 14). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Angene Chemical. (2025, February 26). 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. [Link]

  • Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.